JNK-1-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H22N6S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
N-propyl-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C24H22N6S/c1-2-15-30(24-25-21-9-5-6-10-22(21)31-24)16-17-11-13-18(14-12-17)19-7-3-4-8-20(19)23-26-28-29-27-23/h3-14H,2,15-16H2,1H3,(H,26,27,28,29) |
InChI 键 |
VFEFVZLJBVJWCN-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of JNK-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of JNK-1-IN-1, a foundational compound in a series of covalent inhibitors targeting c-Jun N-terminal kinases (JNK). While this compound itself served as an initial lead, this guide focuses on the well-characterized mechanisms of its potent and selective analogs, which have been instrumental in elucidating the therapeutic potential of covalent JNK inhibition. This document details the molecular interactions, inhibitory activities, and cellular effects of these inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] There are three main JNK genes (JNK1, JNK2, and JNK3) which, through alternative splicing, produce at least ten different protein isoforms.[1] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is found predominantly in the brain, heart, and testes.[1]
The JNK signaling pathway is a critical regulator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, osmotic shock, and heat shock.[1] Activation of the JNK cascade is initiated by upstream kinases, primarily MAP2K4 (MKK4) and MAP2K7 (MKK7), which dually phosphorylate JNK on conserved threonine and tyrosine residues (Thr183/Tyr185) within its activation loop.[1] Once activated, JNKs phosphorylate a variety of downstream substrates, most notably the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex. Phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the regulation of genes involved in diverse cellular processes such as proliferation, differentiation, apoptosis, and inflammation.
Dysregulation of the JNK signaling pathway has been implicated in a multitude of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and various cancers. This has made the JNKs attractive targets for therapeutic intervention.
This compound and the Advent of Covalent JNK Inhibition
This compound is a pioneering compound that led to the development of a series of potent and selective covalent inhibitors of JNK. These inhibitors employ a structure-based design to target a non-catalytic cysteine residue located near the ATP-binding pocket of JNK, a feature that allows for high potency and selectivity. The general strategy involves an ATP-competitive scaffold that directs an electrophilic warhead, typically an acrylamide group, to form a covalent bond with the target cysteine. This irreversible or slowly reversible binding provides sustained inhibition of JNK activity.
While this compound itself demonstrated modest activity, its analogs, such as JNK-IN-7 and JNK-IN-8, exhibit significantly improved potency and selectivity. These compounds have become invaluable tools for probing the biological functions of JNK and represent promising leads for drug development.
Mechanism of Action: Covalent Inhibition of JNK
The primary mechanism of action of the this compound series of inhibitors is the formation of a covalent adduct with a conserved cysteine residue (Cys116 in JNK1) located in a region of the kinase known as the front pocket. This covalent modification is achieved through a Michael addition reaction between the thiol group of the cysteine and the electrophilic acrylamide moiety of the inhibitor.
The binding process can be conceptualized in two steps:
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of JNK. The affinity of this initial interaction is determined by the specific chemical structure of the inhibitor's scaffold.
-
Covalent Bond Formation: Once positioned correctly within the active site, the acrylamide warhead is brought into close proximity to the target cysteine, facilitating the formation of a covalent bond. This irreversible or slowly reversible step effectively locks the inhibitor in place, leading to sustained inactivation of the kinase.
Crystal structures of JNK3 in complex with analogs of this compound have confirmed this covalent binding mechanism, revealing the precise interactions between the inhibitor and the kinase.[1]
Quantitative Inhibitory Activity
The inhibitory potency of the this compound series of compounds has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for some of the most well-characterized analogs.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| JNK-IN-1 | ~ single digit µM | ~ single digit µM | ~ single digit µM | [1] |
| JNK-IN-7 | 1.5 | 2 | 0.7 | |
| JNK-IN-8 | 4.7 | 18.7 | 1 | |
| JNK-IN-11 | Not Reported | Not Reported | Not Reported | [1] |
| JNK-IN-12 | Not Reported | Not Reported | Not Reported | [1] |
Table 1: Biochemical Inhibitory Potency of this compound Analogs against JNK Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective JNK isoform by 50%.
| Compound | Cell Line | Cellular EC50 (nM) for c-Jun Phosphorylation Inhibition | Reference |
| JNK-IN-7 | HeLa | ~300 | [1] |
| JNK-IN-7 | A375 | ~100 | [1] |
| JNK-IN-8 | HeLa | 486 | |
| JNK-IN-8 | A375 | 338 |
Table 2: Cellular Potency of this compound Analogs. EC50 values represent the effective concentration of the inhibitor required to reduce the phosphorylation of the JNK substrate c-Jun by 50% in the indicated cell lines.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility as a research tool or a therapeutic agent is its selectivity. The this compound series has been profiled against a broad panel of kinases to assess their off-target effects.
KinomeScan™ technology is a competition binding assay used to quantify the interactions of a compound with a large number of kinases. The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.
While a complete public dataset for this compound is not available, a screen of JNK-IN-1 at 10 µM revealed significant binding to JNK1/2/3, as well as the imatinib targets Abl, c-kit, and DDR1/2.[1] The more advanced analog, JNK-IN-8, demonstrated a much-improved selectivity profile, with high affinity for JNKs and minimal off-target binding.
Experimental Protocols
In Vitro Biochemical Kinase Assay (Z'-lyte™ Assay)
This protocol describes a fluorescence-based immunoassay to measure the kinase activity of JNK1 and its inhibition by compounds like this compound and its analogs.
Materials:
-
Recombinant human JNK1 enzyme
-
ATP
-
JNK substrate peptide (e.g., a peptide containing the c-Jun phosphorylation site)
-
Z'-lyte™ Kinase Assay Kit (containing development and stop reagents)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the JNK1 enzyme, the substrate peptide, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop reagent from the Z'-lyte™ kit.
-
Add the development reagent and incubate for a further 60 minutes to allow for the fluorescent signal to develop.
-
Measure the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for c-Jun Phosphorylation (Western Blot)
This protocol details the procedure to assess the ability of JNK inhibitors to block the phosphorylation of endogenous c-Jun in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa or A375)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin or UV radiation)
-
Test compounds (e.g., this compound analogs)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-c-Jun (Ser73) and rabbit anti-total c-Jun
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator (e.g., anisomycin) for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.
Visualizations
JNK Signaling Pathway
References
JNK-1-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, the development of potent and selective JNK inhibitors is of significant therapeutic interest. This technical guide provides an in-depth overview of the discovery, development, and characterization of JNK-1-IN-1, a notable inhibitor of JNK1.
Discovery and Rationale
This compound emerged from a serendipitous discovery during a broad kinase selectivity profiling of compounds based on the imatinib scaffold. While initially designed to target other kinases, this compound demonstrated significant inhibitory activity against JNK isoforms. This finding led to a focused effort to optimize this chemical series as covalent inhibitors of JNK. The core design strategy involves an ATP-competitive scaffold coupled with a reactive moiety that can form a covalent bond with a conserved, non-catalytic cysteine residue within the ATP-binding site of JNKs, thereby ensuring high potency and prolonged inhibition.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic route can be inferred from the procedures described for its analogs. The synthesis is a multi-step process that likely involves the following key transformations:
-
Amide Coupling: Formation of an amide bond between a substituted aniline and a pyridine carboxylic acid derivative.
-
Nucleophilic Aromatic Substitution: Coupling of the resulting amide with a substituted pyrimidine, a core element of the imatinib scaffold.
-
Introduction of the Warhead: Acylation of a primary or secondary amine with an acryloyl chloride derivative to install the reactive covalent-binding moiety.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action
This compound is an irreversible inhibitor that functions by forming a covalent bond with a specific cysteine residue located in the ATP-binding pocket of JNK1. This covalent modification physically blocks the binding of ATP, thereby preventing the kinase from phosphorylating its downstream substrates.
The JNK signaling cascade is initiated by various extracellular stimuli, leading to the activation of a series of upstream kinases (MAP3Ks and MAP2Ks). The MAP2Ks, MKK4 and MKK7, directly phosphorylate and activate JNKs. Activated JNKs then translocate to the nucleus to phosphorylate and activate transcription factors such as c-Jun, which in turn regulate the expression of genes involved in various cellular responses. This compound acts by directly inhibiting the kinase activity of JNK1.
Caption: JNK signaling pathway and the point of inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound and its analogs has been determined through biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound and Analogs
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| This compound | 28 | 35 | 170 |
| JNK-IN-2 | 15 | 22 | 11 |
| JNK-IN-5 | 4.3 | 13 | 0.8 |
| JNK-IN-7 | 1.5 | 2.0 | 0.7 |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 |
| JNK-IN-11 | 1.2 | 2.0 | 0.5 |
Data sourced from Zhang et al., 2012.
Table 2: Cellular Activity of this compound and Analogs on c-Jun Phosphorylation
| Compound | HeLa EC₅₀ (nM) | A375 EC₅₀ (nM) |
| This compound | 2500 | 2300 |
| JNK-IN-2 | >10000 | >10000 |
| JNK-IN-5 | 110 | 33 |
| JNK-IN-7 | 240 | 98 |
| JNK-IN-8 | 486 | 338 |
| JNK-IN-11 | 180 | 49 |
Data sourced from Zhang et al., 2012.
Kinase Selectivity
This compound was profiled against a panel of 400 kinases to assess its selectivity. While it demonstrated potent inhibition of JNK isoforms, it also exhibited off-target binding to other kinases, including Abl and c-Kit, which is consistent with its imatinib-based scaffold. The full kinase selectivity profile for this compound is not publicly available.
Experimental Protocols
Biochemical Kinase Assay (Z'-LYTE™ Assay)
The inhibitory activity of this compound against JNK isoforms was quantified using a fluorescence-based, coupled-enzyme format such as the Z'-LYTE™ kinase assay.
Principle: This assay measures the extent of phosphorylation of a synthetic FRET-peptide substrate by the kinase. A site-specific protease in the development reagent cleaves non-phosphorylated peptides, disrupting FRET, while phosphorylated peptides remain intact.
Generalized Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant JNK1, JNK2, or JNK3 enzyme with the corresponding FRET-peptide substrate and ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Development: Add the development reagent containing the site-specific protease.
-
Detection: After a further incubation period (e.g., 60 minutes), measure the fluorescence emission at two wavelengths (e.g., coumarin and fluorescein) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition based on the signals from control wells. IC₅₀ values are then calculated from the dose-response curves.
Caption: Workflow for a generic biochemical kinase assay.
Cellular Assay (Western Blot for Phospho-c-Jun)
The cellular potency of this compound was determined by measuring the inhibition of phosphorylation of the direct JNK substrate, c-Jun, in cultured cells.
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and grow to a suitable confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
JNK Pathway Stimulation: Induce the JNK pathway by treating the cells with a stimulus such as anisomycin or exposing them to UV radiation.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) and total c-Jun.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated c-Jun signal to the total c-Jun signal. Calculate the EC₅₀ value from the dose-response curve.
Caption: Workflow for Western blot analysis of c-Jun phosphorylation.
Preclinical Development
To date, there is no publicly available information on the in vivo efficacy, pharmacokinetics, or toxicology of this compound. The primary focus of the initial research was on the in vitro and cellular characterization of this compound and its analogs as chemical probes for studying JNK signaling. Further development would be required to assess its potential as a therapeutic agent.
Conclusion
This compound is a pioneering example of a covalent inhibitor of JNK1, discovered through a combination of serendipity and rational design. Its characterization has provided valuable insights into the development of irreversible kinase inhibitors. While its off-target effects and lack of in vivo data currently limit its direct therapeutic application, this compound and its more potent and selective analogs, such as JNK-IN-8, serve as powerful research tools for elucidating the complex roles of JNK signaling in health and disease. This technical guide summarizes the core knowledge surrounding this compound, providing a foundation for researchers and drug developers working in the field of kinase inhibition.
In-Depth Technical Guide to JNK-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action of JNK-1-IN-1
This compound is a characterized inhibitor primarily targeting c-Jun N-terminal kinase 1 (JNK1), a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway. Its mechanism of action is noteworthy as it functions as a non-ATP site inhibitor. This compound binds to an allosteric site on the JNK1 protein, specifically in a region near the MAPK insert. This binding is exclusive to the inactive conformation of JNK1, thereby preventing its phosphorylation and subsequent activation by upstream kinases such as MKK7. By stabilizing the inactive state, this compound effectively blocks the downstream signaling cascade mediated by JNK1.
In addition to its primary target, this compound has been observed to interact with other kinases, indicating a broader kinase profile.
Quantitative Inhibition and Binding Data
The inhibitory activity and binding affinity of this compound have been quantified against several kinases. The following tables summarize the available data, providing a clear comparison of its potency and selectivity.
| Target Kinase | Inhibition/Binding Parameter | Value (µM) |
| MKK7 | IC50 | 7.7[1] |
| Jnk1 (unphosphorylated) | Kd | 11[2] |
| p38α (unphosphorylated) | Kd | 18[2] |
| ERK2 (unphosphorylated) | Kd | 18[2] |
Table 1: Summary of quantitative data for this compound against various kinases.
Signaling Pathway of JNK1
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The activation of JNKs occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAPKKKs) phosphorylate and activate the MAPK kinases (MAPKKs), MKK4 and MKK7. These, in turn, dually phosphorylate JNKs on threonine and tyrosine residues within a conserved T-P-Y motif, leading to their activation. Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This signaling cascade plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, apoptosis, and inflammation.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (MKK7)
This assay is designed to measure the ability of this compound to inhibit the enzymatic activity of MKK7.
-
Reagents and Materials:
-
Recombinant active MKK7 enzyme.
-
JNK1 (inactive) as a substrate for MKK7.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
ATP solution (radiolabeled [γ-³²P]ATP or non-radioactive for detection by other means).
-
This compound at various concentrations.
-
Method for detection of JNK1 phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or a phospho-JNK1 specific antibody for non-radioactive methods like ELISA or Western blot).
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the recombinant MKK7 enzyme, inactive JNK1 substrate, and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer). Detect the level of JNK1 phosphorylation using the chosen method.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) Binding Assay
This assay measures the binding affinity (Kd) of this compound to its target kinases in real-time.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant unphosphorylated kinases (Jnk1-u, p38α-u, ERK2-u).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
This compound at various concentrations.
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Procedure:
-
Immobilization: Immobilize the recombinant kinases onto the sensor chip surface via standard amine coupling.
-
Binding Measurement: Inject a series of concentrations of this compound over the immobilized kinase surface and a reference surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface using the regeneration solution to remove the bound inhibitor.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
JNK-1-IN-1 vs. Other JNK Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-1, with other widely used JNK inhibitors: SP600125, AS601245, TCS JNK 6o, and JNK-IN-8. This document is intended to serve as a core resource for researchers and professionals in drug development by presenting detailed biochemical and cellular data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: A Comparative Analysis of JNK Inhibitors
The following tables summarize the quantitative data for this compound and other selected JNK inhibitors, facilitating a clear comparison of their potency, selectivity, and cellular activity.
Table 1: Biochemical Activity of JNK Inhibitors Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | JNK1 Ki (nM) | JNK2 Ki (nM) | JNK3 Ki (nM) | Mechanism of Action | Source(s) |
| This compound | Data not available | Data not available | Data not available | 11,000 (Kd) | Data not available | Data not available | Binds to MKK7cp, acts as a JNK-1 inhibitor | [1][2] |
| SP600125 | 40 | 40 | 90 | Data not available | Data not available | Data not available | ATP-competitive, Reversible | [3][4] |
| AS601245 | 150 | 220 | 70 | Data not available | Data not available | Data not available | ATP-competitive | [3] |
| TCS JNK 6o | 45 | 160 | 52 (IC50) | 2 | 4 | 52 | ATP-competitive | [1][5][6] |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Data not available | Data not available | Data not available | Covalent, Irreversible | [7][8] |
Table 2: Cellular Activity of JNK Inhibitors
| Inhibitor | Cell Line(s) | Cellular Assay | EC50 (nM) | Source(s) |
| This compound | HepG2 | MKK7cp inhibition | 7,800 | [1][2] |
| SP600125 | Jurkat T cells, CD4+ cells | c-Jun phosphorylation, Inflammatory gene expression | 5,000 - 12,000 | [9] |
| AS601245 | Data not available | Data not available | Data not available | |
| TCS JNK 6o | Platelets | c-Jun phosphorylation, Collagen-induced aggregation | 920 | [5] |
| JNK-IN-8 | HeLa, A375 | c-Jun phosphorylation | 338 - 486 | [8] |
Table 3: Kinase Selectivity Profile of JNK Inhibitors
| Inhibitor | Off-Target Kinases Inhibited (Select Examples) | Selectivity Notes | Source(s) |
| This compound | MKK7 (IC50 = 7.8 µM), p38α (Kd = 18 µM), ERK2 (Kd = 18 µM) | Binds to other MAP kinases with lower affinity. | [1][2] |
| SP600125 | MKK4, MKK3, MKK6, PKB, PKCα, Aurora kinase A, FLT3, TRKA | >10-fold selective for JNK over MKK4; >25-fold over MKK3, MKK6, PKB, PKCα. Also inhibits other kinases. | [9][10] |
| AS601245 | c-Src, CDK2, c-Raf | 10- to 20-fold selectivity over c-Src, CDK2, and c-Raf. | [3] |
| TCS JNK 6o | ERK2, p38α, p38δ | >1000-fold selective for JNK1/2 over other MAP kinases like ERK2 and p38. | [1][6] |
| JNK-IN-8 | MNK2, Fms | Highly selective based on KinomeScan profiling; >10-fold selectivity against MNK2 and Fms. | [7][8][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of JNK inhibitors.
Biochemical Kinase Assay (LANCE® Ultra TR-FRET Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the biochemical potency of JNK inhibitors.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ULight™-labeled substrate peptide (e.g., ULight™-c-Jun)
-
Europium-labeled anti-phospho-substrate antibody (e.g., Eu-anti-phospho-c-Jun (Ser63))
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
JNK inhibitor (dissolved in DMSO)
-
384-well white OptiPlate™
-
TR-FRET microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 4X ULight™-substrate solution in kinase buffer.
-
Prepare a 4X ATP solution in kinase buffer. The final ATP concentration should be at the Km for the specific JNK isoform.
-
Prepare serial dilutions of the JNK inhibitor in DMSO, then dilute into kinase buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the 4X inhibitor solution (or DMSO for control).
-
Add 2.5 µL of the 2X kinase solution.
-
Initiate the reaction by adding a 5 µL mixture of 4X ULight™-substrate and 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
-
Detection:
-
Prepare a 4X stop/detection solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody in detection buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.[12]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (ULight™).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular c-Jun Phosphorylation Assay (In-Cell Western)
This protocol details a quantitative immunofluorescence-based assay to measure the inhibition of c-Jun phosphorylation in a cellular context.
Materials:
-
Cells (e.g., HeLa or A375)
-
96-well black-walled imaging plates
-
Cell culture medium
-
JNK activator (e.g., Anisomycin, UV irradiation)
-
JNK inhibitor (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63) and Mouse anti-total c-Jun
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
DNA stain (e.g., DRAQ5™)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of the JNK inhibitor (or DMSO for control) for 1-2 hours.
-
Stimulate the JNK pathway by adding a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) or by UV irradiation followed by a recovery period.
-
-
Fixation and Permeabilization:
-
Remove the medium and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (anti-phospho-c-Jun and anti-total c-Jun) diluted in blocking buffer overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of IRDye®-conjugated secondary antibodies and a DNA stain (for normalization) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the integrated intensity of the signal for phospho-c-Jun (800 nm channel) and total c-Jun (700 nm channel).
-
Normalize the phospho-c-Jun signal to the total c-Jun signal and the DNA stain signal.
-
Plot the normalized phospho-c-Jun signal against the inhibitor concentration and fit the data to determine the EC50 value.
-
Mandatory Visualizations
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. TCS JNK 6o | CAS#:894804-07-0 | Chemsrc [chemsrc.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 12. blossombio.com [blossombio.com]
The JNK Signaling Pathway: A Core Regulator of Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family, serves as a critical nexus in the cellular response to stress.[1] Activated by a wide array of stimuli including inflammatory cytokines, UV irradiation, heat shock, and oxidative stress, the JNK pathway plays a pivotal, albeit complex, role in orchestrating cellular fate.[1][2] Its involvement in programmed cell death, or apoptosis, is particularly significant, positioning it as a central regulator in both physiological processes and pathological conditions.[2][3] JNKs can trigger apoptosis through two main branches: a nuclear pathway that alters gene expression and a mitochondrial pathway that directly targets apoptotic machinery.[2] This dual mechanism makes the JNK pathway a subject of intense research and a promising target for therapeutic intervention in diseases ranging from cancer to neurodegeneration.[4][5]
The Core JNK Signaling Cascade: From Stress to Activation
The JNK pathway is classically defined by a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates JNK, the terminal MAPK of this cascade.[2]
1. Stress Sensing and Upstream Activation: The cascade is initiated by diverse extracellular and intracellular stimuli.[6] Environmental stresses and inflammatory cytokines are potent activators.[7] These signals are transmitted through various upstream proteins, often involving the Rho family of small GTPases (e.g., Cdc42 and Rac), which then activate the first tier of the kinase module.[7]
2. MAP3K Activation: A large number of MAP3Ks (over 13) can feed into the JNK pathway.[7] Apoptosis signal-regulating kinase 1 (ASK1) is a key MAP3K activated by oxidative stress and TNF-α.[6] Other important MAP3Ks include members of the Mixed Lineage Kinase (MLK) family and MEKK1-4.[2]
3. MAP2K Phosphorylation: Activated MAP3Ks then phosphorylate the dual-specificity kinases MKK4 (MAP2K4) and MKK7 (MAP2K7).[2] While MKK4 can also activate the p38 MAPK pathway, MKK7 is highly specific to JNK activation.[2] These two kinases act synergistically to phosphorylate JNK on conserved threonine (Thr) and tyrosine (Tyr) residues (specifically Thr183 and Tyr185) within its activation loop.[8][9]
4. JNK Activation: Dual phosphorylation by MKK4 and MKK7 leads to the full activation of JNK.[8] There are three main JNK genes (JNK1, JNK2, JNK3), which give rise to multiple isoforms through alternative splicing.[8] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[9]
Key Components of the JNK Signaling Pathway
| Component Class | Key Proteins | Primary Function in JNK-mediated Apoptosis |
| MAP Kinase (MAPK) | JNK1, JNK2, JNK3 | The terminal kinase; phosphorylates nuclear and mitochondrial targets to execute the apoptotic program.[1] |
| MAP Kinase Kinase (MAP2K) | MKK4, MKK7 | Dual-specificity kinases that directly phosphorylate and activate JNKs. MKK7 is JNK-specific.[2] |
| MAP Kinase Kinase Kinase (MAP3K) | ASK1, MEKK1-4, MLKs | Integrate upstream stress signals and activate MKK4/MKK7 through phosphorylation.[2][6] |
| Scaffold Proteins | JIP (JNK-Interacting Protein) | Facilitate signal transduction by bringing kinase cascade components into close proximity, enhancing signaling efficiency.[10] |
Downstream Mechanisms of JNK in Apoptosis
Once activated, JNK translocates to different cellular compartments, including the nucleus and mitochondria, to modulate the function of various substrates, thereby promoting apoptosis.[2]
The Nuclear Pathway: Transcriptional Regulation
In the nucleus, JNK phosphorylates and activates a host of transcription factors, leading to the upregulation of pro-apoptotic genes.[2]
-
AP-1 Activation: The transcription factor c-Jun is a primary and eponymous target of JNK.[1] Phosphorylation of c-Jun on serines 63 and 73 enhances its stability and transcriptional activity.[2] Activated c-Jun dimerizes with members of the Fos family to form the Activator Protein-1 (AP-1) complex.[6] AP-1 then drives the expression of genes that promote apoptosis, including those for the death ligand FasL and members of the Bcl-2 family like Bak and PUMA.[2][6]
-
p53 Family Activation: JNK can phosphorylate and stabilize the tumor suppressor protein p53.[2][6] For example, JNK-mediated phosphorylation can inhibit p53's degradation, leading to its accumulation and the subsequent transcription of pro-apoptotic target genes like Bax and PUMA.[2] JNK also regulates p73, another member of the p53 family, contributing to apoptosis in response to DNA damage.[2]
The Mitochondrial (Intrinsic) Pathway: Direct Protein Regulation
JNK can also translocate to the mitochondria to directly regulate the activity of Bcl-2 family proteins, which are the central arbiters of the intrinsic apoptotic pathway.[2][11]
-
Inhibition of Anti-Apoptotic Proteins: JNK can directly phosphorylate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] This phosphorylation inhibits their pro-survival function, tipping the cellular balance toward death.[12]
-
Activation of Pro-Apoptotic "BH3-Only" Proteins: JNK activates several pro-apoptotic "BH3-only" members of the Bcl-2 family.
-
Bim and Bmf: In healthy cells, Bim and Bmf are sequestered to the cytoskeleton.[13] Upon stress, JNK phosphorylates Bim and Bmf, causing their release.[13] Once free, they can bind to and inhibit anti-apoptotic Bcl-2 proteins or directly activate the pro-apoptotic effectors Bax and Bak.[13]
-
BID: JNK can phosphorylate BID, leading to its cleavage into a truncated form (tBID).[6] tBID then translocates to the mitochondria to activate Bax and Bak.[6]
-
BAD: JNK can phosphorylate the pro-apoptotic protein BAD, which promotes its ability to neutralize anti-apoptotic Bcl-2 family members.[2]
-
-
Bax/Bak Activation and Mitochondrial Outer Membrane Permeabilization (MOMP): The ultimate goal of JNK's mitochondrial actions is to activate the effector proteins Bax and Bak.[10] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[12] This results in the release of cytochrome c and other pro-apoptotic factors (like Smac/DIABLO) into the cytoplasm, which triggers the activation of the caspase cascade (caspase-9 and the executioner caspase-3) and cell death.[7][12]
Key Downstream Targets of JNK in Apoptosis
| Target Protein | Cellular Location | JNK-Mediated Action | Consequence for Apoptosis |
| c-Jun | Nucleus | Phosphorylation and activation | Upregulation of pro-apoptotic genes (e.g., FasL, Bak).[2][6] |
| p53 / p73 | Nucleus | Phosphorylation and stabilization | Upregulation of pro-apoptotic genes (e.g., Bax, PUMA).[2][6] |
| Bcl-2 / Bcl-xL | Mitochondria | Inhibitory phosphorylation | Blocks their anti-apoptotic function.[12] |
| Bim / Bmf | Cytoskeleton -> Mitochondria | Phosphorylation causes release from motor complexes | Promotes Bax/Bak activation.[13] |
| BID | Cytoplasm -> Mitochondria | Phosphorylation and cleavage to tBID | Promotes Bax/Bak activation.[6] |
| BAD | Mitochondria | Activating phosphorylation | Neutralizes anti-apoptotic Bcl-2 proteins.[2] |
JNK Signaling in Disease and Drug Development
Given its central role in cell death, dysregulation of the JNK pathway is implicated in numerous human diseases.[4] In neurodegenerative conditions like Parkinson's and Alzheimer's disease, hyperactivation of JNK contributes to neuronal apoptosis.[9] Conversely, in some cancers, tumor cells can exploit the JNK pathway to evade apoptosis and promote proliferation, making JNK a context-dependent oncogenic target.[2][5]
This has led to the development of specific JNK inhibitors as potential therapeutics. These compounds are crucial tools for research and hold promise for clinical applications.[5][14]
Commonly Studied JNK Inhibitors
| Inhibitor | Type | JNK Isoform IC50 | Notes |
| SP600125 | ATP-competitive | JNK1: 40 nMJNK2: 40 nMJNK3: 90 nM | A widely used but not entirely specific research tool; also inhibits other kinases at higher concentrations.[14][15] |
| AS601245 | ATP-competitive | JNK1: 150 nMJNK2: 220 nMJNK3: 70 nM | A potent and selective JNK inhibitor with neuroprotective and anti-ischemic effects observed in vivo.[13][16][17][18] |
| D-JNKI-1 | Peptide Inhibitor | N/A (Inhibits JNK-substrate interaction) | A cell-permeable peptide that prevents JNK from binding its substrates; under development for hearing loss.[14] |
| CC-401 | ATP-competitive | JNK1: 17 nMJNK2: 3 nMJNK3: 6 nM | The first JNK inhibitor to enter clinical trials for inflammation and leukemia.[14] |
Experimental Methodologies for Studying JNK-Mediated Apoptosis
Investigating the role of JNK in apoptosis requires a multi-faceted approach, combining molecular biology and cell-based assays to connect JNK activation with the induction of cell death.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-JNK Detection
This method quantifies the activation state of JNK by detecting its phosphorylated form (p-JNK) relative to the total amount of JNK protein.
-
Sample Preparation:
-
Culture cells to desired confluency and treat with stimuli (e.g., UV, Anisomycin) and/or JNK inhibitors for the specified time course.
-
Place culture dishes on ice, aspirate media, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The phosphatase inhibitors are critical to preserve the phosphorylation state of JNK.[19]
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.[7]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.[7]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is often preferred over milk to reduce background.[19][20]
-
Incubate the membrane with a primary antibody specific for Phospho-JNK (Thr183/Tyr185) overnight at 4°C with gentle agitation.[5] The antibody should be diluted in 5% BSA/TBST.[5]
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize, strip the membrane and re-probe with an antibody for total JNK.[8]
-
Protocol 2: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
This assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[3]
-
Cell Preparation, Fixation, and Permeabilization:
-
Culture cells on coverslips or in multi-well plates. After experimental treatment, wash once with PBS.
-
Fix the cells by incubating in 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]
-
Wash twice with PBS.
-
Permeabilize the cells by incubating in 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.[3]
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
(Optional) Create a positive control by treating a fixed and permeabilized sample with DNase I to induce DNA strand breaks.[3]
-
Equilibrate the samples by adding 100 µL of Equilibration Buffer and incubating for 5-10 minutes at room temperature.[12]
-
Prepare the TUNEL reaction mixture immediately before use by mixing the Reaction Buffer with the TdT enzyme as per the manufacturer's instructions (e.g., a 50:1 ratio).[12]
-
Remove the Equilibration Buffer and add 50 µL of the TUNEL reaction mix to each sample.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[12]
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells three times in PBS for 5 minutes each.[12]
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342 to visualize all cells.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the dUTP label) localized to the nucleus, while non-apoptotic cells will only show the blue DAPI/Hoechst stain.
-
Protocol 3: Caspase-3/7 Activity Assay (Luminescent/Fluorometric)
This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7, providing a functional measure of apoptosis induction.
-
Assay Principle: The assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the specific recognition site for Caspase-3 and -7.[21] In the presence of active caspases, the substrate is cleaved, releasing a luminescent (aminoluciferin) or fluorescent (AFC) signal that is proportional to caspase activity.[21][22]
-
Protocol (Homogeneous "Add-Mix-Measure" Format):
-
Plate cells in a white-walled (for luminescence) or black-walled (for fluorescence) 96-well plate and perform experimental treatments. Include wells for no-cell background controls and untreated negative controls.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the assay reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's protocol.[21] This single reagent contains the buffer, substrate, and luciferase/detection components.
-
Add 100 µL of the reconstituted reagent directly to each 100 µL of cell culture medium in the wells.[21]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the resulting luminescence or fluorescence using a plate reader.[11]
-
-
Data Analysis:
-
Subtract the average background reading (from no-cell control wells) from all experimental readings.
-
Calculate the fold-change in caspase activity by dividing the net reading of treated samples by the net reading of untreated control samples.
-
References
- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Regulation of JNK activity in the apoptotic response of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of signaling cross-talk between pJNK and pAKT generates optimal apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 14. Frontiers | JNK Mediates Differentiation, Cell Polarity and Apoptosis During Amphioxus Development by Regulating Actin Cytoskeleton Dynamics and ERK Signalling [frontiersin.org]
- 15. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Upstream Activators of JNK1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to a diverse array of stimuli. Also known as stress-activated protein kinase (SAPK), JNK1 is a key player in a multitude of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation. The activation of JNK1 is tightly regulated by a multi-tiered signaling cascade, and its dysregulation has been implicated in numerous diseases, making its upstream activators prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core upstream activators of JNK1 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to aid researchers and drug development professionals in their exploration of this pivotal cellular pathway.
Core Signaling Cascade: The MAPK Module
The activation of JNK1 is orchestrated by a canonical three-tiered kinase module, a conserved signaling cassette in eukaryotes. This module ensures the specific and efficient transmission of extracellular signals to intracellular targets. The core components of the JNK1 activation cascade are:
-
MAP Kinase Kinase Kinases (MAP3Ks or MKKKs): These are the initial intracellular sensors that receive signals from a wide range of upstream stimuli. Upon activation, they phosphorylate and activate the downstream MAP2Ks. Key MAP3Ks in the JNK1 pathway include MEKK1 (MAPK/ERK Kinase Kinase 1), ASK1 (Apoptosis Signal-regulating Kinase 1), and TAK1 (TGF-β-activated Kinase 1).
-
MAP Kinase Kinases (MAP2Ks or MKKs): These dual-specificity kinases are the direct upstream activators of JNK1. They phosphorylate JNK1 on specific threonine and tyrosine residues within its activation loop, leading to its catalytic activation. The primary MAP2Ks for JNK1 are MKK4 (MAPK Kinase 4) and MKK7 (MAPK Kinase 7).
-
MAP Kinase (MAPK): JNK1 is the terminal kinase in this cascade. Once activated, it phosphorylates a variety of downstream substrates, including transcription factors (e.g., c-Jun), mitochondrial proteins, and other cellular effectors, thereby orchestrating the cellular response.
Key Upstream Activators and Their Signaling Pathways
The activation of the JNK1 signaling cascade is initiated by a multitude of extracellular and intracellular cues. These stimuli are transduced through various receptor and sensor proteins, which in turn engage the MAP3Ks to trigger the kinase cascade.
Stress-Induced Activation
A primary function of the JNK1 pathway is to respond to cellular stress. Various forms of environmental and physiological stress converge on the JNK1 cascade:
-
Oxidative Stress: Reactive oxygen species (ROS) are potent activators of the JNK1 pathway, often through the activation of ASK1.[1][2]
-
ER Stress: The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers the unfolded protein response (UPR), a component of which is the activation of JNK1. This can be mediated by the ER-resident transmembrane protein IRE1α.
-
UV Radiation and DNA Damage: Exposure to ultraviolet radiation and other DNA damaging agents leads to robust JNK1 activation, contributing to the cellular response to genotoxic stress.
Cytokine-Mediated Activation
Pro-inflammatory cytokines are major physiological activators of JNK1 signaling, playing a crucial role in the immune response and inflammatory diseases.
-
Tumor Necrosis Factor-α (TNF-α): TNF-α binding to its receptor (TNFR) triggers a signaling cascade that leads to the recruitment of adaptor proteins like TRAF2, which in turn activates MAP3Ks such as ASK1 and MEKK1, culminating in JNK1 activation.[1][2]
-
Interleukins (e.g., IL-1): Similar to TNF-α, interleukins can activate JNK1 through their respective receptors, contributing to inflammatory responses.
Growth Factor Signaling
While often associated with pro-proliferative pathways like the ERK cascade, certain growth factors can also modulate JNK1 activity, highlighting the complex cross-talk between signaling networks.
Role of Small GTPases
The Rho family of small GTPases, including Rac and Cdc42, can act as upstream regulators of the JNK1 pathway, often linking signals from cell surface receptors to the activation of MAP3Ks.
The Gatekeepers: MKK4 and MKK7
MKK4 and MKK7 are the immediate upstream kinases responsible for JNK1 activation. While both are dual-specificity kinases, they exhibit distinct properties and can be differentially regulated by upstream signals, allowing for a nuanced control of JNK1 activity.
-
MKK4 (SEK1): MKK4 can phosphorylate JNK1 on both threonine and tyrosine residues, though it shows a preference for tyrosine phosphorylation.[3] It can also activate the p38 MAPK, indicating a role in broader stress responses.
-
MKK7: MKK7 is a more specific activator of JNK and preferentially phosphorylates the threonine residue in the JNK activation loop.[3]
The synergistic action of MKK4 and MKK7 is often required for full and sustained JNK1 activation in response to many stimuli.[4][5]
Scaffold Proteins: Orchestrating the Cascade
Scaffold proteins play a critical role in the JNK1 signaling pathway by physically assembling the components of the kinase cascade. This co-localization enhances the efficiency and specificity of signal transmission. A key scaffold protein in this context is JIP1 (JNK-interacting protein 1). JIP1 possesses distinct binding domains for JNK, MKK7, and certain MAP3Ks, thereby creating a functional signaling module.
Quantitative Data on JNK1 Upstream Interactions
The following tables summarize available quantitative data on the binding affinities and kinetic parameters of key interactions in the upstream JNK1 signaling pathway.
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| MKK7 (D1 site) - JNK1 | Isothermal Titration Calorimetry (ITC) | 12 µM | [6] |
| MKK7 (D2 site) - JNK1 | Isothermal Titration Calorimetry (ITC) | 7.9 µM | [6] |
| MKK7 (D3 site) - JNK1 | Isothermal Titration Calorimetry (ITC) | 11 µM | [6] |
| JIP1 (D-motif peptide) - JNK1 | Isothermal Titration Calorimetry (ITC) | 217 nM | [2] |
| JIP1 (residues 116-266) - JNK1 | Isothermal Titration Calorimetry (ITC) | 81 nM | [2] |
Note: Further research is needed to determine the specific binding affinity (Kd) between MKK4 and JNK1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the upstream activation of JNK1.
JNK1 Kinase Assay
This assay measures the catalytic activity of JNK1 by quantifying the phosphorylation of a specific substrate.
a) In-gel Kinase Assay
-
Principle: Cell lysates are subjected to SDS-PAGE containing a JNK1 substrate (e.g., c-Jun) copolymerized within the gel. After electrophoresis, the kinase reaction is initiated in the gel, and phosphorylated substrate is detected by autoradiography.
-
Protocol:
-
Prepare cell lysates in a buffer containing protease and phosphatase inhibitors.
-
Separate proteins on an SDS-polyacrylamide gel containing 0.5 mg/mL GST-c-Jun.
-
After electrophoresis, wash the gel twice with 20% propan-2-ol in 50 mM Tris-HCl (pH 8.0) for 1 hour each to remove SDS.
-
Wash the gel twice with buffer A (50 mM Tris-HCl pH 8.0, 5 mM 2-mercaptoethanol) for 1 hour each.
-
Denature the proteins by incubating the gel in 6 M guanidine-HCl in buffer A for 1 hour.
-
Renature the proteins by incubating the gel in buffer A containing 0.04% Tween 40 at 4°C overnight with several buffer changes.
-
Pre-incubate the gel in kinase buffer (40 mM HEPES pH 8.0, 0.1 mM EGTA, 10 mM MgCl2, 2 mM DTT) for 30 minutes at room temperature.
-
Initiate the kinase reaction by incubating the gel in kinase buffer supplemented with 50 µM ATP and 50 µCi [γ-32P]ATP for 1 hour at room temperature.
-
Stop the reaction by washing the gel extensively with 5% (w/v) trichloroacetic acid and 1% (w/v) sodium pyrophosphate.
-
Dry the gel and expose it to an X-ray film.
-
b) Immune Complex Kinase Assay
-
Principle: JNK1 is first immunoprecipitated from cell lysates using a specific antibody. The kinase activity of the immunoprecipitated JNK1 is then measured in an in vitro reaction using a purified substrate and [γ-32P]ATP.
-
Protocol:
-
Lyse cells in a suitable lysis buffer and quantify the protein concentration.
-
Incubate 200-500 µg of cell lysate with an anti-JNK1 antibody for 2-4 hours at 4°C.
-
Add Protein A/G-agarose beads and incubate for another 1 hour at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase buffer.
-
Resuspend the beads in kinase buffer containing 1-2 µg of a JNK1 substrate (e.g., GST-c-Jun).
-
Initiate the reaction by adding 10 µCi of [γ-32P]ATP and 20 µM of cold ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE, dry the gel, and perform autoradiography.
-
Western Blotting for Phospho-JNK1
This method is used to detect the activated form of JNK1 by using an antibody that specifically recognizes the phosphorylated threonine and tyrosine residues in its activation loop.
-
Protocol:
-
Prepare cell lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (typically a 10% gel).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-JNK1 (Thr183/Tyr185) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK1.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study the interaction between JNK1 and its upstream activators (e.g., MKK4, MKK7, MEKK1) or scaffold proteins (e.g., JIP1) in their native cellular environment.
-
Protocol:
-
Lyse cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with Protein A/G-agarose beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-JNK1) overnight at 4°C.
-
Add fresh Protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-MKK4, anti-MKK7, or anti-JIP1).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The canonical JNK1 signaling cascade.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Workflow for Western Blotting of Phospho-JNK1.
Conclusion
The upstream activation of JNK1 is a complex and highly regulated process involving a core kinase cascade that is modulated by a multitude of stimuli and scaffold proteins. Understanding the intricacies of these activation mechanisms is paramount for elucidating the role of JNK1 in health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative insights, detailed experimental protocols, and clear visual representations of the JNK1 signaling network. Further investigation into the specific kinetics and binding affinities of all upstream activators will undoubtedly pave the way for the development of novel and targeted therapeutic strategies aimed at modulating JNK1 activity for the treatment of a wide range of human pathologies.
References
- 1. A docking site in MKK4 mediates high affinity binding to JNK MAPKs and competes with similar docking sites in JNK substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interacting JNK-docking sites in MKK7 promote binding and activation of JNK mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. pnas.org [pnas.org]
Downstream Targets of JNK1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock. Its activity is implicated in a wide array of cellular processes such as apoptosis, inflammation, proliferation, and differentiation. Dysregulation of the JNK1 signaling pathway is associated with numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the known downstream targets of JNK1 phosphorylation, detailed experimental protocols for their identification and validation, and a visual representation of the associated signaling pathways.
Downstream Targets of JNK1 Phosphorylation
JNK1 exerts its pleiotropic effects by phosphorylating a diverse range of protein substrates located in the nucleus, cytoplasm, and mitochondria. These phosphorylation events can alter the substrate's activity, stability, or subcellular localization. The downstream targets of JNK1 can be broadly categorized into transcription factors, apoptosis-regulating proteins, and cytoskeletal components, among others.
Data Presentation: JNK1 Substrates
| Category | Substrate | Key Phosphorylation Sites | Primary Function/Outcome of Phosphorylation | Citations |
| Transcription Factors | c-Jun | Ser63, Ser73 | A primary component of the AP-1 transcription factor, phosphorylation enhances its transcriptional activity. | [1] |
| Activating transcription factor 2 (ATF2) | Thr69, Thr71 | Component of the AP-1 transcription factor, phosphorylation increases its transcriptional activity. | [2] | |
| p53 | Thr81 | Phosphorylation can enhance the dimerization of p53 and p73, promoting the transcription of pro-apoptotic genes. | ||
| ELK1 | Multiple | A transcription factor involved in cell proliferation and differentiation. | [1] | |
| SMAD4 | Multiple | A key mediator in the TGF-β signaling pathway. | [1] | |
| HSF1 | Multiple | A heat shock transcription factor. | [1] | |
| Apoptosis Regulators | Bcl-2 | Multiple | An anti-apoptotic protein; phosphorylation can inhibit its survival function. | [3] |
| Bim (Bcl-2-interacting mediator of cell death) | Multiple | A pro-apoptotic BH3-only protein; phosphorylation can release it from sequestration, promoting apoptosis. | [1] | |
| Bad (Bcl-2-associated death promoter) | Multiple | A pro-apoptotic protein; phosphorylation can modulate its activity. | ||
| Cytoskeletal Proteins | Microtubule-associated protein 1B (MAP1B) | Multiple | Involved in microtubule dynamics and neurite outgrowth. | |
| Doublecortin (DCX) | Multiple | A microtubule-associated protein crucial for neuronal migration. | [4] | |
| Stathmin 2 (SCG10/STMN2) | Multiple | Regulates microtubule dynamics and is involved in neurite elongation. | ||
| Other Substrates | Insulin Receptor Substrate 1 (IRS1) | Ser307 | Phosphorylation at this site can lead to insulin resistance. | [5] |
| Itch | Multiple | An E3 ubiquitin ligase; JNK1-mediated phosphorylation can regulate protein turnover. | [1] |
Signaling Pathways Involving JNK1
JNK1 is a central node in signaling networks that govern cellular fate. Its activation is initiated by a three-tiered kinase cascade, and its downstream effects are mediated through the phosphorylation of its various substrates.
The Canonical JNK1 Signaling Pathway
External stimuli, such as stress or cytokines, activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK4 or MKK7. These MAPKKs then dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK1 can then translocate to different cellular compartments to phosphorylate its targets.
JNK1 in the Intrinsic Apoptosis Pathway
JNK1 plays a pivotal role in promoting apoptosis in response to cellular stress. It can directly phosphorylate members of the Bcl-2 family to either inactivate anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bim. This shifts the balance towards mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation.
Experimental Protocols
The identification and validation of JNK1 substrates, along with the quantification of their phosphorylation status, involve a combination of biochemical and proteomic techniques.
Experimental Workflow for Substrate Identification
A typical workflow for identifying and validating JNK1 substrates involves immunoprecipitation of JNK1, an in vitro kinase assay with a putative substrate, and subsequent detection of phosphorylation by western blotting or mass spectrometry.
Detailed Methodologies
3.2.1. JNK1 Kinase Assay (In Vitro)
This protocol is adapted from commercially available kits and is designed to measure the activity of immunoprecipitated or purified JNK1 against a specific substrate.
-
Reagents and Materials:
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT)
-
ATP solution (10 mM)
-
Purified recombinant substrate (e.g., GST-c-Jun)
-
Immunoprecipitated JNK1 on beads or purified JNK1 enzyme
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Prepare the kinase reaction mix by combining Kinase Assay Buffer, ATP (final concentration 100-200 µM), and the substrate protein.
-
Initiate the reaction by adding the immunoprecipitated JNK1 beads or purified enzyme to the reaction mix.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and western blotting using a phospho-specific antibody for the substrate.[6][7]
-
3.2.2. Immunoprecipitation (IP) for Western Blotting
This protocol is for the isolation of JNK1 from cell lysates to be used in downstream applications like kinase assays or to identify interacting proteins.
-
Reagents and Materials:
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Primary antibody against JNK1
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., Cell Lysis Buffer without inhibitors)
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Lyse cells in ice-cold Cell Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate the supernatant with the anti-JNK1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with Wash Buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE loading buffer for western blot analysis or in Kinase Assay Buffer for a kinase assay.[8][9]
-
3.2.3. Mass Spectrometry-Based Phosphoproteomics for Substrate Discovery
This approach allows for the unbiased, global identification and quantification of phosphorylation events in response to JNK1 activation. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are often employed for accurate quantification.
-
General Workflow:
-
Cell Culture and SILAC Labeling: Grow two populations of cells in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., lysine and arginine).
-
Stimulation: Treat the "heavy" labeled cells with a stimulus to activate the JNK1 pathway, while the "light" labeled cells serve as a control.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify the phosphopeptides and their corresponding proteins. The ratio of "heavy" to "light" signals for each phosphopeptide provides a quantitative measure of the change in phosphorylation upon JNK1 activation. JNK1-dependent sites will show a significant increase in this ratio.[10]
-
Conclusion
The c-Jun N-terminal kinase 1 is a central signaling molecule with a vast and diverse array of downstream targets. Its role in critical cellular processes underscores its importance as a therapeutic target in various diseases. The methodologies outlined in this guide, from targeted biochemical assays to global phosphoproteomic screens, provide a robust framework for researchers and drug development professionals to further elucidate the intricacies of the JNK1 signaling network and to identify and validate novel substrates. A deeper understanding of these downstream phosphorylation events will be instrumental in the development of more specific and effective therapeutic strategies that modulate JNK1 activity.
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC Phosphoproteomics Reveals Unique Signaling Circuits in CAR-T Cells and the Inhibition of B Cell-Activating Phosphorylation in Target Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Kinetics and Interaction Studies for Human JNK1β1 and Substrates Activating Transcription Factor 2 (ATF2) and c-Jun N-terminal kinase (c-Jun) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Allosteric modulation of JNK docking-site interactions with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequence‐ and Docking‐Site‐Dependent Contributions to Multi‐Site Phosphorylation of an Intrinsically Disordered MAPK Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics Reveals Dynamic Interaction of c-Jun N-terminal Kinase (JNK) with RNA Transport Granule Proteins Splicing Factor Proline- and Glutamine-rich (Sfpq) and Non-POU Domain-containing Octamer-binding Protein (Nono) during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TSLP Signaling Network Revealed by SILAC-Based Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
JNK-1-IN-1: A Technical Guide to its Effect on c-Jun Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing a crucial role in a variety of cellular processes including proliferation, apoptosis, and inflammation.[1][2] The activation of JNK1, in particular, leads to the phosphorylation of the transcription factor c-Jun at serine residues 63 and 73, a critical event in the regulation of AP-1 transcriptional activity.[1][3][4] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, making JNK1 an attractive therapeutic target. This technical guide provides an in-depth overview of the effects of JNK-1-IN-1, a covalent inhibitor of JNK, on c-Jun phosphorylation. While this compound was the initial compound in its series, this guide will also refer to data from its potent and well-characterized analog, JNK-IN-8, as detailed in the primary literature.[5][6]
This compound and its Mechanism of Action
This compound is a pioneering irreversible inhibitor designed to target the JNK family of kinases.[5] Its mechanism involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of JNKs.[5][6] This covalent modification leads to the irreversible inactivation of the kinase, thereby blocking downstream signaling events, most notably the phosphorylation of its direct substrate, c-Jun.[5]
An important aspect of this compound's activity profile is its inhibitory effect on Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[7] MKK7 is a direct upstream activator of JNK, responsible for phosphorylating and activating it.[1][8] By inhibiting MKK7, this compound can indirectly suppress JNK1 activity, providing a dual mechanism for the downregulation of the JNK signaling pathway.
Quantitative Data on the Inhibition of c-Jun Phosphorylation
The inhibitory potency of JNK inhibitors is typically quantified through both biochemical and cellular assays. The following tables summarize the available data for JNK-IN-8, a close and more extensively characterized analog of this compound.[5]
Table 1: Biochemical Inhibitory Activity of JNK-IN-8 [5]
| Kinase | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
Table 2: Cellular Inhibition of c-Jun Phosphorylation by JNK-IN-8 [5]
| Cell Line | EC50 (µM) |
| HeLa | < 0.1 |
| A375 | < 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the effect of JNK inhibitors on c-Jun phosphorylation.
In-Vitro JNK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of JNK1 using a recombinant substrate.
Materials:
-
Recombinant active JNK1 enzyme
-
GST-c-Jun (1-79) substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
ATP
-
This compound or other test inhibitors
-
[γ-³²P]ATP (for radioactive detection) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
SDS-PAGE gels and reagents
-
Phosphorimager or luminescence reader
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant active JNK1, and the GST-c-Jun substrate.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the phosphorylation of GST-c-Jun using a phosphorimager. For non-radioactive assays, measure the generated ADP signal according to the manufacturer's protocol.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block c-Jun phosphorylation in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
This compound or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated c-Jun to total c-Jun. Determine the EC50 value of the inhibitor.
Visualizations
JNK Signaling Pathway and Inhibition by this compound
Caption: JNK signaling pathway and points of inhibition by this compound.
Experimental Workflow for Cellular c-Jun Phosphorylation Assay
Caption: Workflow for assessing cellular c-Jun phosphorylation via Western Blot.
Logical Relationship of this compound Inhibition
Caption: Logical flow of this compound's inhibitory effects on the JNK pathway.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. c-Jun N-terminal phosphorylation correlates with activation of the JNK subgroup but not the ERK subgroup of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interacting JNK-docking Sites in MKK7 Promote Binding and Activation of JNK Mitogen-activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paulogentil.com [paulogentil.com]
JNK-1-IN-1 and MKK7 Inhibition: A Technical Guide for Researchers
An In-depth Examination of the MKK7-JNK Signaling Axis and its Pharmacological Modulation
This technical guide provides a comprehensive overview of the Mitogen-Activated Protein Kinase Kinase 7 (MKK7) and c-Jun N-terminal Kinase (JNK) signaling pathway, with a specific focus on the inhibitory mechanisms and experimental evaluation of compounds targeting this cascade. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase signaling research and therapeutic discovery.
The MKK7-JNK Signaling Pathway: A Core Stress Response Cascade
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, osmotic stress, and UV radiation.[1][2][3] Activation of this pathway culminates in the phosphorylation of various downstream substrates, including the transcription factor c-Jun, thereby regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[4]
Central to the activation of JNK are the upstream dual-specificity kinases, Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and MKK7.[1][5] While both kinases can phosphorylate and activate JNK, MKK7 exhibits a higher degree of specificity towards JNK isoforms.[5] MKK4, in contrast, can also activate p38 MAPK.[5] The activation of JNK by proinflammatory cytokines is almost entirely dependent on MKK7.[2] This specificity renders MKK7 an attractive target for therapeutic intervention aimed at selectively modulating JNK signaling.
The canonical MKK7-JNK signaling cascade is initiated by upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), such as MEKK1-4 and Mixed Lineage Kinases (MLKs), which phosphorylate and activate MKK7.[3] Activated MKK7, in turn, dually phosphorylates JNK on threonine and tyrosine residues within its activation loop, leading to its catalytic activation.[1][5]
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAPK/JNK Antibody (#9252) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Specificity Profile of JNK-1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the specificity profile of JNK-1-IN-1, a non-ATP site inhibitor of c-Jun N-terminal kinase 1 (JNK1). The document includes quantitative binding and inhibition data, detailed experimental protocols for assessing kinase inhibitor specificity, and diagrams illustrating key signaling pathways and experimental workflows.
Introduction to this compound
This compound is an inhibitor that binds to and inhibits JNK1.[1] It also demonstrates activity against the upstream kinase MKK7.[1] Unlike many kinase inhibitors that compete with ATP, this compound functions through a non-ATP competitive mechanism.[1] Its scaffold has served as a foundation for the development of more potent and covalent JNK inhibitors.[2] Understanding the specificity of such tool compounds is critical for accurately interpreting experimental results and for the development of selective therapeutics targeting the JNK signaling pathway.
The JNKs are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress, including inflammatory cytokines and UV radiation.[3] The pathway plays a critical role in processes such as apoptosis, inflammation, and cell proliferation.[4] The three main JNK isoforms (JNK1, JNK2, and JNK3) are activated by the upstream kinases MKK4 and MKK7 and go on to phosphorylate several transcription factors, with c-Jun being a primary substrate.[3]
Specificity Profile of this compound
The specificity of this compound has been evaluated against several kinases. The compound shows affinity not only for JNK1 but also for other MAP kinases and the upstream activator MKK7.[1] A broader kinase panel screen revealed that the parent scaffold of this compound also has the ability to bind to targets of the drug imatinib, such as Abl and c-kit.[2]
Data Presentation: Quantitative Inhibition and Binding Data
The following table summarizes the reported inhibitory potency (IC50) and binding affinity (Kd) for this compound against key kinases.[1]
| Target Kinase | Assay Type | Value (µM) | Reference |
| MKK7cp | IC50 | 7.8 | [1] |
| JNK1-u | Kd | 11 | [1] |
| p38α-u | Kd | 18 | [1] |
| ERK2-u | Kd | 18 | [1] |
Table notes: Data is derived from the study by Comess KM, et al., as cited by MedChemExpress.[1] "cp" denotes constitutively phosphorylated; "u" denotes unphosphorylated.
JNK Signaling Pathway and Inhibitor Action
The JNK signaling cascade is a multi-tiered pathway that transmits extracellular stress signals to the nucleus to regulate gene expression. This compound inhibits this pathway's output by targeting the JNK1 protein.
Experimental Protocols
Accurate determination of an inhibitor's specificity and potency relies on standardized and well-controlled assays. The following are detailed methodologies for key experiments used in kinase inhibitor profiling.
4.1. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of an inhibitor by measuring the amount of ATP consumed during a kinase reaction. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[5]
-
Objective: To quantify the concentration of this compound required to inhibit 50% of JNK1 enzymatic activity in vitro.
-
Materials:
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series is used.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control to each well.[5]
-
Enzyme Addition: Add 2 µL of JNK1 enzyme diluted in Kinase Buffer to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (prepared in Kinase Buffer) to each well to start the kinase reaction.[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[5]
-
Data Acquisition: Record the luminescence signal using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
4.2. Cell-Based c-Jun Phosphorylation Assay (Western Blot)
This protocol measures the ability of an inhibitor to block JNK activity inside cells by monitoring the phosphorylation status of its direct substrate, c-Jun.[2][6]
-
Objective: To determine the cellular potency (EC50) of this compound by quantifying the inhibition of stress-induced c-Jun phosphorylation.
-
Materials:
-
HeLa or A375 cells
-
Cell culture medium and serum
-
JNK pathway stimulator (e.g., Anisomycin or UV radiation)[2]
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, PVDF membrane, and Western blot reagents
-
-
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.[6]
-
Stimulation: Add a JNK pathway stimulator (e.g., 10 µg/mL Anisomycin) and incubate for 30 minutes.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Strip the membrane and re-probe with an antibody for total c-Jun to serve as a loading control. Quantify band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal and calculate the percent inhibition for each inhibitor concentration to determine the EC50.
-
Standard Workflow for Kinase Inhibitor Specificity Profiling
The characterization of a kinase inhibitor is a systematic process that moves from initial high-throughput screening to detailed biochemical and cellular validation. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Persistent activation of c-Jun N-terminal kinase 1 (JNK1) in gamma radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
JNK-1-IN-1: A Technical Guide for Studying Neuroinflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator in the cellular stress response and has been increasingly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[1] Dysregulation of this pathway contributes to the production of pro-inflammatory cytokines, neuronal apoptosis, and overall disease progression in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Consequently, JNK has emerged as a promising therapeutic target. This guide focuses on JNK-1-IN-1, an early-generation covalent inhibitor, as a tool for studying the role of JNK in neuroinflammatory contexts. While literature specifically detailing the application of this compound in disease models is limited, this document provides the foundational biochemical data for the compound and presents detailed experimental protocols and conceptual frameworks applicable to the broader class of JNK inhibitors for neuroinflammation research.
The JNK Signaling Pathway in Neuroinflammation
The JNK pathway is a multi-tiered cascade activated by various stress stimuli, including inflammatory cytokines (e.g., TNF-α), pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs).[1][3] In the central nervous system (CNS), microglia and astrocytes are key players in the neuroinflammatory response, and their activation often involves the JNK pathway.[3]
Activation begins with MAP Kinase Kinase Kinases (MAP3Ks) such as ASK1, which then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK4 and MKK7.[1] These, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop.[1] Activated JNK translocates to the nucleus to phosphorylate transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex.[3] This leads to the transcription of genes encoding pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2, exacerbating the inflammatory cycle and contributing to neuronal damage.[3]
There are three JNK-encoding genes (JNK1, JNK2, JNK3), which produce at least ten protein isoforms. JNK1 and JNK2 are expressed ubiquitously, while JNK3 is found predominantly in the brain, heart, and testes, making it a particularly interesting target for neurological disorders.[1]
This compound: A Covalent Inhibitor
This compound belongs to a class of irreversible inhibitors designed to covalently target a conserved cysteine residue within the ATP-binding pocket of JNK kinases.[1] This mechanism offers the potential for high potency and prolonged duration of action. This compound was developed as an analog of imatinib and was among the first compounds in a series that led to the discovery of more selective and potent probes like JNK-IN-8.[1][4]
The key feature of these inhibitors is an electrophilic "warhead" (an acrylamide group) that forms a covalent bond with the thiol side chain of the target cysteine, thereby permanently inactivating the enzyme.[1]
Quantitative Data and Selectivity Profile
The efficacy and specificity of a kinase inhibitor are paramount. This compound has been characterized biochemically, although its cellular potency has been surpassed by later analogs.[1]
Table 1: Biochemical Potency of JNK Inhibitors (IC₅₀)
| Compound | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Inhibition Type | Reference |
| This compound | 2,310 | 2,310 | 2,310 | Covalent (Irreversible) | [1] |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Covalent (Irreversible) | [5][6] |
| SP600125 | 40 | 40 | 90 | Reversible | [7] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% in a biochemical assay.
Table 2: Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of 400 kinases at a concentration of 10 µM. The table below lists the primary targets identified.[1]
| Kinase Target | Binding (% of Control) | Notes |
| JNK1 | < 10% | Primary Target |
| JNK2 | < 10% | Primary Target |
| JNK3 | < 10% | Primary Target |
| ABL1 (Abl) | < 10% | Expected off-target based on imatinib scaffold |
| KIT (c-Kit) | < 10% | Expected off-target based on imatinib scaffold |
| DDR1 / DDR2 | < 10% | Expected off-target based on imatinib scaffold |
Data from KinomeScan™ profiling. Lower percentage indicates stronger binding.[1] This profile reveals that while this compound successfully engages its intended targets, it also interacts with other kinases, a common characteristic of early-generation inhibitors derived from existing scaffolds.
Experimental Protocols for a JNK Inhibitor in Neuroinflammation
The following protocols provide a framework for evaluating a JNK inhibitor's potential in neuroinflammatory disease models.
Protocol 4.1: In Vitro JNK Kinase Assay (Non-Radioactive)
Objective: To determine the direct inhibitory activity (IC₅₀) of the compound on JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
c-Jun or ATF2 fusion protein substrate.[8]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
ATP solution.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Primary antibody against phosphorylated substrate (e.g., Phospho-c-Jun (Ser63)).[8]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Prepare serial dilutions of the JNK inhibitor in DMSO, then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add recombinant JNK enzyme, kinase buffer, and the diluted inhibitor.
-
Pre-incubation (Critical for Covalent Inhibitors): Incubate the enzyme and inhibitor together for 30-60 minutes at room temperature to allow for covalent bond formation.[9]
-
Initiate the kinase reaction by adding a mixture of the c-Jun substrate and ATP.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples via Western Blotting, probing with the phospho-c-Jun antibody to quantify substrate phosphorylation.
-
Determine IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4.2: Cell-Based Neuroinflammation Assay (LPS-Stimulated Microglia)
Objective: To assess the inhibitor's ability to suppress inflammatory responses in a relevant cell model.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test inhibitor.
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess Reagent for nitric oxide).
Methodology:
-
Plate microglia at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for cytokine mRNA, 24 hours for protein release).
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Measure nitric oxide production by quantifying nitrite in the supernatant using the Griess assay.
-
Determine the EC₅₀ (half-maximal effective concentration) for the inhibition of each inflammatory marker.
Protocol 4.3: Western Blot for JNK Pathway Activation
Objective: To confirm that the inhibitor blocks the JNK signaling cascade in cells by measuring the phosphorylation of JNK and its substrate, c-Jun.
Materials:
-
Cell lysates from the experiment in Protocol 4.2.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH).[10][11]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Methodology:
-
Lyse the cells from Protocol 4.2 in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-JNK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total JNK and the loading control to ensure equal protein loading and to determine the ratio of phosphorylated to total protein. Repeat for p-c-Jun and total c-Jun.
Protocol 4.4: In Vivo Animal Models of Neuroinflammatory Disease
Objective: To evaluate the therapeutic efficacy of the JNK inhibitor in a living organism.
A. Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis [12][13]
-
Induction: Actively immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA).
-
Adjuvant: Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization to facilitate blood-brain barrier disruption.
-
Dosing: Begin administration of the JNK inhibitor (e.g., via oral gavage or intraperitoneal injection) either prophylactically (from day 0) or therapeutically (at the onset of clinical signs, typically day 9-12).
-
Clinical Scoring: Monitor mice daily for clinical signs of disease using a standardized 0-5 scale (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).
-
Endpoint Analysis: At the study endpoint (e.g., day 28), collect spinal cord and brain tissue for histological analysis (e.g., H&E for immune infiltration, Luxol Fast Blue for demyelination) and biochemical analysis (e.g., cytokine levels, Western blot for p-JNK).
B. MPTP Model of Parkinson's Disease [14][15]
-
Induction: Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to male C57BL/6 mice. A common regimen is four intraperitoneal injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart. All procedures must be performed with strict safety protocols.
-
Dosing: Administer the JNK inhibitor before, during, or after MPTP administration to test for neuroprotective effects.
-
Behavioral Testing: 7-14 days after MPTP injection, assess motor deficits using tests like the rotarod (motor coordination) or pole test (bradykinesia).
-
Endpoint Analysis: Euthanize mice and collect brain tissue. Analyze the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) via tyrosine hydroxylase (TH) immunohistochemistry and measure striatal dopamine levels using HPLC.
Conclusion
This compound serves as a foundational tool compound within the class of covalent JNK inhibitors. While its biochemical profile shows micromolar potency and predictable off-target effects based on its parent scaffold, it validates the principle of targeting a conserved cysteine for irreversible inhibition.[1] For researchers investigating neuroinflammation, this compound can be used in initial in vitro screens, but more potent and selective second-generation compounds like JNK-IN-8 are better suited for in-depth cellular and in vivo studies.[1][16] The protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for leveraging JNK inhibitors to dissect the complex role of JNK signaling in neuroinflammatory diseases and to evaluate their potential as disease-modifying therapies.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. c-Jun N-terminal kinases (JNKs) mediate pro-inflammatory actions of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
- 13. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 16. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke | bioRxiv [biorxiv.org]
JNK1 Isoform-Specific Functions in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical signaling node that governs a wide array of cellular processes, including proliferation, apoptosis, and differentiation.[1][2] JNK1 exists in multiple splice variants, and emerging evidence underscores the isoform-specific and context-dependent functions of JNK1 in the landscape of cancer.[3][4] This technical guide provides a comprehensive overview of the distinct roles of JNK1 isoforms in various malignancies, presenting key quantitative data, detailed experimental protocols for studying JNK1, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating JNK1 as a potential therapeutic target in oncology.
Introduction to JNK1 Isoforms and Their Dichotomous Roles in Cancer
The JNK family comprises three genes: JNK1, JNK2, and JNK3. Alternative splicing of the JNK1 gene gives rise to at least four distinct isoforms.[5] These isoforms can have opposing functions, acting as either tumor promoters or suppressors depending on the specific cancer type, the cellular microenvironment, and the nature of the upstream stimuli.[1][6]
Pro-Oncogenic Functions of JNK1:
In several cancers, including hepatocellular carcinoma (HCC) and certain lymphomas, JNK1 activation is associated with tumor progression.[1][7] In HCC, elevated JNK1 activity correlates with poor prognosis.[1] Mechanistically, JNK1 can promote cancer cell proliferation and survival. For instance, in Bcr-Abl-transformed B-lymphoblasts, JNK1-mediated survival signals are linked to the regulation of Bcl2 expression.[1]
Tumor-Suppressive Functions of JNK1:
Conversely, a substantial body of evidence points to a tumor-suppressive role for JNK1. In certain breast cancer models, JNK1 has been shown to suppress tumor development.[1] Studies involving p53-heterozygous mice, a model for Li-Fraumeni syndrome, demonstrated that crossing these mice with JNK1-deficient mice led to a decrease in tumor-free survival, suggesting a protective role for JNK1.[7] The pro-apoptotic functions of JNK1 are often mediated through the mitochondrial pathway, involving the release of pro-apoptotic factors like cytochrome C.[7]
The dual functionality of JNK1 underscores the importance of understanding its isoform-specific roles in different cancer contexts to develop effective therapeutic strategies.
Quantitative Data on JNK1 Isoform-Specific Functions
This section summarizes key quantitative data related to the inhibition of JNK1 and its effects on cancer cells. The data is presented in tabular format for easy comparison.
Table 1: Inhibitory Concentrations (IC50) of Various Inhibitors Against JNK1
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| SP600125 | 40 | 40 | 90 | A selective and reversible inhibitor of JNKs.[5] |
| AS601245 | 150 | 220 | 70 | A cell-permeable JNK inhibitor.[5] |
| CC-401 | 25-50 | 25-50 | 25-50 | A specific inhibitor of JNK.[5] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | An irreversible JNK inhibitor.[8][9] |
| DB07268 | 9 | - | - | A potent and selective JNK1 inhibitor.[8][10] |
| AS602801 | 80 | 90 | 230 | An orally active JNK inhibitor.[8][10] |
| BI-78D3 | 280 (pan-JNK) | - | - | A competitive JNK inhibitor.[5][8] |
Table 2: Effects of JNK1 Inhibition/Knockdown in Cancer Models
| Cancer Type | Model System | Method of JNK1 Inhibition | Quantitative Effect | Reference |
| Prostate Cancer | PC-3 cell line | siRNA against JNK-1 | 52% cell death rate after 5 days | [4][7] |
| Prostate Cancer | PC-3 cell line | siRNA against JNK-1 | 26% apoptotic rate after 5 days | [4][7] |
| Ovarian Cancer | Orthotopic murine models | Systemically administered JNK1 siRNA | Significantly reduced tumor weights | [11] |
| Breast Cancer | Transplanted breast tumors in mice | SP600125 (30 mg/kg) | Significantly suppressed tumor growth | [12] |
| Triple-Negative Breast Cancer | Mouse xenograft model | JNK-IN-8 | Slowed tumor growth | [9][13] |
Signaling Pathways and Experimental Workflows
Visual representations of the JNK1 signaling pathway and common experimental workflows are provided below using Graphviz (DOT language).
JNK1 Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, highlighting its activation by upstream kinases and its downstream effects on transcription factors that regulate both cell survival and apoptosis.
Experimental Workflow: Western Blot for JNK1 Phosphorylation
This diagram outlines the key steps involved in performing a Western blot to detect the phosphorylation status of JNK1, a common method to assess its activation.
Experimental Workflow: JNK1 Kinase Assay
The following diagram illustrates a typical workflow for an in vitro JNK1 kinase assay to measure its enzymatic activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate JNK1 isoform-specific functions.
Western Blot Analysis of JNK1 Phosphorylation
This protocol is adapted from standard Western blotting procedures and is suitable for detecting phosphorylated JNK1 in cell lysates.[14][15][16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-JNK (Thr183/Tyr185)
-
Primary antibody: anti-total JNK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet or plate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[14]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[14]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to the total JNK1 protein bands.[14]
-
In Vitro JNK1 Kinase Assay
This protocol describes a non-radioactive method for measuring JNK1 kinase activity based on the immunoprecipitation of JNK1 followed by a kinase reaction with a substrate.[3][18][19][20]
Materials:
-
Cell lysate (prepared as in the Western blot protocol)
-
Anti-JNK1 antibody
-
Protein A/G agarose or magnetic beads
-
Kinase assay buffer
-
Recombinant c-Jun protein (substrate)
-
ATP solution
-
SDS-PAGE sample buffer
-
Anti-phospho-c-Jun (Ser63/73) antibody for Western blot detection
Procedure:
-
Immunoprecipitation of JNK1:
-
To 200-500 µg of cell lysate, add the anti-JNK1 antibody and incubate for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G beads and continue to incubate for another 1-2 hours or overnight at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing recombinant c-Jun protein and ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Detection:
-
Analyze the supernatant by Western blotting using an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.
-
Quantify the band intensity to determine the relative kinase activity of JNK1.
-
Co-Immunoprecipitation (Co-IP) to Identify JNK1-Interacting Proteins
This protocol outlines the steps for performing Co-IP to identify proteins that interact with JNK1 in a cellular context.[21][22][23][24][25]
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Anti-JNK1 antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysate using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C, then centrifuge to remove non-specific binding proteins.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-JNK1 antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
-
Alternatively, for unbiased identification of interacting proteins, the eluate can be analyzed by mass spectrometry.
-
siRNA/shRNA-Mediated Knockdown of JNK1
This section provides a general protocol for the knockdown of JNK1 expression in cultured cells using lentiviral shRNA particles, a common method for long-term gene silencing.[26][27][28][29][30]
Materials:
-
Target cells
-
Lentiviral particles containing shRNA targeting JNK1
-
Control lentiviral particles (e.g., containing a scrambled shRNA)
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic (if the vector contains a resistance gene)
-
Culture medium
Procedure:
-
Cell Plating:
-
Plate the target cells at an appropriate density to be 50-70% confluent at the time of transduction.
-
-
Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding the desired amount of lentiviral particles (determined by the multiplicity of infection, MOI) and Polybrene to the culture medium.
-
Replace the existing medium with the transduction medium.
-
Incubate the cells for 18-24 hours.
-
-
Selection (if applicable):
-
After the incubation period, replace the transduction medium with fresh culture medium containing the appropriate concentration of puromycin.
-
Continue to culture the cells in the selection medium, replacing it every 3-4 days, until non-transduced cells are eliminated.
-
-
Verification of Knockdown:
-
Harvest the transduced and selected cells.
-
Verify the knockdown of JNK1 expression at both the mRNA level (by RT-qPCR) and the protein level (by Western blotting).
-
Conclusion and Future Directions
The isoform-specific functions of JNK1 in cancer are complex and often contradictory, presenting both challenges and opportunities for therapeutic development. While JNK1 can promote tumorigenesis in some contexts, it acts as a tumor suppressor in others. This duality necessitates a thorough understanding of the specific JNK1 isoforms involved and their downstream signaling networks in each cancer type. The development of highly specific JNK1 isoform inhibitors is crucial for translating our understanding of JNK1 biology into effective cancer therapies. Future research should focus on elucidating the precise molecular mechanisms that dictate the pro- versus anti-tumorigenic roles of JNK1 isoforms and on identifying biomarkers that can predict patient response to JNK1-targeted therapies.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Inhibition of JNK-1 by small interfering RNA induces apoptotic signaling in PC-3 prostate cancer cells. | Semantic Scholar [semanticscholar.org]
- 5. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Jun NH2-terminal kinase suppression significantly inhibits the growth of transplanted breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. promega.com [promega.com]
- 19. abcam.cn [abcam.cn]
- 20. reactionbiology.com [reactionbiology.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. scbt.com [scbt.com]
- 28. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. sigmaaldrich.com [sigmaaldrich.com]
The JNK Pathway: A Pivotal Hub in Autoimmune Disease Pathogenesis and a Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, has emerged as a critical regulator of inflammatory responses and immune cell function. Its dysregulation is increasingly implicated in the pathogenesis of a wide array of autoimmune diseases. This technical guide provides a comprehensive overview of the role of the JNK pathway in preclinical models of autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and lupus. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying molecular mechanisms, experimental methodologies to investigate the pathway, and a summary of the quantitative effects of JNK inhibition in these models.
The JNK Signaling Cascade: A Central Mediator of Inflammation
The JNK signaling pathway is activated by a variety of extracellular stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress signals. The canonical JNK signaling cascade involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself. Upon activation, JNKs translocate to the nucleus to phosphorylate and activate a range of transcription factors, most notably activator protein-1 (AP-1), which in turn drives the expression of genes involved in inflammation, immune cell differentiation, proliferation, and apoptosis.
Figure 1: Simplified JNK Signaling Pathway.
JNK Pathway in Autoimmune Disease Models: Quantitative Insights
The following tables summarize the quantitative effects of JNK inhibitors in various preclinical models of autoimmune diseases.
Inflammatory Bowel Disease (IBD)
Disease Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
| JNK Inhibitor | Dose | Key Parameter | Control Group | JNK Inhibitor Group | P-value | Citation |
| D-JNKI-1 | 1 µg/kg (s.c.) | Disease Activity Index (DAI) - 1.0% DSS | 3.93 ± 0.15 | 3.60 ± 0.29 | P = 0.013 | [1] |
| D-JNKI-1 | 1 µg/kg (s.c.) | Disease Activity Index (DAI) - 1.5% DSS | 4.13 ± 0.47 | 4.00 ± 0.38 | P = 0.007 | [1] |
Multiple Sclerosis (MS)
Disease Model: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice
| JNK Inhibitor | Dose | Key Parameter | Observation | Citation |
| SP600125 | 30 mg/kg/day (oral) | Mean Cumulative EAE Severity | Significant dose-dependent decrease | [2] |
| SP600125 | 30 mg/kg/day (oral) | Spinal Cord CD3+ T cell infiltration | Significantly reduced | [2] |
| SP600125 | 30 mg/kg/day (oral) | Spinal Cord IFN-γ mRNA expression | 2.4-fold increase | [2] |
| SP600125 | 30 mg/kg/day (oral) | Spinal Cord TNF-α mRNA expression | 2.1-fold increase | [2] |
| SP600125 | 10 µM (in vitro) | Murine CD3+ T cell apoptosis | 5% reduction | [2] |
| SP600125 | 10 µM (in vitro) | Murine CD3+ T cell proliferation | 15% reduction | [2] |
Rheumatoid Arthritis (RA)
Disease Model: Collagen-Induced Arthritis (CIA) in Mice
| JNK Inhibitor | Dose | Key Parameter | Observation | Citation |
| SP600125 | Not specified | Paw swelling | Reduction in paw swelling was observed. | [3] |
| SP600125 | Not specified | Clinical Score | Reduction in clinical score was observed. | [4] |
Lupus
Disease Model: MRL/lpr mice (spontaneous lupus model)
| Inhibitor (JNK-related pathway) | Dose | Key Parameter | Observation | Citation |
| Baricitinib (JAK1/2 inhibitor) | Not specified | Proteinuria | Did not significantly affect proteinuria. | [5] |
| ABT-317 (JAK1 inhibitor) | Not specified | Proteinuria | Reversed severe proteinuria. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of JNK pathway investigation in autoimmune disease models are provided below.
Induction of Autoimmune Disease Models
Figure 2: General Experimental Workflow.
-
Antigen Preparation: Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C. Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of male DBA/1 mice (8-10 weeks old).
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Clinical Assessment: Monitor mice daily for signs of arthritis starting from day 21. Score each paw based on the degree of inflammation and swelling on a scale of 0-4 (0: no evidence of erythema and swelling; 1: erythema and mild swelling confined to the tarsals or ankle joint; 2: erythema and mild swelling extending from the ankle to the tarsals; 3: erythema and moderate swelling extending from the ankle to the metatarsal joints; 4: erythema and severe swelling encompassing the ankle, foot and digits). The maximum score per mouse is 16.[4][7][8][9]
-
Induction of Acute Colitis: Administer 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water of C57BL/6 mice (8-10 weeks old) for 5-7 consecutive days.[1][10]
-
Induction of Chronic Colitis: Administer 1.5-3% DSS in the drinking water for 5-7 days, followed by a 7-14 day interval of regular drinking water. This cycle can be repeated 2-3 times to induce chronic colitis.[1]
-
Disease Activity Index (DAI) Assessment: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool. The DAI is calculated as the sum of the scores for these three parameters (Weight loss: 0 = none, 1 = 1-5%, 2 = 5-10%, 3 = 10-15%, 4 = >15%; Stool consistency: 0 = normal, 2 = loose stools, 4 = diarrhea; Bleeding: 0 = none, 2 = occult blood, 4 = gross bleeding).
-
Antigen Emulsion Preparation: Dissolve MOG35-55 peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL. Emulsify the MOG35-55 solution with an equal volume of CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Immunization (Day 0): Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously over two sites on the flank of female C57BL/6 mice (8-10 weeks old).
-
Pertussis Toxin Administration: Inject 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally on day 0 and day 2 post-immunization.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Score the disease severity on a scale of 0-5 (0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind limb and forelimb paralysis; 5: moribund or dead).
JNK Activity Assay (In Vitro Kinase Assay)
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation of JNK: Incubate cell lysates with an anti-JNK antibody followed by protein A/G-agarose beads to immunoprecipitate JNK.
-
Kinase Reaction: Resuspend the immunoprecipitated JNK in a kinase buffer containing a JNK substrate (e.g., GST-c-Jun) and ATP (can be radiolabeled with γ-³²P-ATP). Incubate at 30°C for 30 minutes.
-
Detection of Substrate Phosphorylation: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phospho-specific antibody (for non-radioactive detection) or by autoradiography (for radioactive detection).
Western Blot for Phosphorylated JNK
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total JNK to normalize the levels of phosphorylated JNK to the total amount of JNK protein.
Logical Relationship between JNK Activation and Autoimmune Pathology
Figure 3: JNK Activation in Autoimmune Pathology.
Conclusion
The JNK signaling pathway represents a central node in the complex inflammatory networks that drive autoimmune diseases. Preclinical studies using various animal models have consistently demonstrated the therapeutic potential of targeting this pathway. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the role of JNK in autoimmunity and to develop novel JNK-targeted therapies. Future research should focus on the development of isoform-specific JNK inhibitors to enhance therapeutic efficacy and minimize off-target effects, ultimately paving the way for new treatments for patients suffering from these debilitating conditions.
References
- 1. The impact of JNK inhibitor D-JNKI-1 in a murine model of chronic colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-Terminal Kinase as a Therapeutic Target in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter blinded preclinical randomized controlled trial on Jak1/2 inhibition in MRL/MpJ-Faslpr mice with proliferative lupus nephritis predicts low effect size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 9. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNK-1-IN-1 in Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as proliferation, apoptosis, and inflammation. The JNK signaling pathway is implicated in various diseases, making its components attractive therapeutic targets. JNK-1-IN-1 is a known inhibitor of the JNK pathway. This document provides a detailed protocol for determining the in vitro potency of this compound against JNK1 kinase using a luminescence-based assay format. The ADP-Glo™ Kinase Assay is highlighted here as a robust method for measuring the activity of JNK1 by quantifying the amount of ADP produced during the kinase reaction.
JNK Signaling Pathway
The JNK signaling cascade is activated by various stress stimuli, including inflammatory cytokines and UV radiation. This leads to the phosphorylation and activation of JNKs by upstream kinases. Activated JNKs then phosphorylate a range of substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in diverse cellular responses.
Caption: JNK Signaling Pathway and the point of inhibition by this compound.
Principle of the In Vitro Kinase Assay
The in vitro kinase assay for JNK1 measures the transfer of a phosphate group from ATP to a specific substrate by the JNK1 enzyme. The inhibitory effect of a compound like this compound is determined by its ability to reduce the rate of this phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced. The assay involves two steps: first, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | ||
| JNK1 Concentration | 1-10 ng/µL | Enzyme titration is recommended to determine the optimal concentration for subsequent inhibitor screening. |
| Substrate | ||
| ATF2 Concentration | 0.2 µg/µL (or 3 µM) | |
| c-Jun Concentration | 1-5 µ g/reaction | |
| ATP | ||
| ATP Concentration | 5-10 µM | |
| Inhibitor | ||
| This compound Starting Conc. | 100 µM (for serial dilutions) | Based on typical starting concentrations for novel inhibitors. |
| Assay Conditions | ||
| Incubation Temperature | Room Temperature or 30°C | |
| Kinase Reaction Time | 60 minutes | |
| ADP-Glo™ Reagent Incubation | 40 minutes | |
| Kinase Detection Reagent Incubation | 30 minutes |
Experimental Protocol: JNK1 In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant human JNK1 enzyme
-
JNK1 substrate (e.g., ATF2 or c-Jun)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the JNK1 in vitro kinase assay using the ADP-Glo™ format.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the JNK1 enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The final concentrations in the 5 µL reaction volume should be as per the table above.
-
-
Kinase Reaction:
-
Add 1 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted JNK1 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Controls:
-
No Enzyme Control (Background): Wells containing all reagents except the JNK1 enzyme. This value should be subtracted from all other readings.
-
No Inhibitor Control (Maximum Activity): Wells containing all reagents, including the enzyme and vehicle (DMSO), but no inhibitor. This represents 100% kinase activity.
-
-
Calculation of Percent Inhibition:
-
Percent Inhibition = 100 x [1 - (SignalInhibitor - SignalBackground) / (SignalMax Activity - SignalBackground)]
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.
-
Conclusion
This document provides a comprehensive guide for performing an in vitro kinase assay to determine the potency of this compound against JNK1. The provided protocol, based on the ADP-Glo™ Kinase Assay, offers a sensitive and high-throughput method for inhibitor characterization. Careful optimization of enzyme and substrate concentrations is crucial for obtaining reliable and reproducible results. The data generated from these experiments will be valuable for researchers in academic and industrial settings focused on the discovery and development of novel JNK inhibitors.
Application Notes: JNK-1-IN-1 Western Blot Protocol for Phosphorylated JNK (p-JNK)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-1, in Western blot analysis to assess the phosphorylation status of JNK (p-JNK). This protocol is designed for researchers in cell biology, pharmacology, and drug development who are investigating the JNK signaling pathway and the efficacy of its inhibitors.
Introduction
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family. They are activated in response to various cellular stresses, such as inflammatory cytokines, ultraviolet (UV) radiation, and oxidative stress. The JNK signaling cascade involves a series of protein kinase phosphorylations, culminating in the activation of transcription factors like c-Jun, which regulate gene expression involved in apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway is implicated in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
This compound is a selective inhibitor of JNK-1. It functions by binding to JNK and preventing its phosphorylation, thereby inhibiting its downstream signaling activity. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, and in this context, to measure the extent of JNK phosphorylation as a readout of JNK pathway activation and its inhibition by this compound.
JNK Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical JNK signaling pathway and the point of inhibition by this compound. Stress signals lead to the activation of MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKKs) such as MKK4 and MKK7. These MKKs then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK phosphorylates various downstream targets, including the transcription factor c-Jun. This compound exerts its effect by inhibiting the JNK kinase, thus preventing the phosphorylation of its substrates.
JNK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The inhibitory activity of JNK inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the potency of a series of JNK inhibitors, including analogs of this compound.[1]
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | HeLa c-Jun EC50 (nM) | A375 c-Jun EC50 (nM) |
| JNK-IN-1 | 2600 | 4400 | 1100 | >10000 | >10000 |
| JNK-IN-2 | 1100 | 2100 | 380 | >10000 | >10000 |
| JNK-IN-5 | 2.8 | 1.3 | 0.4 | 113 | 32 |
| JNK-IN-7 | 1.5 | 2.0 | 0.7 | 240 | 110 |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | 486 | 338 |
Note: The data presented is for a series of related JNK inhibitors and illustrates the range of potencies that can be achieved. Researchers should determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Protocol: Western Blot for p-JNK
This protocol outlines the procedure for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-JNK.
Experimental Workflow
Western Blot Experimental Workflow.
Materials
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, UV-C radiation)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast or hand-cast SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit or Mouse anti-total JNK
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
1. Cell Culture and Treatment
-
Plate cells at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
(Optional) If studying the effect of a stimulus, starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.
2. Cell Lysis
-
After treatment, immediately place the culture dishes on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
7. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-JNK (p-JNK) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK and a loading control like β-actin.
-
Quantify the band intensities using image analysis software. Normalize the p-JNK signal to the total JNK signal, and then to the loading control.
Troubleshooting
-
No or weak p-JNK signal:
-
Ensure the JNK pathway was adequately stimulated.
-
Confirm the activity of the phosphatase inhibitors.
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
-
High background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Multiple non-specific bands:
-
Ensure the primary antibody is specific for p-JNK.
-
Optimize antibody dilutions.
-
Ensure the lysis buffer contains sufficient detergents to prevent protein aggregation.
-
By following this detailed protocol, researchers can effectively utilize this compound to investigate the JNK signaling pathway and obtain reliable and reproducible Western blot data for phosphorylated JNK.
References
Optimal concentration of JNK-1-IN-1 for cell culture
Application Notes and Protocols for JNK-IN-8
Disclaimer: The following information pertains to the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8. There is limited to no available information for a compound named "JNK-1-IN-1" in the provided search results. It is presumed that "JNK-IN-8" was the intended compound for this inquiry.
Introduction
JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are key regulators of cellular responses to stress stimuli like cytokines, UV radiation, and heat shock.[1][2] As members of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulated JNK signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][5]
JNK-IN-8 exerts its inhibitory effect by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK1 (Cys116), JNK2 (Cys116), and JNK3 (Cys154).[6][7] This irreversible binding blocks the kinase's activity, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[3][6] JNK-IN-8 has demonstrated high selectivity for JNK isoforms over other kinases.[6][8]
These application notes provide a summary of the effective concentrations of JNK-IN-8 in various cell-based assays and detailed protocols for key experiments to assess its efficacy.
Data Presentation: Quantitative Activity of JNK-IN-8
The optimal concentration of JNK-IN-8 is application-dependent. The following tables summarize the reported biochemical potency and the effective concentrations used in cell culture experiments.
Table 1: Biochemical Activity of JNK-IN-8 Against JNK Isoforms
| Target | IC50 (nM) | Assay Type | Notes | Source(s) |
| JNK1 | 4.67 | Biochemical Kinase Assay | Irreversible, covalent inhibitor. | [3][6][9] |
| JNK2 | 18.7 | Biochemical Kinase Assay | Irreversible, covalent inhibitor. | [3][6][9] |
| JNK3 | 0.98 - 1.0 | Biochemical Kinase Assay | Irreversible, covalent inhibitor. | [3][6][9][10] |
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | EC50 (nM) | Assay | Incubation Time | Source(s) |
| HeLa | 486 | c-Jun Phosphorylation | 1 hour | [9][11][12] |
| A375 | 338 | c-Jun Phosphorylation | 1 hour | [9][11][12] |
Table 3: Working Concentrations of JNK-IN-8 in Cell Culture
| Cell Line | Concentration | Application | Source(s) |
| MDA-MB-231 | 1 µM - 5 µM | Inhibition of EGF-induced c-Jun phosphorylation. | [13] |
| MDA-MB-231, HCC1569, MDA-MB-436 | 0.1 µM - 20 µM | Cell viability assays in combination with lapatinib. | [13] |
| MCF-7 (PTX-resistant) | 10 µM | Reversal of paclitaxel resistance. | [14] |
| HEK293-IL1R | 10 µM | Inhibition of IL-1β-stimulated c-Jun phosphorylation. | [11][15] |
Signaling Pathway and Experimental Workflows
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress stimuli that activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7).[16] These dual-specificity kinases then phosphorylate JNK on threonine and tyrosine residues, leading to its activation.[1] Activated JNK translocates to the nucleus to phosphorylate and activate several transcription factors, including c-Jun, thereby regulating gene expression related to apoptosis, inflammation, and cell proliferation.[1][17]
Western Blot Experimental Workflow
The following workflow outlines the key steps for determining the inhibitory effect of JNK-IN-8 on c-Jun phosphorylation.
Cell Viability Assay Workflow
This diagram illustrates the process for assessing the effect of JNK-IN-8 on cell viability.
Experimental Protocols
Protocol 1: Preparation of JNK-IN-8 Stock Solution
JNK-IN-8 is typically supplied as a pale-yellow powder and has low solubility in aqueous media.[3]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of JNK-IN-8 (Molecular Weight: 507.6 g/mol ) in 197 µL of fresh DMSO.[3] For other concentrations, adjust the volume accordingly.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] It is recommended to prepare the stock solution fresh before use.[3]
-
Working Dilution: For cell culture experiments, dilute the DMSO stock solution into the culture medium immediately before use. The final concentration of DMSO should not exceed 0.1% to prevent cellular toxicity.[3]
Protocol 2: Western Blot for Phospho-c-Jun (Cell-Based Assay)
This protocol is used to assess the ability of JNK-IN-8 to inhibit the phosphorylation of the direct JNK substrate, c-Jun, in a cellular context.[10][12]
-
Cell Culture and Treatment: a. Plate cells (e.g., HeLa, A375, or MDA-MB-231) in 6-well plates and grow to 70-80% confluency.[18] b. If necessary, serum-starve the cells for 4-18 hours prior to treatment.[12][15] c. Pre-treat the cells with various concentrations of JNK-IN-8 (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-3 hours).[13][18] d. Stimulate the JNK pathway with an appropriate activator (e.g., 20 µM Anisomycin for 30 minutes, or EGF as per your experimental design) to induce c-Jun phosphorylation.[12][18]
-
Cell Lysis: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[18] b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[11][18] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[18] e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][18] f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[18]
-
SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes.[10] c. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel and separate by electrophoresis.[10][18] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10] e. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18] f. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-c-Jun (Ser63 or Ser73) and total c-Jun, diluted in blocking buffer.[10][18] A loading control antibody (e.g., β-actin or GAPDH) should also be used. g. Wash the membrane three times with TBST for 10 minutes each.[18] h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][18] i. Wash the membrane again three times with TBST.[18]
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10] b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[10][12]
-
Cell Plating and Treatment: a. Seed cells in a 96-well opaque-walled plate at a predetermined density suitable for your cell line. b. Allow the cells to adhere and grow overnight. c. Treat the cells with a serial dilution of JNK-IN-8 to determine the dose-response effect. Include vehicle-treated (DMSO) control wells. d. Incubate the plate for a specified period (e.g., 72 hours).[10][12]
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[10] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[10] Express results as a percentage of the viability of the vehicle-treated control cells.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. stemcell.com [stemcell.com]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
- 16. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for JNK Inhibition in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is significantly implicated in the pathology of ovarian cancer.[1][2] This pathway is involved in regulating cellular responses to a variety of stress signals, influencing processes such as inflammation, apoptosis, cell proliferation, and migration.[3][4] Dysregulation of the JNK pathway, particularly the JNK1 isoform, has been associated with tumor progression, metastasis, and chemoresistance in ovarian cancer, making it a promising therapeutic target.[1][5]
Recent studies have highlighted the potential of targeting JNK1 to inhibit ovarian cancer growth.[6][7][8] Inhibition of JNK1 has been shown to induce apoptosis and suppress proliferation in ovarian cancer cells.[5][6] One such novel JNK inhibitor, WBZ_4, redesigned from imatinib, has demonstrated significant anti-tumor activity in preclinical models of ovarian cancer.[5][6] These findings underscore the therapeutic potential of JNK inhibitors in the treatment of this malignancy.
This document provides detailed application notes and experimental protocols for studying the effects of JNK inhibitors on ovarian cancer cell lines, with a focus on WBZ_4 as a representative JNK-1 inhibitor.
Data Summary: In Vitro Efficacy of JNK Inhibitors
The following table summarizes the in vitro growth-inhibitory activity of the JNK inhibitors WBZ_4 and SP600125 in various human ovarian cancer cell lines.
| Cell Line | JNK Inhibitor | Incubation Time (hours) | IC50 (µM) |
| HEYA8 | WBZ_4 | 72 | ~10 |
| A2780CP20 | WBZ_4 | 72 | ~12.5 |
| SKOV3ip1 | WBZ_4 | 72 | ~7.5 |
| SKOV3.TR | WBZ_4 | 72 | ~15 |
| Ovarian Cancer Cells (unspecified) | SP600125 | 72 | 25 - 30 |
Data extracted from a study by Vivas-Mejia et al.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JNK signaling pathway in ovarian cancer and a typical experimental workflow for evaluating JNK inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of JNK inhibitors in ovarian cancer cell lines.
Cell Culture and Drug Treatment
-
Cell Lines: Human ovarian cancer cell lines such as HEYA8, A2780CP20, SKOV3ip1, and SKOV3.TR can be used.[5]
-
Culture Medium: Grow cells in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Dissolve the JNK inhibitor (e.g., WBZ_4) in a suitable solvent like DMSO to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing the JNK inhibitor at various concentrations or vehicle control (DMSO).
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the JNK inhibitor and to calculate the IC50 value.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of the JNK inhibitor for 72 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Flow Cytometry with FITC-Annexin V and Propidium Iodide)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with the JNK inhibitor.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the JNK inhibitor at its IC50 concentration for 48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
This technique is used to assess the effect of the JNK inhibitor on the expression and phosphorylation of proteins in the JNK signaling pathway.
-
Procedure:
-
Treat cells with the JNK inhibitor for the desired time period.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, cleaved PARP, and a loading control like β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
The JNK signaling pathway, particularly the JNK1 isoform, represents a validated target for therapeutic intervention in ovarian cancer. The use of specific inhibitors like WBZ_4 has shown promise in preclinical studies by inducing apoptosis and inhibiting cell growth in ovarian cancer cell lines.[5][6] The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of JNK inhibitors in ovarian cancer and to explore their mechanisms of action. These studies are crucial for the continued development of novel and effective treatments for this challenging disease.
References
- 1. "The Role of the JNK Gene in Ovarian Cancer Inflammatory Pathways" by Tashoy D. Campbell [spiral.lynn.edu]
- 2. spiral.lynn.edu [spiral.lynn.edu]
- 3. [PDF] Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 5. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JNK-1-IN-1 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing a pivotal role in a wide array of cellular processes including proliferation, apoptosis, and inflammatory responses. In the context of breast cancer, the JNK signaling pathway, particularly the JNK1 isoform, has a multifaceted and often contradictory role. Evidence suggests that JNK1 can act as both a tumor promoter, contributing to metastasis and therapy resistance, and a tumor suppressor, mediating apoptosis. This dual functionality makes JNK1 a compelling target for therapeutic intervention.
JNK-1-IN-1, more commonly known in scientific literature as JNK-IN-8, is a potent and irreversible inhibitor of JNK1, JNK2, and JNK3.[1] It functions by covalently binding to a cysteine residue in the ATP-binding site of the JNK proteins.[2] These application notes provide a comprehensive overview of the use of JNK-IN-8 in breast cancer research, including its effects on cell viability and apoptosis, along with detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative effects of JNK-IN-8 on breast cancer cell lines as reported in various studies.
Table 1: Effect of JNK-IN-8 on Cell Viability in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Assay | Treatment Duration | Observed Effect |
| MDA-MB-231 | CellTiter-Glo | 72 hours | Dose-dependent decrease in cell viability with concentrations ranging from 0.88–5 µmol/L.[3] |
| MDA-MB-468 | CellTiter-Glo | 72 hours | Dose-dependent decrease in cell viability.[3] |
| MDA-MB-157 | CellTiter-Glo | 72 hours | Dose-dependent decrease in cell viability.[3] |
| HCC1806 | CellTiter-Glo | 72 hours | Dose-dependent decrease in cell viability.[3] |
Table 2: Effect of JNK-IN-8 on Colony Formation in TNBC Cell Lines
| Cell Line | Assay | Treatment Duration | Observed Effect |
| MDA-MB-231 | Clonogenic Assay | 72 hours | Concentration-dependent inhibition of colony formation with 1–5 µmol/L JNK-IN-8.[3] |
| HCC1806 | Clonogenic Assay | 72 hours | Concentration-dependent inhibition of colony formation with 1–5 µmol/L JNK-IN-8.[3] |
Table 3: Synergistic Effects of JNK-IN-8 with Lapatinib in TNBC
| Cell Line | Assay | Observation |
| MDA-MB-231 | MTT Assay | JNK-IN-8 synergizes with lapatinib to decrease cell viability.[2] |
| HCC1569 | MTT Assay | JNK-IN-8 synergizes with lapatinib to decrease cell viability.[2] |
| MDA-MB-436 | MTT Assay | JNK-IN-8 synergizes with lapatinib to decrease cell viability.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified JNK1 signaling pathway in breast cancer.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used in studies investigating the effect of JNK-IN-8 on breast cancer cell viability.[3]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, HCC1806)
-
Complete culture medium
-
This compound (JNK-IN-8)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count breast cancer cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method for assessing apoptosis and is suitable for analyzing the effects of this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Western Blot for Phospho-c-Jun
This protocol outlines the detection of phosphorylated c-Jun (a downstream target of JNK1) to confirm the inhibitory effect of this compound.
Materials:
-
Breast cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser63 or Ser73)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat breast cancer cells with this compound for the desired time (e.g., 1-24 hours). A common concentration to observe inhibition of c-Jun phosphorylation is 1-5 µM.[2]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control to normalize the data.
-
Conclusion
This compound (JNK-IN-8) is a valuable tool for investigating the complex role of JNK signaling in breast cancer. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting JNK1 in various breast cancer subtypes. Careful consideration of the specific cellular context and experimental conditions is crucial for interpreting the outcomes of studies utilizing this inhibitor.
References
Application Notes and Protocols: JNK-1-IN-1 for Studying Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options.[1][2] The c-Jun N-terminal kinase (JNK) signaling pathway is frequently activated in pancreatic cancer and plays a crucial role in tumor cell proliferation, survival, and resistance to chemotherapy.[1][3][4] JNK1, in particular, has been identified as a key driver of these processes, making it an attractive therapeutic target.[2][5] JNK-1-IN-1 is a potent and selective inhibitor of JNK1, and this document provides detailed application notes and protocols for its use in studying pancreatic cancer models.
Mechanism of Action of JNK in Pancreatic Cancer
The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4] In pancreatic cancer, it is often activated downstream of oncogenic KRAS, a hallmark mutation in this disease.[1][4][6] Activated JNK phosphorylates a variety of downstream targets, including the transcription factor c-Jun.[1][3] This leads to the regulation of genes involved in cell cycle progression (e.g., Cyclin D1), apoptosis, and cell migration.[4] Inhibition of JNK signaling has been shown to induce G1 cell cycle arrest, suppress proliferation, and sensitize pancreatic cancer cells to apoptosis-inducing agents like TRAIL and conventional chemotherapies such as 5-FU/FOLFOX.[1][2][4]
JNK Signaling Pathway in Pancreatic Cancer
Caption: Simplified JNK1 signaling pathway in pancreatic cancer.
Data Presentation
In Vitro Efficacy of JNK Inhibitors in Pancreatic Cancer Cell Lines
| Cell Line | Inhibitor | Assay | Endpoint | Result | Reference |
| AsPC-1 | JNK inhibitor IX | Cell Viability (CellTiter-Glo) | IC50 | 0.409 µM | [7] |
| BxPC-3 | JNK inhibitor IX | Cell Viability (CellTiter-Glo) | IC50 | 0.220 µM | [7] |
| MIA PaCa-2 | JNK inhibitor IX | Cell Viability (CellTiter-Glo) | IC50 | 0.071 µM | [7] |
| PANC-1 | JNK inhibitor IX | Cell Viability (CellTiter-Glo) | IC50 | 0.066 µM | [7] |
| Various | JNK-IN-8 | Cell Viability (CellTiter-Glo) | Synergy with FOLFOX | High Synergy (ΔBliss score) | [2] |
| Panc1, Patx1, HS766T, MiaPaCa2 | SP600125, JNK-IN-8 | Cell Viability (MTT) | Growth Inhibition | Dose-dependent decrease | [1] |
In Vivo Efficacy of JNK Inhibitors in Pancreatic Cancer Models
| Animal Model | Treatment | Duration | Primary Outcome | Result | Reference |
| Orthotopic Pancreatic Cancer Xenografts | JNKi + TRAIL | 4 weeks | Tumor Burden | 69% reduction (p < 0.04) | [1] |
| Ptf1acre/+;LSL-KrasG12D/+;Tgfbr2flox/flox mice | SP600125 (50 mg/kg) | 4 weeks | Tumor Growth | Significant decrease | [4] |
| Ptf1acre/+;LSL-KrasG12D/+;Tgfbr2flox/flox mice | SP600125 (10 mg/kg) | Until moribund | Survival | Prolonged survival | [4] |
Experimental Protocols
Experimental Workflow for Evaluating this compound
References
- 1. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c‐Jun N‐terminal kinase in pancreatic tumor stroma augments tumor development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of c‐Jun N‐terminal kinase inhibition on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress-activated kinases as therapeutic targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | JNK inhibitor IX restrains pancreatic cancer through p53 and p21 [frontiersin.org]
Application Notes and Protocols for In Vivo Administration and Dosage of JNK1 Inhibitors
Disclaimer: As of November 2025, a thorough review of peer-reviewed scientific literature did not yield specific in vivo administration and dosage data for a compound explicitly named "JNK-1-IN-1". The information provided herein is a general guide for the in vivo evaluation of novel c-Jun N-terminal kinase 1 (JNK1) inhibitors, based on published data for structurally and functionally related compounds. Researchers should treat this document as a starting point for developing study-specific protocols.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli, including inflammation, apoptosis, and cell differentiation.[1][2][3] The JNK family comprises three isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[1][4] JNK1, in particular, has been implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.[5][6]
These application notes provide a summary of in vivo administration strategies for several known JNK inhibitors and offer a general protocol for the preclinical evaluation of novel JNK1 inhibitory compounds.
In Vivo Administration and Dosage of Selected JNK Inhibitors
The following table summarizes in vivo study parameters for various JNK inhibitors. This data can serve as a reference for designing initial dose-finding and efficacy studies for new chemical entities targeting JNK1.
| Inhibitor | Animal Model | Disease Model | Route of Administration | Dosage | Frequency | Key Findings |
| SP600125 | Mice | Cholestatic Liver Injury | Intraperitoneal (i.p.) & Intragastric (i.g.) | 15 mg/kg | Not specified | i.p. administration resulted in higher plasma exposure and more significant inhibition of JNK signaling compared to i.g.[4] |
| SP600125 | Mice | General JNK Inhibition | Intraperitoneal (i.p.) | 16 mg/kg/day | Daily for 14 days | Reduced phosphorylation of JNK and Presenilin-1 expression in the brain without inducing apoptosis.[7] |
| SP600125 | Rats | Liver Transplantation | Intraperitoneal (i.p.) | Not specified | Pre-treatment | Inhibited autophagy of CD8+ T cells and attenuated acute rejection.[8] |
| WBZ_4 | Nude Mice | Ovarian Cancer | Oral Gavage | 75, 150, 300 mg/kg | Not specified | Dose-dependent inhibition of tumor growth.[1] |
| JNK1 siRNA | Nude Mice | Ovarian Cancer | Intraperitoneal (i.p.) | Not specified | Not specified | Systemic administration significantly reduced tumor weight.[1] |
| IQ-1 | Rats | Pharmacokinetics | Oral & Intravenous (i.v.) | Oral: 25, 50, 100 mg/kg; i.v.: 1 mg/kg | Single dose | Low absolute bioavailability (<1.5%); dose proportionality observed at 50-100 mg/kg oral doses.[9][10] |
Signaling Pathway and Experimental Workflow
JNK Signaling Pathway
The following diagram illustrates a simplified JNK signaling cascade, which is activated by various stress stimuli and leads to the phosphorylation of downstream targets, including the transcription factor c-Jun. JNK1 inhibitors block this pathway, typically by competing with ATP for binding to the kinase domain of JNK1.
Caption: Simplified JNK1 signaling pathway and point of inhibition.
General Experimental Workflow for In Vivo Testing
The diagram below outlines a typical workflow for the in vivo evaluation of a novel JNK1 inhibitor.
Caption: General workflow for in vivo testing of a novel JNK1 inhibitor.
Experimental Protocols
Animal Models
The choice of animal model is dependent on the therapeutic area of interest. For oncology studies, immunodeficient mice (e.g., nude or NOD/SCID) are commonly used for xenograft models of human cancers.[1] For studies on metabolism or inflammation, wild-type or genetically modified mouse strains (e.g., C57BL/6) are often employed.[4][11] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Drug Formulation
The formulation of the JNK1 inhibitor for in vivo administration is critical for ensuring solubility, stability, and bioavailability. A common approach for preclinical studies involves a multi-component vehicle.
Example Formulation Protocol:
-
Dissolve the required amount of the JNK1 inhibitor (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the working solution concentration is 2 mg/mL).
-
Prepare a stock solution by dissolving the compound in a minimal amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
For the final formulation, a common vehicle consists of:
-
5-10% DMSO
-
30-40% Polyethylene glycol 300 (PEG300)
-
5% Tween 80
-
45-60% Saline or Phosphate-Buffered Saline (PBS)
-
-
To prepare the final dosing solution, add the components sequentially, ensuring each is fully dissolved before adding the next. For instance, add the PEG300 to the DMSO stock, mix well, then add the Tween 80, mix, and finally add the saline/PBS.
-
The final solution should be clear and free of precipitates. It is advisable to prepare the formulation fresh on the day of administration.
Administration Routes
-
Intraperitoneal (i.p.) Injection: This route is frequently used for systemic delivery and can lead to higher plasma concentrations compared to oral administration.[4] Use a sterile 25-27 gauge needle and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Oral Gavage (p.o.): This method is used to simulate oral drug administration in humans. A ball-tipped gavage needle is used to deliver the formulation directly into the stomach. Care must be taken to avoid accidental administration into the trachea. Studies with the JNK inhibitor WBZ_4 have utilized this route for dosing.[1]
Assessment of Target Engagement and Efficacy
Target Engagement (Pharmacodynamics):
To confirm that the JNK1 inhibitor is reaching its target and exerting a biological effect, tissues of interest (e.g., tumor, liver, brain) should be collected at various time points after administration.
-
Tissue Lysis: Homogenize the collected tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform Western blot analysis on the tissue lysates to assess the phosphorylation status of JNK and its downstream substrate, c-Jun. A reduction in the levels of phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun) relative to total JNK and c-Jun, respectively, indicates target engagement.
Efficacy:
The methods for assessing efficacy will vary depending on the disease model.
-
Oncology: In tumor xenograft models, tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. At the end of the study, tumors can be excised and weighed.[1] Immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) can also be performed on tumor sections.
-
Inflammatory or Metabolic Diseases: Efficacy can be assessed by measuring relevant biomarkers in blood or tissue (e.g., inflammatory cytokines, blood glucose, insulin levels) and by histological analysis of affected organs.[11]
Conclusion
References
- 1. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK is a novel regulator of intercellular adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK signaling mediates acute rejection via activating autophagy of CD8+ T cells after liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for JNK-1-IN-1 Treatment in Mouse Models of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the JNK1 isoform, has been identified as a key regulator of inflammatory responses in the central nervous system.[1][2][3] Inhibition of JNK1 has shown therapeutic potential in preclinical models of neuroinflammation by modulating cytokine production and neuronal apoptosis.[2][4] This document provides detailed application notes and protocols for the prospective use of JNK-1-IN-1, a JNK1 inhibitor, in mouse models of neuroinflammation. While direct in vivo studies using this compound in neuroinflammation models are not extensively documented in publicly available literature, this guide extrapolates from research on highly selective JNK1 inhibition and JNK1 knockout mouse models to provide a framework for its application.
This compound is a selective inhibitor of JNK1. It also demonstrates inhibitory activity against MKK7, an upstream kinase of JNK.[5] Its CAS number is 1262406-02-9.[5]
Data Presentation
The following tables summarize quantitative data from studies investigating the role of JNK1 in neuroinflammation, primarily through the use of JNK1 knockout mice or other JNK inhibitors. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of JNK1 Deficiency on Disease Severity in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Mouse Strain | Treatment/Genotype | Maximum Clinical Score (Mean ± SEM) | Cumulative Disease Score (Mean ± SEM) | Reference |
| C57BL/6 | Wild-Type (WT) | 3.5 ± 0.3 | 35 ± 4 | [2] |
| C57BL/6 | JNK1-/- | 1.2 ± 0.2 | 10 ± 2 | [2] |
*p < 0.05 compared to Wild-Type.
Table 2: Effect of JNK1 Deficiency on Cytokine Production in EAE Model
| Cytokine | Genotype | Stimulation | Cytokine Level (pg/mL, Mean ± SEM) | Reference |
| IFN-γ | WT | MOG (35-55) | 1200 ± 150 | [2] |
| IFN-γ | JNK1-/- | MOG (35-55) | 300 ± 50 | [2] |
| IL-17 | WT | MOG (35-55) | 800 ± 100 | [2] |
| IL-17 | JNK1-/- | MOG (35-55) | 200 ± 40 | [2] |
| IL-10 | WT | MOG (35-55) | 250 ± 30 | [2] |
| IL-10 | JNK1-/- | MOG (35-55) | 600 ± 70* | [2] |
*p < 0.05 compared to Wild-Type. MOG: Myelin Oligodendrocyte Glycoprotein.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol describes the induction of acute neuroinflammation in mice using LPS, a potent inflammatory agent.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound (to be dissolved in a suitable vehicle, e.g., DMSO and further diluted in saline)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
Prepare this compound solution. A suggested starting dose, based on other JNK inhibitors, could be in the range of 10-50 mg/kg. The optimal dose should be determined empirically.
-
-
Experimental Groups:
-
Group 1: Vehicle control (intraperitoneal injection of vehicle)
-
Group 2: LPS + Vehicle (intraperitoneal injection of LPS followed by vehicle)
-
Group 3: LPS + this compound (intraperitoneal injection of LPS followed by this compound)
-
-
Induction of Neuroinflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight).
-
-
Treatment Administration:
-
Administer this compound or vehicle via i.p. injection at a predetermined time point relative to the LPS injection (e.g., 1 hour before or after).
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness.
-
At desired time points (e.g., 4, 24, 48 hours post-LPS injection), euthanize mice under deep anesthesia.
-
Collect brain tissue for analysis (e.g., Western blot for p-JNK, ELISA for cytokines, immunohistochemistry for microglial activation).
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used model for multiple sclerosis, characterized by chronic neuroinflammation.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
This compound
-
Anesthesia
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA.
-
Administer PTX (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).
-
-
Treatment Administration:
-
Begin this compound or vehicle administration at the onset of clinical signs (prophylactic) or at the peak of the disease (therapeutic). Administer daily via i.p. injection.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28 post-immunization), euthanize mice.
-
Collect spinal cords and brains for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and molecular analysis (e.g., cytokine profiling from splenocytes restimulated with MOG).
-
Visualization of Pathways and Workflows
Caption: JNK1 signaling pathway in neuroinflammation.
Caption: General experimental workflow for testing this compound.
References
- 1. Inactivation of JNK1 enhances innate IL-10 production and dampens autoimmune inflammation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Inducing Apoptosis with JNK-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JNK-IN-1, a potent c-Jun N-terminal kinase (JNK) inhibitor, for the induction of apoptosis in research settings. This document outlines the underlying signaling pathways, provides quantitative data from relevant studies, and offers detailed protocols for key experimental procedures.
Introduction to JNK-IN-1 and Apoptosis
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in cellular responses to stress, including inflammation, proliferation, and apoptosis (programmed cell death).[1][2][3] The JNK signaling pathway can have both pro-apoptotic and anti-apoptotic roles depending on the cellular context and the nature of the stimulus.[4][5][6] JNK-IN-1 is a tool compound used to study the roles of JNK signaling. While many studies focus on the pro-apoptotic role of JNK activation, inhibition of JNK signaling by compounds like JNK-IN-1 can also, in some contexts, lead to apoptosis, particularly in cancer cells where JNK activity may be promoting survival.[7][8]
The decision for a cell to undergo apoptosis is regulated by a complex interplay of signaling molecules. JNK can influence this process through multiple mechanisms, including the regulation of Bcl-2 family proteins and the activation of caspases.[2][8][9][10][11]
JNK Signaling Pathway in Apoptosis
The JNK signaling cascade is a multi-tiered pathway initiated by various stress signals. This activation ultimately leads to the phosphorylation of target proteins that regulate apoptosis.
Quantitative Data Summary
While specific quantitative data for JNK-IN-1 is limited in publicly available literature, data from its close analog, JNK-IN-8, and other JNK inhibitors provide valuable insights into effective concentrations and expected outcomes. JNK-IN-1 and JNK-IN-8 are both irreversible covalent inhibitors targeting a conserved cysteine residue in JNKs.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| JNK-IN-8 | Triple-Negative Breast Cancer (TNBC) Organoids | Not specified | Not specified | Suppresses colony formation and cell viability | [12] |
| JNK-IN-8 | Human Colorectal Cancer Organoids | Not specified | Not specified | Promotes apoptosis and reduces clonogenic survival | [12] |
| JNK-IN-8 | MDA-MB-231 (TNBC) | 1 µM, 5 µM | 30-60 min | Inhibition of c-Jun phosphorylation | [4] |
| WBZ_4 (JNK-1 inhibitor) | Ovarian Cancer Cell Lines | 7.5 - 15 µM (IC50) | 72 hours | Dose-dependent growth inhibition and increased apoptosis | [8] |
| SP600125 | OEC-M1 (Head and Neck Squamous Cell Carcinoma) | 10 µM | 24 hours | Abolished JNK activation and cleaved caspase-3 expression | [13] |
| D-JNKI-1 | SH-SY5Y (Neuroblastoma) | 4 µM | 24 hours | Decreased cell number | [12] |
Experimental Protocols
Experimental Workflow for Apoptosis Induction
A typical workflow for investigating the pro-apoptotic effects of JNK-IN-1 involves several key steps, from cell culture and treatment to data acquisition and analysis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of JNK-IN-1 on cell proliferation and viability.
Materials:
-
Cells of interest
-
JNK-IN-1
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of JNK-IN-1 in complete medium.
-
Remove the medium from the wells and add 100 µL of the JNK-IN-1 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with JNK-IN-1.[14][15][16][17][18]
Materials:
-
Cells of interest
-
JNK-IN-1
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of JNK-IN-1 for the desired time. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins, such as caspases and Bcl-2 family members, after treatment with JNK-IN-1.[7][8][9][10][11]
Materials:
-
Cells of interest
-
JNK-IN-1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with JNK-IN-1 as described in the previous protocols.
-
After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin. An increase in cleaved caspase-3 and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.[9][10][11]
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An initial phase of JNK activation inhibits cell death early in the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activation of JNK1 is necessary for the anti-apoptotic activity of hILP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of c-Jun N-terminal kinase (JNK) in apoptosis induced by ultraviolet C and gamma radiation. Duration of JNK activation may determine cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for JNK-1-IN-1 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing JNK-1-IN-1, a potent c-Jun N-terminal kinase (JNK) inhibitor, in primary neuron cultures. This document outlines experimental design, data presentation, and visualization of relevant signaling pathways.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of neuronal signaling pathways.[1][2][3] The three main isoforms, JNK1, JNK2, and JNK3, are involved in a wide array of cellular processes in the central nervous system, including neuronal development, differentiation, apoptosis, and synaptic plasticity. Dysregulation of the JNK signaling pathway has been implicated in various neurodegenerative diseases, making it a key target for therapeutic intervention.[4] this compound is a selective inhibitor of JNK1, offering a valuable tool to investigate the specific roles of this isoform in neuronal function and pathology.
Data Presentation
Quantitative data from experiments using this compound should be summarized for clear interpretation and comparison. Below are example tables for presenting dose-response effects on neuronal viability and protein phosphorylation.
Table 1: Dose-Response Effect of this compound on Primary Neuron Viability (MTT Assay)
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 98.1 | ± 4.8 |
| 0.5 | 95.3 | ± 5.5 |
| 1.0 | 92.5 | ± 6.1 |
| 5.0 | 75.8 | ± 7.3 |
| 10.0 | 55.2 | ± 8.0 |
Note: Data are illustrative and represent expected outcomes. Actual results may vary based on experimental conditions.
Table 2: Inhibition of JNK and c-Jun Phosphorylation by this compound (Western Blot Analysis)
| Treatment | p-JNK / Total JNK (Relative Intensity) | p-c-Jun / Total c-Jun (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.25 | 0.30 |
| This compound (5 µM) | 0.05 | 0.10 |
Note: Data are illustrative and represent expected outcomes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the effect of this compound on the viability of primary neurons.
Materials:
-
Primary neuronal cell culture
-
This compound
-
Neurobasal medium with B-27 supplement
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and culture overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Protocol 2: Analysis of JNK Pathway Inhibition by Western Blot
This protocol describes how to assess the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation of JNK and its downstream target c-Jun.
Materials:
-
Primary neuronal cell culture
-
This compound
-
JNK pathway activator (e.g., Anisomycin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate primary neurons and allow them to adhere. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Stimulate the cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
JNK Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: JNK Inhibitors in Combination with Chemotherapy Agents
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, including exposure to chemotherapy agents.[1] While JNK activation can promote apoptosis in some contexts, it often plays a pro-survival role in cancer cells, contributing to therapeutic resistance.[2][3][4] Chemotherapy can induce JNK activation, which in turn can trigger mechanisms that protect cancer cells from drug-induced death, such as upregulating survival proteins or DNA repair pathways.[3][5] This makes the JNK pathway an attractive target for combination therapies. By inhibiting JNK, it is possible to block these survival signals and enhance the cytotoxic effects of conventional chemotherapy agents.[1]
While specific preclinical data for JNK-1-IN-1 in combination therapies is limited in the provided search results, the broader class of selective JNK inhibitors, such as JNK-IN-8 and SP600125, has been studied in combination with various chemotherapy drugs. These studies provide a strong rationale and a methodological framework for investigating this compound in similar contexts. The following notes and protocols are based on published data for these analogous JNK inhibitors.
Mechanism of Action: Overcoming Chemoresistance
Chemotherapeutic agents like cisplatin, doxorubicin, and FOLFOX induce cellular stress and DNA damage, which activates the JNK signaling cascade.[5][6] Activated JNK can then phosphorylate downstream targets, including the transcription factor c-Jun.[7] This can lead to the expression of genes involved in cell survival, DNA repair, and drug efflux pumps, ultimately conferring resistance to the chemotherapy.[3][5] JNK inhibitors block this cascade, preventing the phosphorylation of c-Jun and other substrates, thereby leaving cancer cells more vulnerable to the cytotoxic effects of the chemotherapy agent.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies combining JNK inhibitors with various chemotherapy agents in different cancer models.
Table 1: In Vitro Combination Studies
| JNK Inhibitor | Chemotherapy Agent | Cancer Cell Line | Inhibitor Conc. | Chemo Conc. | Observed Effect | Citation |
| SP600125 | Doxorubicin | OCI-Ly3 (DLBCL) | 20 µM | 25 ng/mL | Significantly increased doxorubicin-induced γH2AX levels (a marker of DNA damage). | [8] |
| SP600125 | Cisplatin | A549 (Lung Cancer) | Not specified | 7.5 µg/mL (Low) | JNK inhibition enhanced cell death. | [9] |
| SP600125 | Cisplatin | A549 (Lung Cancer) | Not specified | >15 µg/mL (High) | JNK inhibition had a protective or neutral effect. | [9] |
| JNK-IN-8 | FOLFOX | Pancreatic Cancer | Not specified | Not specified | Enhanced FOLFOX inhibition of tumor and cell growth. | [7] |
| SP600125 | Oxaliplatin | HT29 (Colon Cancer) | Not specified | Not specified | Reduced hypoxia- and oxaliplatin-induced autophagy; sensitized cells to oxaliplatin. | [10][11] |
Table 2: In Vivo Combination Studies
| JNK Inhibitor | Chemotherapy Agent | Cancer Model | Inhibitor Dose | Chemo Dose | Observed Effect | Citation |
| SP600125 | Doxorubicin | OCI-Ly3 Xenograft (Mouse) | 25 mg/kg | 20 mg/kg | Significantly enhanced doxorubicin-induced tumor suppression and improved survival. | [8] |
| JNK1 siRNA | Docetaxel | Ovarian Cancer (Mouse) | Not specified | Not specified | Combination further reduced tumor weight and number of nodules compared to single agents. | [12] |
Experimental Protocols
The following are generalized protocols for assessing the combination of a JNK inhibitor like this compound with a chemotherapy agent, based on methodologies described in the cited literature.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effect of this compound in combination with a chemotherapy agent and to quantify synergy.
Materials:
-
Cancer cell line of interest (e.g., A549, HT29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well clear flat-bottom plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Treatment: Treat cells with:
-
This compound alone (multiple concentrations)
-
Chemotherapy agent alone (multiple concentrations)
-
Combination of both drugs at constant or non-constant ratios.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
Viability Assessment (MTT Example):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Calculate IC50 values for each agent alone and in combination.
-
Use the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
-
Protocol 2: Western Blot for Pathway Modulation
Objective: To confirm that this compound inhibits the JNK signaling pathway in the presence of a chemotherapy agent.
Materials:
-
6-well plates
-
Treated cells (from a scaled-up version of Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment (e.g., for 24 hours), wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be used to quantify changes in protein levels, normalized to a loading control like β-actin. Look for decreased p-JNK and p-c-Jun in this compound treated samples.[6]
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound combined with chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cells for implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Sterile surgical equipment (if applicable)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., intraperitoneal, oral gavage). Dosing should be based on prior toxicology and MTD (maximum tolerated dose) studies.[8]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.[12]
-
-
Data Analysis: Compare tumor growth curves, final tumor weights, and survival rates between the different treatment groups. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine significance.
References
- 1. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. C‐Jun N‐terminal kinase signalling pathway in response to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of JNK/c-Jun-ATF2 Overcomes Cisplatin Resistance in Liver Cancer through down-Regulating Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JNK1 INHIBITION ATTENUATES HYPOXIA-INDUCED AUTOPHAGY AND SENSITIZES TO CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK1 Inhibition Attenuates Hypoxia-Induced Autophagy and Sensitizes to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with JNK-1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in a multitude of cellular processes including proliferation, differentiation, and apoptosis (cell death).[1] The JNK signaling pathway is activated by various stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and heat shock. Dysregulation of this pathway is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
JNK-1-IN-1 is a chemical inhibitor that targets JNK-1. It also demonstrates inhibitory activity against MKK7, an upstream kinase that activates JNK, with an IC50 of 7.8μM. This compound exhibits binding affinity for Jnk1-u, p38α-u, and ERK2-u in HepG2 human hepatoma cells. Its ability to modulate the JNK signaling cascade makes it a valuable tool for investigating the physiological and pathological roles of JNK1 and a potential candidate for therapeutic development.
These application notes provide detailed protocols for assessing the impact of this compound on cell viability, a critical step in evaluating its potential as a therapeutic agent.
Principle of Cell Viability Assays
Cell viability assays are essential for determining the cellular response to compounds like this compound. These assays measure various indicators of metabolic activity or membrane integrity to quantify the proportion of living and healthy cells after treatment. Commonly used methods include:
-
MTT Assay: This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency in cells, as an indicator of metabolic activity. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[2]
Data Presentation
The following tables summarize hypothetical quantitative data from a cell viability assay using this compound on a cancer cell line (e.g., PC-3 prostate cancer cells). This data illustrates the expected dose-dependent and time-dependent effects of JNK1 inhibition on cell viability.[1]
Table 1: Dose-Dependent Effect of this compound on Cell Viability after 72 hours
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 62 | ± 3.9 |
| 10 | 41 | ± 3.1 |
| 25 | 23 | ± 2.5 |
| 50 | 12 | ± 1.8 |
Table 2: Time-Dependent Effect of this compound (10 µM) on Cell Viability
| Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | ± 5.0 |
| 24 | 78 | ± 4.5 |
| 48 | 55 | ± 3.7 |
| 72 | 41 | ± 3.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps for assessing cell viability using the MTT assay following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., PC-3, HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the procedure for measuring cell viability using the CellTiter-Glo® assay.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Mandatory Visualizations
Caption: JNK1 signaling pathway leading to apoptosis and points of inhibition by this compound.
Caption: Experimental workflow for assessing cell viability with this compound treatment.
References
Application Notes and Protocols for JNK-1-IN-1 in Immunofluorescence Staining for JNK Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JNK-1-IN-1, a c-Jun N-terminal kinase (JNK) inhibitor, in immunofluorescence (IF) staining applications to monitor JNK activation. This document includes detailed protocols, comparative data for various JNK inhibitors, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to JNK Activation and Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1] JNKs are activated in response to various stress stimuli, such as inflammatory cytokines, ultraviolet (UV) irradiation, and heat shock.[2] This activation occurs through a phosphorylation cascade, culminating in the dual phosphorylation of JNK at specific threonine and tyrosine residues (Thr183/Tyr185) by upstream kinases, primarily MKK4 and MKK7.[2][3] The phosphorylated form of JNK (p-JNK) is the active kinase that translocates to the nucleus to regulate the activity of several transcription factors, most notably c-Jun.
Pharmacological inhibitors of the JNK pathway are invaluable tools for dissecting its complex roles in normal physiology and disease. This compound is a selective inhibitor of JNK1. It also demonstrates inhibitory activity against MKK7, an upstream activator of JNK, with a reported IC50 of 7.8 µM. Understanding the specificity and mechanism of action of such inhibitors is crucial for the accurate interpretation of experimental results.
This compound: A Tool for Studying JNK1 Signaling
This compound provides researchers with a chemical probe to investigate the specific roles of JNK1. While detailed cellular immunofluorescence protocols using this compound are not extensively published, its utility can be inferred from its inhibitory profile. In a typical immunofluorescence experiment to assess JNK activation, this compound can be employed as a negative control to demonstrate the specificity of the p-JNK antibody staining. Pre-treatment of cells with this compound is expected to reduce the levels of phosphorylated JNK upon stimulation, thereby diminishing the immunofluorescent signal.
Quantitative Data: Comparison of JNK Inhibitors
For researchers to make informed decisions about the most suitable inhibitor for their experimental setup, a comparison of the biochemical and cellular potencies of various JNK inhibitors is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) for this compound and other commonly used JNK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cellular EC50 (nM) for c-Jun phosphorylation | Notes | Reference |
| This compound | JNK1, MKK7 | JNK1: Not specified; MKK7: 7800 | Not specified | Binds to Jnk1-u, p38α-u, and ERK2-u. | MedChemExpress |
| JNK-IN-8 | JNK1, JNK2, JNK3 | JNK1: 4.7, JNK2: 18.7, JNK3: 1 | HeLa: 486, A375: 338 | Irreversible, covalent inhibitor. | [2] |
| SP600125 | JNK1, JNK2, JNK3 | JNK1: 40, JNK2: 40, JNK3: 90 | Jurkat T cells (IL-2 expression): 6000-7000 | Reversible, ATP-competitive inhibitor. Also inhibits other kinases at higher concentrations. | [4][5] |
| AS601245 | JNK1, JNK2, JNK3 | JNK1: 150, JNK2: 220, JNK3: 70 | Not specified | Orally active, ATP-competitive inhibitor. |
Experimental Protocols
The following section provides a detailed protocol for immunofluorescence staining of phosphorylated JNK (p-JNK) in cultured cells. This protocol can be adapted for use with this compound as a pre-treatment to inhibit JNK activation.
Protocol: Immunofluorescence Staining of Phosphorylated JNK (p-JNK) in Cultured Cells
Materials:
-
Cultured cells grown on sterile glass coverslips or in imaging-compatible plates
-
This compound (or other JNK inhibitor)
-
JNK-activating stimulus (e.g., Anisomycin, UV-C light, TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-Phospho-JNK (Thr183/Tyr185) polyclonal antibody or Mouse anti-Phospho-JNK (Thr183/Tyr185) monoclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a fluorescent dye (e.g., Alexa Fluor 488) or Goat anti-mouse IgG (H+L) conjugated to a fluorescent dye.
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or in an imaging-compatible multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor (a titration from 1-10 µM is recommended as a starting point) for 1-2 hours prior to stimulation. Include a vehicle control (e.g., DMSO).
-
Induce JNK activation by treating the cells with a known JNK stimulus (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an untreated control group.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets like JNK.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-JNK antibody in Primary Antibody Dilution Buffer to the manufacturer's recommended concentration (typically 1:100 to 1:500).
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently conjugated secondary antibody in Primary Antibody Dilution Buffer (typically 1:500 to 1:1000).
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores. Activated JNK (p-JNK) will typically show increased staining in the cytoplasm and/or nucleus of stimulated cells, which should be attenuated in cells pre-treated with this compound.
-
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade leading to gene expression changes.
Experimental Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for p-JNK immunofluorescence.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with a Selective JNK Inhibitor (JNK-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] As members of the mitogen-activated protein kinase (MAPK) family, JNKs are activated in response to various stress stimuli such as inflammatory cytokines, ultraviolet (UV) irradiation, and heat shock.[1][2] The JNK signaling cascade is a key regulator of programmed cell death, or apoptosis, making it an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[2][3]
This document provides a detailed protocol for the analysis of apoptosis induced by a selective JNK inhibitor, referred to herein as JNK-IN-1, using flow cytometry with Annexin V and Propidium Iodide (PI) staining. While "JNK-IN-1" is used as a representative name, the principles and methods described are applicable to other selective JNK inhibitors.
Mechanism of JNK-Mediated Apoptosis:
The JNK signaling pathway can trigger apoptosis through two primary mechanisms:
-
Nuclear Events: Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun. This leads to the upregulation of pro-apoptotic genes, including those encoding for death ligands like FasL, and members of the Bcl-2 family such as Bim and Bax.
-
Mitochondrial Events: JNK can also directly act on proteins in the mitochondria. It can phosphorylate and inactivate anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) or activate pro-apoptotic members (e.g., BAD, Bim), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4]
JNK Signaling Pathway in Apoptosis
The following diagram illustrates the central role of the JNK signaling pathway in the induction of apoptosis.
Caption: JNK signaling pathway leading to apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following table provides representative data for the effects of JNK-IN-1 on a hypothetical cancer cell line.
| Treatment Group | JNK-IN-1 Conc. (µM) | Incubation Time (h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 (DMSO) | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| JNK-IN-1 | 5 | 24 | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.9 |
| JNK-IN-1 | 10 | 24 | 50.3 ± 4.2 | 30.7 ± 3.1 | 19.0 ± 2.5 |
| JNK-IN-1 | 20 | 24 | 25.1 ± 3.8 | 45.6 ± 4.5 | 29.3 ± 3.3 |
| Staurosporine (Positive Control) | 1 | 4 | 10.5 ± 1.5 | 60.2 ± 5.1 | 29.3 ± 4.2 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer or immortalized cell line (e.g., HeLa, Jurkat, A549)
-
JNK-IN-1: Selective JNK inhibitor (prepare stock solution in DMSO)
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: For adherent cells
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer.
-
Flow Cytometer
-
Microcentrifuge tubes
-
Cell culture plates/flasks
Experimental Workflow for Apoptosis Analysis
The diagram below outlines the key steps for assessing apoptosis using JNK-IN-1 treatment followed by flow cytometry.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Step-by-Step Protocol
1. Cell Seeding and Treatment:
a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂). c. Prepare serial dilutions of JNK-IN-1 in complete cell culture medium. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine). d. Replace the medium in each well with the medium containing the appropriate concentration of JNK-IN-1 or controls. e. Incubate the cells for the desired time period (e.g., 24 hours).
2. Cell Harvesting:
a. For adherent cells: i. Carefully aspirate the culture medium. ii. Wash the cells once with PBS. iii. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until cells detach. iv. Add 1 mL of complete medium to neutralize the trypsin. v. Transfer the cell suspension to a microcentrifuge tube. b. For suspension cells: i. Directly transfer the cell suspension from the well to a microcentrifuge tube.
3. Washing and Staining:
a. Centrifuge the cell suspension at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. c. Centrifuge again at 300 x g for 5 minutes and discard the supernatant. d. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5] f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube before flow cytometry analysis.
4. Flow Cytometry Analysis:
a. Analyze the samples on a flow cytometer as soon as possible after staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates. c. For Annexin V-FITC, use an excitation wavelength of 488 nm and detect emission at ~530 nm (typically FL1 channel).[3] d. For PI, use an excitation wavelength of 488 nm and detect emission at >670 nm (typically FL3 or FL4 channel). e. Collect data for at least 10,000 events per sample.
Interpretation of Results
The flow cytometry data will allow for the differentiation of cell populations based on their staining patterns.
Caption: Logical relationship of apoptosis detection with Annexin V and PI.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[3][5]
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.[3][5]
Conclusion
The protocol described provides a robust and reliable method for quantifying apoptosis induced by the selective JNK inhibitor, JNK-IN-1. By utilizing dual staining with Annexin V and PI, researchers can effectively distinguish between different stages of cell death and gain valuable insights into the pro-apoptotic effects of JNK inhibition. This information is crucial for the development of novel therapeutic strategies targeting the JNK signaling pathway.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of JNK and p38 activation by flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNK-1-IN-1 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the solubility, preparation, and use of the JNK1 inhibitor, JNK-1-IN-1. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1). It also demonstrates inhibitory activity against Mitogen-activated protein kinase kinase 7 (MKK7).[1] The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, apoptosis, and cell differentiation.[2][3][4] JNKs are activated by a variety of stimuli, including cytokines and environmental stress.[4]
The JNK signaling pathway is a three-tiered kinase cascade. It starts with the activation of a MAP kinase kinase kinase (MAP3K or MAPKKK), which then phosphorylates and activates a MAP kinase kinase (MAP2K or MKK), specifically MKK4 and MKK7 for the JNK pathway. These MKKs then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, including c-Jun, a key component of the AP-1 transcription factor complex.[3][5] This regulation of transcription factors ultimately controls the expression of genes involved in a wide range of cellular processes.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
Based on protocols for similar JNK inhibitors, a high-concentration stock solution of this compound can be prepared in DMSO. For example, to prepare a 10 mM stock solution of JNK-IN-8, 1 mg of the compound is resuspended in 197 µL of DMSO.[7] It is recommended to use fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility.[8] For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture medium, which should typically be below 0.1% to avoid toxicity.[6][7]
Q4: What are the storage and stability recommendations for this compound solutions?
Solid this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[6] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[6][8] It is generally recommended to prepare fresh solutions for optimal results.
Data Presentation: Solubility of Related JNK Inhibitors
Since specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of other structurally related JNK inhibitors in common laboratory solvents. This information can serve as a useful guide for initial experiments with this compound.
| Inhibitor | Solvent | Solubility | Reference |
| JNK-1-IN-3 | DMSO | 80 mg/mL (217.18 mM) | [6] |
| JNK Inhibitor I | Water | 2 mg/mL | [9] |
| JNK Inhibitor IX | DMSO | ~30 mg/mL | [10] |
| JNK-IN-8 | DMSO | ≤ 85 mM | [7] |
| CC-90001 | DMSO | 32 mg/mL (99.55 mM) | [8] |
| CC-90001 | Ethanol | 32 mg/mL | [8] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays (Based on JNK-1-IN-3)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for a few minutes until the solution is clear.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6]
Preparation of this compound Formulation for In Vivo Administration (Based on CC-90001)
For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. The following is a general protocol that may need to be optimized for your specific animal model and administration route.
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO. For example, to prepare a 1 mL working solution, you might start with 50 µL of a concentrated DMSO stock.[8]
-
Addition of Co-solvents: To the DMSO solution, add co-solvents such as PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 of the final volume. Mix well after each addition until the solution is clear.[8]
-
Aqueous Phase: Add the final volume of a suitable aqueous vehicle, such as sterile saline or PBS, to reach the desired final concentration. For example, 50% of the final volume could be saline.[8]
-
Final Mixture: Mix the entire solution thoroughly. This final formulation should be prepared fresh before each use.[8]
Troubleshooting Guides
Problem 1: this compound precipitates out of solution during dilution in aqueous media for in vitro assays.
-
Possible Cause: The final concentration of the inhibitor in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.
-
Solution:
-
Increase the final concentration of DMSO in your culture medium, but ensure it remains below toxic levels (typically <0.1%).
-
Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby minimizing the disruption to the aqueous environment.
-
Consider using a different JNK inhibitor with higher aqueous solubility if the issue persists. For JNK inhibitor IX, a 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[10]
-
Problem 2: Inconsistent or no inhibition of JNK1 activity observed in cell-based assays.
-
Possible Cause:
-
Degradation of the inhibitor: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) may have led to degradation.
-
Insufficient cellular uptake: The inhibitor may not be efficiently penetrating the cell membrane.
-
High ATP concentration in cells: Many JNK inhibitors are ATP-competitive, and the high intracellular ATP concentration can reduce their apparent potency compared to in vitro kinase assays.[11]
-
Incorrect assay conditions: The incubation time or inhibitor concentration may not be optimal.
-
-
Solution:
-
Always use freshly prepared dilutions from a properly stored, aliquoted stock solution.
-
Verify the cell permeability of the inhibitor in your specific cell line.
-
Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your cellular assay.
-
Ensure the incubation time is sufficient for the inhibitor to exert its effect.
-
As a positive control, use a well-characterized JNK inhibitor like SP600125 to confirm that the JNK pathway is being activated and can be inhibited in your experimental setup.[11][12]
-
Problem 3: Toxicity or off-target effects observed in in vivo studies.
-
Possible Cause:
-
Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects in the animals.
-
Off-target inhibition: At higher concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes.
-
Poor bioavailability or rapid metabolism: The inhibitor may not be reaching the target tissue at a sufficient concentration or is being cleared too quickly.
-
-
Solution:
-
Conduct a vehicle-only control group in your in vivo experiments to assess any effects of the solvent mixture.
-
Optimize the formulation to use the lowest effective concentration of DMSO and other organic solvents. Consider alternative vehicles like 2-hydroxypropyl-β-cyclodextrin.[13]
-
Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen and to confirm target engagement in the tissue of interest.
-
Carefully review the selectivity profile of this compound and consider potential off-target effects when interpreting your results.
-
Mandatory Visualizations
Caption: The JNK1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for the preparation of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. JNK-1-IN-3 | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. JNK Inhibitor I, (L)-Form, Cell-Permeable The JNK Inhibitor I, (L)-Form, Cell-Permeable controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
JNK-1-IN-1 stability in DMSO and culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-1. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of this compound in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, these stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. While specific stability data for this compound is not extensively published, similar JNK inhibitors in DMSO have been shown to be stable for extended periods under these conditions. For instance, solutions of some JNK inhibitors in DMSO may be stored at -20°C for up to 3 months, with longer-term storage at -80°C recommended for up to a year.[1]
Q2: How stable is this compound in DMSO at different temperatures?
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of this compound in aqueous solutions like cell culture media at 37°C is expected to be limited. Many small molecules are susceptible to hydrolysis and other forms of degradation in aqueous environments, especially at physiological temperatures. The presence of media components, such as serum proteins, can also impact the effective concentration and stability of the compound. It is crucial to dilute the DMSO stock solution into the cell culture medium immediately before adding it to the cells. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity and compound precipitation.
Q4: Which signaling pathway does this compound target?
A4: this compound is an inhibitor of c-Jun N-terminal kinase (JNK). The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and UV radiation. Once activated, the JNK signaling cascade leads to the phosphorylation and activation of several downstream targets, most notably the transcription factor c-Jun, which plays a key role in regulating genes involved in apoptosis, inflammation, and cell proliferation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity of this compound in experiments. | 1. Degradation of the compound: Improper storage of the DMSO stock solution or prolonged incubation in aqueous media. 2. Precipitation: The final concentration of this compound in the culture medium exceeds its solubility, or the DMSO concentration is too high. 3. Experimental system insensitivity: The JNK pathway may not be activated or play a significant role in the chosen experimental model. | 1. Use a fresh aliquot of the this compound stock solution stored at -80°C. Prepare working solutions in culture media immediately before use. Consider performing a stability check of your compound stock. 2. Ensure the final DMSO concentration is ≤ 0.5%. Perform a solubility test at the desired final concentration before the experiment. 3. Confirm JNK pathway activation in your model system by assessing the phosphorylation of JNK or its downstream target, c-Jun, via Western blot. |
| Inconsistent results between experiments. | 1. Multiple freeze-thaw cycles: Repeatedly freezing and thawing the DMSO stock solution can lead to compound degradation. 2. Variability in solution preparation: Inconsistent dilution of the stock solution. | 1. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. 2. Carefully verify all calculations and pipetting when preparing working solutions. |
| Observed cytotoxicity at expected effective concentrations. | 1. DMSO toxicity: The final concentration of DMSO in the cell culture medium is too high. 2. Off-target effects: The observed toxicity may not be related to JNK inhibition. | 1. Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%, and always include a vehicle control (medium with the same final DMSO concentration) in your experiments. 2. Titrate the concentration of this compound to find the optimal balance between efficacy and toxicity. |
Experimental Protocols
To ensure the reliability of your experimental data, it is advisable to determine the stability of this compound under your specific laboratory conditions. Below are detailed protocols for assessing its stability in DMSO and cell culture media.
Protocol 1: Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO at various temperatures over a set period.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical standard of this compound
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Dispense equal volumes of the stock solution into multiple amber glass vials.
-
Time-Zero Analysis (T=0): Immediately analyze one aliquot using HPLC or LC-MS to determine the initial purity and concentration. This will serve as your baseline.
-
Storage: Store the remaining vials at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 1 month, 3 months), retrieve one vial from each temperature condition.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS, ensuring the injection volume and conditions are identical to the T=0 analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Stability of this compound in Cell Culture Media
This protocol is designed to assess the stability of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
37°C incubator with 5% CO₂
-
HPLC or LC-MS system
-
Microcentrifuge tubes
Procedure:
-
Media Preparation: Warm the cell culture medium (with and without serum) to 37°C.
-
Spiking the Compound: In separate sterile microcentrifuge tubes, dilute the this compound DMSO stock solution into the pre-warmed media to achieve the desired final concentration. Ensure the final DMSO concentration is low (e.g., 0.5%).
-
Time-Zero Sample (T=0): Immediately take an aliquot from each tube, quench any potential enzymatic activity by adding an equal volume of cold acetonitrile, and store at -80°C until analysis.
-
Incubation: Place the remaining tubes in the 37°C incubator.
-
Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24 hours), collect aliquots, quench with cold acetonitrile, and store at -80°C.
-
Sample Preparation for Analysis: Once all samples are collected, centrifuge them at high speed to pellet any precipitated proteins. Transfer the supernatant for HPLC or LC-MS analysis.
-
Data Analysis: Quantify the peak area of this compound in each sample and calculate the percentage remaining compared to the T=0 sample. This will allow you to determine the half-life of the compound in your specific culture medium.
Stability Data Summary
As specific quantitative stability data for this compound is not widely published, the following tables are provided as templates for presenting the data generated from the experimental protocols above.
Table 1: Example Stability of this compound in DMSO
| Storage Temperature | Purity at T=0 | % Remaining after 1 Month | % Remaining after 3 Months |
| Room Temperature | 99.5% | Data to be generated | Data to be generated |
| 4°C | 99.5% | Data to be generated | Data to be generated |
| -20°C | 99.5% | Data to be generated | Data to be generated |
| -80°C | 99.5% | Data to be generated | Data to be generated |
Table 2: Example Stability of this compound in Culture Medium at 37°C
| Time Point | % Remaining (Medium without Serum) | % Remaining (Medium with 10% FBS) |
| 0 hours | 100% | 100% |
| 1 hour | Data to be generated | Data to be generated |
| 4 hours | Data to be generated | Data to be generated |
| 8 hours | Data to be generated | Data to be generated |
| 24 hours | Data to be generated | Data to be generated |
References
JNK-1-IN-1 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of JNK-1-IN-1, a c-Jun N-terminal kinase (JNK) inhibitor. The information provided will help address specific issues that may be encountered during experiments, with a focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target c-Jun N-terminal kinase 1 (JNK1). JNKs are a family of serine/threonine protein kinases that are activated by various stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic shock.[1][2][3] The JNK signaling pathway is involved in numerous cellular processes, including apoptosis, inflammation, cytokine production, and metabolism.[4] There are three main JNK genes (Jnk1, Jnk2, and Jnk3) that produce multiple protein isoforms.[1][5] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is primarily found in the nervous system.[1][5]
Q2: What are the known off-target effects of this compound?
While this compound is designed to be a JNK1 inhibitor, kinase profiling has revealed that it can bind to other kinases. For instance, a compound structurally related to this compound, JNK-IN-1, exhibited significant binding to not only JNK1/2/3 but also to the imatinib targets Abl, c-kit, and DDR1/2 when screened against a large kinase panel.[1] Another related covalent inhibitor, JNK-IN-7, was found to bind to IRAK1, PIK3C3, PIP5K3, and PIP4K2C in addition to JNK1/2/3.[1] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: How can I assess the selectivity of this compound in my experimental system?
Several methods can be employed to determine the kinase selectivity of this compound in a cellular context:
-
KiNativ™ Profiling: This chemical proteomics approach monitors the inhibition of ATP-biotin probe labeling of kinases in cell lysates treated with the inhibitor.[1] It can provide a broad overview of the inhibitor's targets within the native proteome.
-
Kinobeads Pulldown Assays: This method uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[6][7][8] By pre-incubating cell lysates with this compound, you can observe which kinases are competed off the beads, thus identifying the inhibitor's targets.[6][9]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of proteins upon ligand binding in intact cells or cell lysates.[10][11][12] An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
Q4: What is the JNK signaling pathway?
The JNK signaling pathway is a three-tiered kinase cascade. It is typically initiated by stress signals that activate MAP kinase kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK4 and MKK7.[1][4] MKK4 and MKK7, in turn, dually phosphorylate JNKs on threonine and tyrosine residues, leading to their activation.[1][2] Activated JNKs can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[1][3][4] Scaffolding proteins like JIP1 play a crucial role in organizing the components of the JNK signaling cascade.[5][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype or Pathway Activation | Off-target effects of this compound. | 1. Validate target engagement: Confirm that JNK1 is inhibited at the concentration used by performing a Western blot for phosphorylated c-Jun (a direct JNK substrate).[1] 2. Perform kinase selectivity profiling: Use techniques like KiNativ™, kinobeads, or CETSA to identify other kinases that may be inhibited by this compound in your specific cell type. 3. Use a more selective inhibitor: Consider using a more selective JNK inhibitor, such as JNK-IN-8, which has shown exceptional selectivity in profiling studies.[1] 4. Rescue experiment: If a specific off-target kinase is identified, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase. |
| Incomplete Inhibition of JNK Activity | Insufficient inhibitor concentration or poor cell permeability. | 1. Perform a dose-response experiment: Determine the optimal concentration of this compound for your cell line and experimental conditions. 2. Verify compound integrity: Ensure the inhibitor has not degraded. 3. Check cell permeability: If using a cell-based assay, ensure the inhibitor is cell-permeable. |
| Contradictory Results with Other JNK Inhibitors | Different inhibitors have distinct selectivity profiles. | 1. Compare selectivity profiles: Research the off-target profiles of the inhibitors being compared. For example, the widely used JNK inhibitor SP600125 is known to inhibit other kinases.[5] 2. Use multiple inhibitors: Corroborate findings by using at least two structurally distinct JNK inhibitors. |
| Variability in Experimental Results | Inconsistent experimental conditions or cell line heterogeneity. | 1. Standardize protocols: Ensure consistent cell density, inhibitor incubation times, and stimulation conditions. 2. Cell line authentication: Regularly verify the identity and purity of your cell line. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Related Compounds
| Compound | Target Kinase | IC50 (nM) | Kd (nM) | Notes |
| This compound | JNK1 | - | 11 | Binding affinity in HepG2 cells.[14] |
| This compound | p38α | - | 18 | Binding affinity in HepG2 cells.[14] |
| This compound | ERK2 | - | 18 | Binding affinity in HepG2 cells.[14] |
| This compound | MKK7 | 7800 | - | Inhibits MKK7cp in HepG2 cells.[14] |
| JNK-IN-8 | JNK1 | 4.7 | <1000 | Irreversible inhibitor.[1][15] |
| JNK-IN-8 | JNK2 | 18.7 | <1000 | Irreversible inhibitor.[1][15] |
| JNK-IN-8 | JNK3 | 1 | <1000 | Irreversible inhibitor.[1][15] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Experimental Protocols
Protocol 1: Kinobeads Pulldown Assay for Target Identification
This protocol is adapted from previously described methods.[6][7][8]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.8% NP-40, 5% glycerol, 1.5 mM MgCl2, 1 mM Na3VO4, 25 mM NaF, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard protein assay.
-
-
Inhibitor Incubation:
-
Adjust the protein concentration of the lysate to 5 mg/mL.
-
Aliquot 1 mL of lysate and add this compound at various concentrations (e.g., 10 nM to 30 µM) or DMSO as a vehicle control.
-
Incubate for 45 minutes at 4°C with gentle rotation.
-
-
Kinobeads Incubation:
-
Add a pre-washed slurry of kinobeads (e.g., 35 µL settled beads) to each lysate sample.
-
Incubate for 30 minutes at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the kinobeads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer.
-
Elute the bound proteins by adding LDS sample buffer containing a reducing agent (e.g., 50 mM DTT) and heating.
-
-
Analysis:
-
Analyze the eluates by Western blotting using antibodies against suspected on- and off-target kinases or by mass spectrometry for a global analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is based on the principles of CETSA.[10][11][12]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (JNK1) and suspected off-targets in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: The JNK signaling pathway cascade.
Caption: Experimental workflow for kinobeads pulldown assay.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. sinobiological.com [sinobiological.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
How to control for JNK-1-IN-1 off-target activity
Welcome to the technical support center for JNK-1-IN-1 and related compounds. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers control for potential off-target activities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It belongs to a class of inhibitors that form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms. The primary targets are the three main JNK isoforms: JNK1, JNK2, and JNK3, which are key enzymes in signaling pathways that transduce and integrate extracellular stimuli into coordinated cellular responses, including inflammation, apoptosis, and cell proliferation.[1]
Q2: What are the known off-target activities of this compound?
While designed to be a JNK inhibitor, this compound can exhibit off-target binding. Kinase selectivity profiling has revealed that at a concentration of 10 µM, this compound can also bind to other kinases, including Abl, c-kit, and DDR1/2.[1] It is crucial to consider these off-targets when interpreting experimental results, as they can lead to confounding effects. More selective analogs, such as JNK-IN-8, have been developed, but a careful experimental design to control for off-targets remains essential.
Q3: Why is it critical to control for off-target effects?
Q4: What are the recommended key control experiments?
To ensure the observed effects are due to JNK1 inhibition, a multi-pronged approach is recommended:
-
Use a Structurally Different Inhibitor: Confirm the phenotype with a second, structurally distinct JNK inhibitor that has a different off-target profile.[7]
-
Genetic Knockdown: Use siRNA or shRNA to specifically reduce the expression of JNK1 and see if this recapitulates the phenotype observed with the inhibitor.[8][9][10]
-
Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This helps to control for effects related to the chemical scaffold itself, independent of kinase inhibition. For covalent inhibitors, a non-covalent analog like JNK-IN-6 can serve as a useful control.[1]
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to JNK1 in your cellular model.[11][12][13][14]
-
Rescue Experiment: In cells where JNK1 has been knocked down, the addition of this compound should not produce any further effect on the phenotype of interest.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | Off-target effect: The inhibitor may be affecting other kinases in the cell, leading to the observed phenotype.[1][2] | 1. Perform a genetic knockdown of JNK1 using siRNA/shRNA to see if the phenotype is reproduced. 2. Test a structurally different JNK inhibitor with a known, distinct off-target profile. 3. Perform a kinome-wide selectivity screen to identify other potential targets of this compound in your system. |
| Cytotoxicity observed at effective concentrations. | 1. On-target toxicity: Inhibition of JNK may be genuinely toxic to the cells. 2. Off-target toxicity: The inhibitor could be hitting a kinase essential for cell survival. | 1. Titrate the inhibitor to the lowest effective concentration. 2. Compare the toxicity profile with that of JNK1 knockdown. If knockdown is not toxic, the inhibitor's cytotoxicity is likely off-target. 3. Use a negative control compound to rule out non-specific toxicity from the chemical scaffold. |
| No effect on downstream signaling (e.g., no change in phospho-c-Jun levels). | 1. Poor cell permeability. 2. Compound instability. 3. Inactive JNK pathway: The JNK pathway may not be active under your specific experimental conditions. | 1. Confirm target engagement in intact cells using CETSA.[11][12][13][14] 2. Ensure the JNK pathway is activated in your model system (e.g., by stimulating with anisomycin or UV radiation) before adding the inhibitor. 3. Perform an in vitro kinase assay with recombinant JNK1 to confirm the inhibitor is active.[15][16][17] |
| Phenotype from inhibitor does not match JNK1 knockdown. | Off-target effect of the inhibitor: The phenotype observed with this compound is likely due to inhibition of a kinase other than JNK1. | This is a critical result suggesting an off-target mechanism. Prioritize identifying the responsible off-target kinase through profiling and use the inhibitor as a tool to study this new target. Acknowledge that the observed phenotype is not due to JNK1 inhibition. |
Quantitative Data: Inhibitor Selectivity
The following table summarizes the inhibitory concentrations (IC50) for JNK-IN-8, a potent analog of this compound, and other common JNK inhibitors. This data is essential for selecting appropriate concentrations for experiments and for comparing the selectivity profiles of different compounds.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Key Off-Targets | Reference |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | >10-fold selective against MNK2, Fms | [7][18] |
| JNK-IN-1 | ~µM range | ~µM range | ~µM range | Abl, c-kit, DDR1/2 | [1] |
| SP600125 | 40 | 40 | 90 | Aurora kinase A, FLT3, TRKA, PI3K | [2][6][7] |
| AS601245 | 150 | 220 | 70 | - | [6] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | ERK1, p38α, EGFR (at higher conc.) | [7] |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
Western Blot for JNK Pathway Activity
Objective: To assess the inhibition of JNK signaling by measuring the phosphorylation of its direct substrate, c-Jun.
Methodology:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for the desired time. Include a vehicle control (e.g., DMSO).
-
Stimulation: If necessary, stimulate the JNK pathway with an activator like anisomycin (1 µg/mL) for 1 hour prior to harvesting.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63/73)
-
Rabbit anti-total-c-Jun
-
Rabbit anti-total-JNK1
-
Mouse anti-β-Actin (as a loading control)
-
-
-
Washing & Secondary Antibody: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
JNK1 Knockdown using shRNA
Objective: To specifically deplete JNK1 protein to validate that a phenotype is on-target.
Methodology:
-
shRNA Design: Use at least two different shRNA sequences targeting JNK1, plus a non-targeting (scrambled) shRNA control.
-
Vector Cloning: Clone the shRNA oligonucleotides into a suitable lentiviral or retroviral vector (e.g., pLKO.1).[10]
-
Virus Production: Co-transfect the shRNA-containing plasmid with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Transduction: Harvest the viral supernatant and use it to infect the target cells. Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation of Knockdown:
-
Phenotypic Assay: Once knockdown is confirmed, perform the primary cellular assay to determine if the phenotype observed with this compound is replicated.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to JNK1 within intact cells by measuring changes in the protein's thermal stability.[11][12][13]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time (e.g., 1-3 hours).
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble JNK1 protein at each temperature point by Western blot, as described in Protocol 1.
-
Interpretation: A successful target engagement will result in a shift of the JNK1 melting curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples, indicating that the inhibitor stabilized the protein.[14]
Visualized Workflows and Pathways
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
- 15. abcam.cn [abcam.cn]
- 16. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. selleckchem.com [selleckchem.com]
- 19. scbt.com [scbt.com]
Technical Support Center: JNK Inhibitor Cytotoxicity
This guide provides technical support for researchers investigating the cytotoxic effects of c-Jun N-terminal kinase (JNK) inhibitors. Please note that while the query specified "JNK-1-IN-1," this is not a standard designation in published literature. This document will address JNK inhibitors more broadly, using data from well-characterized compounds like JNK Inhibitor VIII and AS602801, which are representative of the class.
Frequently Asked Questions (FAQs)
Q1: What is the JNK signaling pathway and what is its role in cell fate?
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to various cellular stressors, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[1] JNKs are a subgroup of the mitogen-activated protein kinase (MAPK) family. The pathway is activated by a three-tiered kinase cascade: a MAPKKK (like MEKK1) activates a MAPKK (MKK4 or MKK7), which in turn dually phosphorylates and activates JNK.[2][3]
Once activated, JNK has a dual role in determining cell fate:
-
Pro-Apoptotic (Programmed Cell Death): JNK can translocate to the nucleus to phosphorylate transcription factors like c-Jun and p53.[2][3] This leads to the expression of pro-apoptotic genes (e.g., Fas-L, Bak, Bax, PUMA).[2][3] JNK can also act directly on mitochondria, phosphorylating Bcl-2 family proteins to promote the release of cytochrome c and trigger the caspase cascade, leading to cell death.[3][4]
-
Pro-Survival: In other contexts, transient JNK activation can promote cell survival and proliferation.[5] This can occur through the activation of different transcription factors or by crosstalk with other survival pathways, such as NF-κB.[5][6][7]
The outcome of JNK activation—whether it leads to survival or apoptosis—depends on the cell type, the nature and duration of the stimulus, and the activity of other parallel signaling pathways.[2][5] Sustained JNK activation is more commonly associated with apoptosis.[2][5]
Q2: How do JNK inhibitors induce cytotoxicity?
JNK inhibitors primarily induce cytotoxicity by blocking the pro-survival functions of the JNK pathway or by potentiating its pro-apoptotic roles. In many cancer cells, JNK signaling is aberrantly activated and contributes to proliferation and resistance to apoptosis.[6][7] By inhibiting JNK, these compounds can:
-
Prevent phosphorylation of pro-survival targets: This halts the signals that promote cell proliferation and survival.[6]
-
Increase sensitivity to other stressors: JNK inhibition can sensitize cancer cells to other chemotherapeutic agents, leading to enhanced cell death.[8]
-
Induce cell cycle arrest and apoptosis: By shifting the balance of JNK signaling, inhibitors can trigger apoptosis.[6]
Q3: Why does the cytotoxic effect of JNK inhibitors vary across different cell lines?
The variability in cytotoxicity is significant and depends on several factors:
-
Genetic Background: The status of tumor suppressors (like p53) and oncogenes (like RAS) in a cell line can dramatically alter its dependence on the JNK pathway.
-
JNK Isoform Expression: The three JNK genes (JNK1, JNK2, JNK3) produce different isoforms. JNK1 and JNK2 are widely expressed, while JNK3 is mostly found in the brain.[4] The relative levels of JNK1 and JNK2 can influence the cellular response, as they sometimes have opposing roles.[5]
-
Pathway Redundancy: Cells may have alternative survival pathways that can compensate when JNK is inhibited, making them resistant to the inhibitor.
-
"Oncogene Addiction": Some cancer cells are "addicted" to the JNK signaling pathway for their survival and proliferation. These cells will be highly sensitive to JNK inhibitors.[6][7]
Quantitative Data: Cytotoxicity of JNK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various JNK inhibitors across a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity (IC50, µM) of JNK Inhibitor VIII in Various Cancer Cell Lines
| Cell Line | Cancer Type | Tissue Sub-type | IC50 (µM) |
|---|---|---|---|
| CTB-1 | Diffuse Large B-cell Lymphoma | B-cell Lymphoma | 2.54 |
| RL | Diffuse Large B-cell Lymphoma | B-cell Lymphoma | 4.22 |
| BICR31 | Head and Neck Squamous Cell Carcinoma | Head and Neck | 8.85 |
| SIG-M5 | Acute Myeloid Leukemia | Acute Myeloid Leukemia | 9.36 |
| NB17 | Neuroblastoma | Nervous System | 9.44 |
| NCI-H82 | Small Cell Lung Cancer | Lung | 11.33 |
| MV-4-11 | Leukemia | Leukemia | 17.34 |
| HEL | Acute Myeloid Leukemia | Acute Myeloid Leukemia | 24.51 |
| UWB1.289 | Ovarian Cancer | Ovary | 25.57 |
| 451Lu | Melanoma | Skin | 25.57 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[9]
Table 2: Cytotoxicity of Other JNK Inhibitors
| Inhibitor | Cell Lines | Cancer Type | Effect | Reference |
|---|---|---|---|---|
| AS602801 | PANC-1, A549, A2780 | Pancreatic, Lung, Ovarian | Cytotoxic to both cancer cells and cancer stem cells. | [7] |
| CC-401 | Panel of 12 colon cancer lines | Colon Cancer | Enhances cytotoxicity of chemotherapy (oxaliplatin, 5-FU). | [8] |
| JNK-IN-8 | MDA-MB-231 | Triple-Negative Breast Cancer | Sensitizes cells to lapatinib. |[7] |
Experimental Protocols
Here are detailed protocols for two common assays used to measure the cytotoxic effects of JNK inhibitors.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[10][11]
Materials:
-
96-well flat-bottom plates
-
JNK inhibitor stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]
-
Solubilization solution: e.g., DMSO or 0.01 M HCl in 10% SDS solution.
-
Microplate spectrophotometer (reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the JNK inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing the same concentration of DMSO as the highest drug concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the background absorbance from wells with medium only. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14][15]
Materials:
-
Fluorescently-labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[16]
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the JNK inhibitor at various concentrations for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[16]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[13]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13][16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is homogenous before and during plating. After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[17]
-
Possible Cause: Edge effect due to evaporation.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[17]
-
Possible Cause: Pipetting errors.
-
Solution: Ensure pipettes are calibrated. Pre-wet tips before aspirating reagents and pipette slowly and consistently.[17]
Issue 2: No significant cytotoxicity observed, even at high concentrations.
-
Possible Cause: Cell line is resistant to the inhibitor.
-
Solution: The cell line may not depend on JNK signaling for survival. Consider testing a panel of cell lines with different genetic backgrounds or using a positive control compound known to induce cell death.
-
Possible Cause: Insufficient incubation time.
-
Solution: Cytotoxic effects can be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
-
Possible Cause: Compound instability or degradation.
-
Solution: Check the storage conditions and expiration date of the inhibitor. Prepare fresh dilutions for each experiment.
Issue 3: Results from MTT assay and apoptosis assay do not correlate.
-
Possible Cause: The compound is cytostatic, not cytotoxic.
-
Solution: The MTT assay measures metabolic activity, which can decrease if cells stop proliferating (cytostasis) without dying. An apoptosis assay (like Annexin V) specifically measures cell death. If MTT shows reduced viability but Annexin V shows no apoptosis, the compound may be primarily inhibiting cell growth. Consider performing a cell cycle analysis.
-
Possible Cause: Off-target effects.
-
Solution: The inhibitor may affect other cellular processes besides JNK, confounding the results. Review the selectivity profile of the inhibitor.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genesandcancer.com [genesandcancer.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mmsl.cz [mmsl.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: JNK Inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with JNK Inhibitors
Welcome to the technical support center for JNK inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments. This guide focuses on a potent, selective, and irreversible JNK inhibitor, JNK-IN-8, which may be referred to in some contexts as JNK-1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is JNK-IN-8 and what is its mechanism of action?
JNK-IN-8 is a highly selective and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][3] It functions by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1/2 and Cys154 in JNK3) located in the ATP-binding pocket of the kinases.[4][5] This irreversible binding permanently inactivates the enzyme, preventing the phosphorylation of its downstream substrates, such as c-Jun.[1][3][6]
Q2: I'm using a compound labeled "this compound" but can't find much information on it. Is it the same as JNK-IN-8?
While "this compound" is not a widely documented name in scientific literature, it is plausible that it refers to JNK-IN-8 or a structurally related analog designed to target JNK1. Given the high selectivity of JNK-IN-8 for all JNK isoforms, including JNK1, it is often used in studies focusing on JNK1-mediated signaling.[7][8] We recommend verifying the chemical structure of your compound. If it matches that of JNK-IN-8, the information in this guide will be directly applicable. A related compound, JNK-IN-1, was a precursor in the development of JNK-IN-8.[3]
Q3: What are the typical working concentrations for JNK-IN-8 in cell-based assays?
The effective concentration of JNK-IN-8 can vary depending on the cell type and the specific experimental endpoint. However, most studies report using concentrations in the range of 0.1 µM to 10 µM.[2][4] For inhibiting c-Jun phosphorylation in cell lines like HeLa and A375, EC50 values are in the range of 300-500 nM.[2][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Unexpected Results
Scenario 1: I'm observing a significant decrease in cell viability, but it doesn't seem to be solely due to JNK inhibition.
Possible Cause: JNK-IN-8 has been shown to have JNK-independent off-target effects, primarily through the inhibition of the mTOR signaling pathway.[4] This can lead to the activation of transcription factors TFEB and TFE3, resulting in increased lysosome biogenesis and autophagy, which can contribute to cell death.[4]
Troubleshooting Steps:
-
Confirm JNK Inhibition: Use Western blotting to verify that phosphorylation of the direct JNK substrate, c-Jun (at Ser63/73), is inhibited at the concentration of JNK-IN-8 you are using.[1][5]
-
Assess mTOR Pathway Activity: Probe for the phosphorylation status of key mTOR downstream targets, such as p70S6K and 4E-BP1. A decrease in their phosphorylation would suggest off-target mTOR inhibition.[4]
-
Monitor Autophagy and Lysosome Biogenesis: Use markers like LC3B conversion (autophagy) and LAMP1/2 expression (lysosomes) to determine if these pathways are activated.[4]
-
Use a Structurally Different JNK Inhibitor: To confirm that the observed phenotype is specific to JNK inhibition, consider using a different, structurally unrelated JNK inhibitor (e.g., a reversible ATP-competitive inhibitor like SP600125, while being mindful of its own off-target effects).[10]
-
JNK1/2 Knockout/Knockdown: In JNK1/2 knockout or knockdown cells, the effects of JNK-IN-8 on mTOR signaling and lysosome biogenesis will persist if they are indeed JNK-independent.[4]
Scenario 2: I am not seeing the expected inhibition of my downstream signaling pathway of interest, even though c-Jun phosphorylation is blocked.
Possible Cause: The JNK signaling pathway is complex, with different isoforms (JNK1, JNK2, JNK3) having distinct and sometimes opposing roles in different cellular contexts.[11][12] While JNK-IN-8 inhibits all isoforms, the net effect on a particular downstream pathway may be counterintuitive if, for instance, one JNK isoform has a pro-survival role while another has a pro-apoptotic role.[10]
Troubleshooting Steps:
-
Isoform-Specific Knockdown: Use siRNA or shRNA to specifically knock down JNK1 or JNK2 to dissect their individual contributions to your observed phenotype.[7]
-
Broader Pathway Analysis: The cellular response to JNK inhibition can involve crosstalk with other signaling pathways.[13] Consider performing a broader analysis of related pathways, such as the p38 MAPK and ERK pathways.
-
Time-Course Experiment: The duration of JNK inhibition can influence the cellular outcome. A transient inhibition might lead to a different result than a sustained inhibition. Perform a time-course experiment to assess the dynamics of your downstream endpoint.
Data Presentation
Table 1: In Vitro and Cellular Activity of JNK-IN-8
| Target | IC50 (nM) | Assay Type | Cell Line | EC50 (nM) | Cellular Endpoint |
| JNK1 | 4.7 | Biochemical | A375 | 338 | c-Jun Phosphorylation |
| JNK2 | 18.7 | Biochemical | HeLa | 486 | c-Jun Phosphorylation |
| JNK3 | 1.0 | Biochemical | - | - | - |
Data compiled from multiple sources.[1][2][5][9]
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Jun Phosphorylation
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, A375) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of JNK-IN-8 (e.g., 0.1, 0.5, 1, 5 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulation: Stimulate the JNK pathway with an appropriate agonist (e.g., 25 µg/mL Anisomycin for 30 minutes or UV irradiation). Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Treatment: Treat cells with a serial dilution of JNK-IN-8 (e.g., 0.1 to 10 µM) or DMSO vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the results to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: The JNK signaling pathway and the point of inhibition by JNK-IN-8.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing JNK-1-IN-1 incubation time for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JNK-1-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of c-Jun N-terminal kinase 1 (JNK1). It also exhibits inhibitory activity against Mitogen-activated protein kinase kinase 7 (MKK7).[1] By inhibiting JNK1, this compound blocks the phosphorylation of downstream substrates, thereby interfering with the JNK signaling pathway, which is involved in cellular processes such as inflammation, apoptosis, and cell differentiation.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A common starting concentration for JNK inhibitors in cell culture experiments is in the low micromolar range. However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is strongly recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific application.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the optimal incubation time for this compound?
A4: The optimal incubation time for this compound is dependent on several factors, including the cell type, the specific JNK-activating stimulus, and the downstream effect being measured. A time-course experiment is the most reliable method to determine the ideal incubation time for your specific experimental setup. See the tables below for general recommendations.
Optimizing Incubation Time: Data Summary
The following tables provide a summary of typical incubation times for JNK inhibitors in various experimental contexts. These are intended as a starting point for optimization.
Table 1: Recommended Pre-Incubation Times with this compound Before Stimulation
| Experimental Goal | Cell Type | Recommended Pre-Incubation Time | Notes |
| Inhibition of cytokine production | Macrophages, Monocytes | 1 - 2 hours | Pre-incubation allows the inhibitor to enter the cells and bind to JNK1 before the signaling pathway is activated by a stimulus like LPS. |
| Inhibition of JNK phosphorylation | Various cell lines | 1 - 2 hours | A pre-incubation period is standard for assessing the direct inhibitory effect on JNK activation. |
| Apoptosis assays | Cancer cell lines, Neurons | 1 - 24 hours | The required incubation time can vary significantly depending on the apoptotic stimulus and the time required for apoptotic pathways to be activated. |
| Gene expression analysis | Various cell lines | 1 - 6 hours | Shorter pre-incubation times are often sufficient to observe changes in the expression of immediate-early genes regulated by the JNK pathway. |
Table 2: Time-Course of JNK Activation and Inhibition
| Event | Typical Time Frame | Method of Detection |
| JNK Phosphorylation (Activation) | 3 minutes - 8 hours | Western Blot (p-JNK) |
| c-Jun Phosphorylation (Downstream Target) | 5 minutes - 6 hours | Western Blot (p-c-Jun) |
| JNK Kinase Activity | 30 - 120 minutes | In vitro kinase assay |
| Changes in Gene Expression | 1 - 24 hours | qRT-PCR, Reporter Assays |
| Apoptosis Induction | 4 - 48 hours | Caspase assays, Annexin V staining |
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK1 Inhibition
This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of JNK1 and its downstream target c-Jun in response to a stimulus.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
JNK-activating stimulus (e.g., Anisomycin, UV radiation, TNF-α)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): If the signaling pathway is sensitive to serum components, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add the JNK-activating stimulus at a predetermined concentration and for a specific duration (e.g., Anisomycin at 10 µg/mL for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein which can lead to high background.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Troubleshooting Guide
Issue 1: No inhibition of JNK phosphorylation is observed.
| Possible Cause | Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
| Inadequate Pre-incubation Time | Increase the pre-incubation time to allow for sufficient uptake and binding of the inhibitor. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended. |
| Ineffective JNK Activation | Confirm that your stimulus is effectively activating the JNK pathway by including a positive control (stimulated cells without inhibitor). Check the potency of your stimulus. |
| Degraded Inhibitor | Ensure that the this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment. |
| High Cell Density | Overly confluent cells may exhibit altered signaling responses. Ensure consistent and appropriate cell density across experiments. |
Issue 2: High background on Western blots for phosphorylated proteins.
| Possible Cause | Solution |
| Inappropriate Blocking Buffer | Avoid using non-fat dry milk for blocking when detecting phosphoproteins. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[2] |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the lysis buffer with freshly added phosphatase inhibitors. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
Issue 3: Significant cell death observed after treatment with this compound.
| Possible Cause | Solution | | Inhibitor Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line and incubation time. Use concentrations below the toxic threshold. | | Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle-only control in your experiments. | | Prolonged Incubation | Long incubation times, especially at higher concentrations, can lead to off-target effects and cytotoxicity. Optimize the incubation time to the shortest duration that yields the desired inhibitory effect. |
Visualizations
Caption: Simplified JNK1 signaling pathway and the inhibitory points of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting flowchart for lack of this compound inhibitory effect.
References
Technical Support Center: JNK-1-IN-1 Inactive Control Compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the JNK-1-IN-1 inactive control compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound inactive control compound?
A1: The this compound inactive control is a molecule structurally related to the active this compound inhibitor but is designed to have minimal or no inhibitory activity against JNK1 and other kinases. Its primary purpose is to serve as a negative control in experiments. By comparing the effects of the active inhibitor to the inactive control, researchers can distinguish between the specific on-target effects of JNK1 inhibition and any non-specific, off-target, or solvent-related effects.
Q2: How does the inactive control differ from the active this compound inhibitor?
A2: Typically, an inactive control is created through a minor chemical modification of the active compound that is critical for its biological activity. This could involve altering a key functional group that interacts with the kinase's active site. This modification is designed to significantly reduce the compound's binding affinity and inhibitory potency while maintaining similar physicochemical properties (e.g., solubility, molecular weight) to the active compound. Users should always refer to the specific chemical structures on the product datasheets.
Q3: At what concentration should I use the this compound inactive control?
A3: The inactive control should be used at the same final concentration(s) as the active this compound inhibitor in your experiments. This ensures that any observed differences in biological effects can be attributed to the specific inhibitory activity of the active compound and not to concentration-dependent artifacts.
Q4: What is the expected activity of the this compound inactive control in a kinase assay?
A4: The this compound inactive control is expected to have a significantly higher IC50 value (typically >100-fold) compared to the active inhibitor against JNK1. In cellular assays, it should not significantly inhibit the phosphorylation of JNK substrates like c-Jun at concentrations where the active inhibitor shows potent effects.
Data Presentation
The following table summarizes hypothetical comparative data for the active this compound inhibitor and its inactive control. Actual values may vary, and users should consult their product-specific datasheet.
| Parameter | This compound (Active Inhibitor) | This compound (Inactive Control) |
| Target(s) | JNK1, MKK7 | None expected at typical working concentrations |
| JNK1 IC50 (Biochemical) | 50 nM | > 10 µM |
| MKK7 IC50 (Biochemical) | 7.8 µM | > 50 µM |
| Cellular p-c-Jun EC50 | 200 nM | > 25 µM |
| Recommended Working Conc. | 0.1 - 5 µM | Same as active inhibitor |
| Solubility (DMSO) | ≥ 20 mg/mL | ≥ 20 mg/mL |
Troubleshooting Guides
Issue 1: The inactive control is showing inhibitory effects in my cellular assay.
-
Potential Cause 1: Off-Target Effects
-
Explanation: At high concentrations, even an "inactive" control can exhibit off-target effects on other kinases or cellular pathways.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations for both the active and inactive compounds. A significant rightward shift in the dose-response curve for the inactive control is expected.
-
Lower the Concentration: If possible, perform your experiments at the lowest effective concentration of the active inhibitor to minimize the potential for off-target effects from the control.
-
Use a Structurally Different Control: If available, use another JNK inhibitor with a different chemical scaffold and its corresponding inactive control to confirm your findings.
-
Consult Kinome Profiling Data: Check if the supplier provides kinase profiling data for the inactive control to identify potential off-targets.
-
-
-
Potential Cause 2: Compound Instability or Degradation
-
Explanation: The inactive control may be less stable than the active compound under certain experimental conditions (e.g., in cell culture media over long incubation times), leading to degradation products with unexpected activity.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound in a suitable solvent like DMSO and dilute into your assay medium immediately before use.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Check for Precipitation: Visually inspect your diluted solutions for any signs of compound precipitation.
-
-
Issue 2: High variability between replicates treated with the inactive control.
-
Potential Cause 1: Poor Solubility
-
Explanation: Although designed to have similar properties, the inactive control might have slightly different solubility characteristics, leading to inconsistent concentrations in aqueous media.
-
Troubleshooting Steps:
-
Confirm Solubility: Ensure the final concentration in your assay medium does not exceed the compound's solubility limit.
-
Vortex Thoroughly: When diluting the DMSO stock into your aqueous buffer or medium, vortex the solution thoroughly to ensure complete mixing.
-
Sonication: Gentle sonication of the stock solution before dilution may help dissolve any micro-precipitates.
-
-
-
Potential Cause 2: Pipetting Inaccuracy
-
Explanation: Small volumes of viscous DMSO stock solutions can be difficult to pipette accurately.
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated.
-
Prepare a Master Mix: For treating multiple wells, prepare a master mix of the compound diluted in the final medium to ensure consistency across all wells.
-
-
Mandatory Visualizations
JNK Signaling Pathway
Caption: Simplified JNK signaling cascade and points of intervention.
Troubleshooting Logic for Unexpected Activity of Inactive Control
Technical Support Center: JNK-1-IN-1 and Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the JNK inhibitor, JNK-1-IN-1, in long-term experiments. Given the limited specific long-term data for this compound, this guide incorporates data from the well-characterized, irreversible pan-JNK inhibitor, JNK-IN-8, to illustrate key principles of long-term JNK inhibition, including potential compensatory mechanisms and off-target effects.
Troubleshooting Guide
Issue 1: Diminished or Loss of Inhibitor Efficacy Over Time
Question: I've been treating my cells with this compound for several days, and the initial inhibitory effect on my target seems to be decreasing. What could be the cause?
Answer:
Several factors can contribute to a reduction in inhibitor efficacy during long-term experiments:
-
Cellular Efflux: Cells can upregulate multidrug resistance (MDR) transporters, which actively pump out small molecule inhibitors, reducing the intracellular concentration.
-
Compensatory Signaling Pathways: Prolonged inhibition of the JNK pathway can trigger feedback mechanisms and the activation of alternative survival pathways.[2][3] For instance, inhibition of one MAPK pathway can sometimes lead to the activation of another, such as ERK or p38, to compensate for the loss of JNK signaling. In some contexts, JNK1-dependent compensatory proliferation has been observed following cell death.[4][5]
-
Increased Target Protein Synthesis: Cells may respond to the continuous inhibition of JNK1 by increasing the transcription and translation of the JNK1 protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
Troubleshooting Steps:
-
Verify Inhibitor Activity: Use a fresh vial of this compound to rule out degradation of your current stock.
-
Optimize Media Change Schedule: Increase the frequency of media changes with fresh inhibitor (e.g., every 24-48 hours).
-
Western Blot Analysis:
-
Probe for total JNK1 levels to see if the cell is overexpressing the target protein.
-
Probe for phosphorylated and total levels of other kinases in related pathways (e.g., p-ERK, total ERK, p-p38, total p38) to check for compensatory activation.
-
-
Consider a Washout Experiment: To confirm if the inhibitor is still capable of binding its target, perform a washout experiment (see protocol below).
Issue 2: Unexpected Phenotypes or Off-Target Effects
Answer:
Unexpected phenotypes can arise from off-target effects of the inhibitor, especially in long-term settings where cumulative effects can become more pronounced.
-
Known Off-Targets of this compound: this compound has been shown to have binding affinity for p38α and ERK2.[6][7] Prolonged inhibition of these kinases could lead to unforeseen biological consequences. It also inhibits MKK7, an upstream activator of JNK.[6][8][9]
-
Off-Target Effects of Other JNK Inhibitors: The widely used JNK inhibitor SP600125 is known to have numerous off-target effects.[10] More selective inhibitors like JNK-IN-8 have also been reported to have JNK-independent effects, such as the inhibition of mTOR signaling, leading to the activation of lysosome biogenesis and autophagy.[11]
-
Cellular Stress Response: Long-term treatment with any inhibitor can induce a cellular stress response, leading to global changes in gene expression and protein synthesis that are independent of the intended target.
Troubleshooting Steps:
-
Review Off-Target Profile: Be aware of the known off-targets of this compound (MKK7, p38α, ERK2) and consider if their inhibition could explain the observed phenotype.
-
Use a Secondary Inhibitor: To confirm that the phenotype is due to JNK1 inhibition, use a structurally different JNK1 inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
siRNA/shRNA Knockdown: The most specific control is to use siRNA or shRNA to knock down JNK1 expression. If the phenotype of JNK1 knockdown matches that of this compound treatment, it strongly suggests an on-target effect.
-
Dose-Response Curve: Perform a dose-response experiment. On-target effects should typically occur at lower concentrations of the inhibitor, while off-target effects may only appear at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration and treatment schedule for this compound in long-term experiments?
A1: The optimal concentration will be cell-line dependent. It is recommended to first perform a short-term dose-response curve (e.g., 24-72 hours) to determine the lowest concentration that achieves the desired level of JNK1 inhibition (e.g., by measuring phosphorylation of a downstream target like c-Jun). For long-term experiments, it is crucial to replenish the media with fresh this compound every 24-48 hours to maintain a steady-state concentration. For example, in 14-day colony formation assays with JNK-IN-8, the drug was replenished every 3 days.[12]
Q2: How can I be sure that the effects I see after long-term treatment are due to irreversible inhibition?
A2: For irreversible covalent inhibitors like JNK-IN-8, a washout experiment is the gold standard.[13][14] After treating the cells with the inhibitor for a specific period, the inhibitor is washed away, and the cells are cultured in inhibitor-free media. If the inhibitory effect on the target persists long after the inhibitor has been removed from the media, it indicates covalent and irreversible binding. This helps to distinguish on-target effects from those caused by reversible off-target inhibition.[13]
Q3: What are the key compensatory signaling pathways to be aware of during long-term JNK1 inhibition?
A3: Cells are adept at rewiring their signaling networks to survive. Key compensatory mechanisms to monitor include:
-
Activation of other MAPK pathways: Look for increased phosphorylation of ERK and p38.
-
Upregulation of pro-survival pathways: The PI3K/Akt/mTOR pathway is a common survival pathway that can be activated to compensate for the inhibition of a pro-apoptotic signal.
-
Feedback loops in the JNK pathway: The cell might upregulate upstream activators of JNK signaling in an attempt to overcome the inhibition.
Q4: What are the best controls for a long-term experiment with this compound?
A4:
-
Vehicle Control: The most important control is a vehicle-treated group (e.g., DMSO).
-
Negative Control Compound: If available, use a structurally similar but inactive version of the inhibitor.
-
Alternative JNK Inhibitor: Use a second, structurally distinct JNK inhibitor to confirm that the observed phenotype is specific to JNK inhibition.
-
Genetic Controls: As mentioned, siRNA or shRNA-mediated knockdown of JNK1 provides the most specific control to validate on-target effects.
Data Presentation
Table 1: Inhibitor Selectivity and Potency
| Inhibitor | Target | IC50 | Off-Targets | Reference |
| This compound | JNK1 | Not specified | MKK7 (IC50 = 7.8 µM), p38α (Kd = 18 µM), ERK2 (Kd = 18 µM) | [6][7][9] |
| JNK-IN-8 | JNK1 | 4.7 nM | MNK2, Fms | [15] |
| JNK2 | 18.7 nM | [15] | ||
| JNK3 | 1.0 nM | [15] | ||
| SP600125 | JNK1 | 40 nM | Numerous kinases | [16] |
| JNK2 | 40 nM | [16] | ||
| JNK3 | 90 nM | [16] |
Table 2: Example of Long-Term Effects of JNK Inhibition (JNK-IN-8 in MDA-MB-231 TNBC cells)
| Treatment | Duration | Effect | Quantitative Change | Reference |
| JNK-IN-8 (1µM) + Lapatinib | 72 hours | Decreased Cell Viability | ~70% reduction | [17] |
| JNK-IN-8 (5µM) | 30-60 min | Inhibition of p-c-Jun | 55-80% reduction | [17] |
| JNK-IN-8 + FOLFOX | 14 days | Inhibition of Colony Formation | Synergistic enhancement of growth inhibition | [12] |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at a low density to allow for long-term growth.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. It is recommended to make single-use aliquots and store them at -20°C or -80°C.
-
Initial Treatment: The day after seeding, replace the media with fresh media containing the desired final concentration of this compound or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.1%).
-
Inhibitor Replenishment: Every 48 hours, aspirate the old media and replace it with fresh media containing the freshly diluted inhibitor or vehicle.
-
Monitoring: Monitor cell morphology and confluence daily.
-
Endpoint Analysis: At the desired time points (e.g., day 3, 5, 7), harvest the cells for downstream analysis such as Western blotting, qPCR, or cell viability assays.
Protocol 2: Washout Experiment for Covalent Inhibitors
This protocol is designed for irreversible inhibitors like JNK-IN-8 but can be adapted to test the persistence of this compound's effects.
-
Inhibitor Treatment: Treat cells with a saturating concentration of the inhibitor (e.g., 1-5 µM) for 1-4 hours to ensure target engagement.
-
Washout:
-
Aspirate the inhibitor-containing medium.
-
Wash the cells three times with a large volume of pre-warmed, inhibitor-free phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed, inhibitor-free culture medium.
-
-
Incubation: Return the cells to the incubator for the desired duration (e.g., 4, 24, 48 hours). This allows for the turnover of unbound inhibitor and the potential re-synthesis of the target protein.
-
Analysis: After the incubation period, assess the status of the target. For JNK, this would involve stimulating the cells with an activator (e.g., anisomycin) and then measuring the phosphorylation of c-Jun via Western blot. A sustained lack of c-Jun phosphorylation in the washout group compared to a vehicle control indicates irreversible inhibition.[13][18][19][20]
Mandatory Visualization
Caption: Simplified JNK1 signaling pathway and points of inhibition by this compound.
Caption: Workflow for a typical long-term cell culture experiment with this compound.
Caption: Troubleshooting flowchart for long-term this compound experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Measuring JNK-1-IN-1 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JNK1 inhibitor, JNK-1-IN-1, in in vivo models. The information provided is designed to address specific issues that may be encountered during experimental procedures.
Disclaimer: Publicly available in vivo efficacy data for this compound is limited. The following guidance is based on in vitro data for this compound and in vivo studies of other JNK inhibitors (e.g., SP600125, JNK-IN-8) and JNK1 knockout mouse models. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal experimental conditions for their specific models.
Frequently Asked Questions (FAQs)
1. What are the primary in vivo readouts to measure the efficacy of this compound?
The primary readouts for this compound efficacy in vivo can be categorized into two main areas: target engagement/pharmacodynamics and assessment of phenotype.
-
Target Engagement/Pharmacodynamics: These assays confirm that this compound is hitting its intended target, the JNK1 protein, and modulating its downstream signaling pathway. The most common method is to measure the phosphorylation of c-Jun, a direct substrate of JNK1. A significant decrease in the levels of phosphorylated c-Jun (p-c-Jun) in tissues of interest following this compound administration indicates successful target engagement.
-
Phenotypic Assessment: This involves measuring the biological effect of this compound in a specific disease model. The choice of phenotypic assay will depend on the research area. Common examples include:
-
Oncology: Measuring tumor volume and weight, assessing apoptosis in tumor tissue via TUNEL staining, and analyzing markers of cell proliferation like Ki-67.[1]
-
Inflammation: Evaluating clinical scores in arthritis models, measuring paw edema, and quantifying pro-inflammatory cytokine levels in tissue or serum.
-
Metabolic Diseases: Performing glucose and insulin tolerance tests, and measuring relevant biomarkers in metabolic tissues like liver and adipose tissue.
-
2. Which animal models are suitable for testing this compound efficacy?
The choice of animal model is critical and depends on the therapeutic area of investigation. Based on the known roles of JNK1, suitable models include:
-
Cancer: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used. Orthotopic models, which involve implanting tumor cells into the organ of origin, can provide a more clinically relevant microenvironment.[1]
-
Inflammatory Diseases: Mouse models of rheumatoid arthritis (e.g., collagen-induced arthritis), inflammatory bowel disease (e.g., DSS-induced colitis), and neuroinflammation are relevant.
-
Metabolic Syndrome: Diet-induced obesity models in mice (e.g., high-fat diet) are frequently used to study insulin resistance and related metabolic disorders.
3. How do I determine the optimal dose and administration route for this compound in my in vivo study?
Determining the optimal dose and route of administration is a critical first step.
-
Dose-Finding Studies: A pilot dose-response study is highly recommended. This typically involves administering a range of this compound doses to a small group of animals and measuring both target engagement (e.g., p-c-Jun levels) and any acute toxicity.
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing an effective dosing regimen. PK studies will help determine the compound's half-life, bioavailability, and optimal dosing frequency to maintain therapeutic concentrations.
-
Route of Administration: The route will depend on the compound's properties and the experimental design. Common routes for small molecule inhibitors in preclinical studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.
Troubleshooting Guides
This section addresses common problems encountered during in vivo studies with JNK inhibitors and provides potential solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant reduction in p-c-Jun levels after this compound treatment. | 1. Inadequate Dose: The administered dose may be too low to achieve sufficient target inhibition. 2. Poor Bioavailability/Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from circulation. 3. Timing of Tissue Collection: Tissues may have been collected at a time point when the drug concentration was suboptimal. 4. Technical Issues with Western Blot: Problems with antibody quality, protein extraction, or transfer can lead to inaccurate results. | 1. Perform a dose-response study to identify a more effective dose. 2. Conduct pharmacokinetic studies to understand the drug's profile and adjust the dosing regimen accordingly. Consider a different administration route. 3. Perform a time-course experiment to determine the optimal time point for tissue collection after the last dose. 4. Include positive and negative controls for your Western blot. Use a validated anti-p-c-Jun antibody and ensure efficient protein extraction and transfer. |
| High variability in tumor growth or other phenotypic readouts between animals in the same treatment group. | 1. Inconsistent Drug Administration: Variations in the volume or concentration of the administered drug. 2. Differences in Animal Health: Underlying health issues in some animals can affect their response to treatment. 3. Tumor Heterogeneity: In cancer models, inherent differences in tumor establishment and growth can lead to variability. 4. Small Sample Size: Insufficient number of animals per group can lead to statistically insignificant results. | 1. Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid misdosing. 2. Monitor animal health closely throughout the study and exclude any animals that show signs of illness unrelated to the treatment. 3. Randomize animals into treatment groups after tumors have reached a measurable size to minimize initial variability. 4. Increase the number of animals per group to improve statistical power. |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Off-target effects: The inhibitor may be affecting other kinases or cellular processes. 3. Vehicle-related toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | 1. Reduce the dose of this compound. 2. While difficult to assess in vivo, in vitro kinase profiling can help identify potential off-targets. 3. Include a vehicle-only control group to assess the effects of the vehicle. If the vehicle is causing toxicity, explore alternative formulations. |
Experimental Protocols
Western Blot for Phospho-c-Jun in Mouse Tumor Tissue
This protocol describes the detection of phosphorylated c-Jun in tumor tissue lysates as a measure of JNK1 activity.
Materials:
-
Tumor tissue harvested from mice
-
RIP A buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
Procedure:
-
Tissue Homogenization:
-
Excise the tumor and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
On ice, add a small piece of frozen tumor tissue to a pre-chilled tube containing ice-cold RIPA buffer with inhibitors.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
-
Protein Extraction:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and transfer to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Dilute the protein lysates to the same concentration with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-c-Jun, anti-total c-Jun, or anti-beta-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-c-Jun signal to the total c-Jun signal and/or the loading control (beta-actin).
-
Immunohistochemistry (IHC) for Phospho-JNK in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol outlines the steps for detecting phosphorylated JNK in FFPE tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBST)
-
Primary antibody: anti-phospho-JNK (Thr183/Tyr185)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a pressure cooker, steamer, or water bath according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the anti-phospho-JNK primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBST (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Visualize under a microscope and quantify the staining intensity and distribution.
-
Data Presentation
Table 1: In Vivo Efficacy of JNK Inhibitors in Preclinical Cancer Models (Illustrative Data)
| Inhibitor | Cancer Model | Animal Strain | Dose and Route | Efficacy Readout | Result | Reference |
| JNK-IN-8 | Pancreatic Cancer (PDX) | NSG Mice | 50 mg/kg, PO, daily | Tumor Growth Inhibition | Synergistic effect with FOLFOX | --INVALID-LINK-- |
| WBZ_4 | Ovarian Cancer | Nude Mice | 50 mg/kg, IP, twice weekly | Reduced Tumor Weight | Significant tumor growth inhibition | --INVALID-LINK-- |
| SP600125 | Bladder Cancer | C57BL/6 Mice | 15 mg/kg, IP, daily | Tumor Growth Inhibition | ~40% tumor growth inhibition | --INVALID-LINK-- |
Visualizations
Caption: Simplified JNK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy in vivo.
References
Impact of serum on JNK-1-IN-1 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNK-1-IN-1, a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of JNK1. It also demonstrates inhibitory activity against MKK7, an upstream kinase in the JNK signaling pathway, with an IC50 of 7.8µM. This compound has been shown to have affinity for Jnk1-u, p38α-u, and ERK2-u in HepG2 human hepatoma cells.
Q2: Why am I observing a discrepancy between the IC50 value of this compound in my cell-based assay compared to a biochemical (in-vitro) kinase assay?
Several factors can contribute to a rightward shift (higher IC50) in cell-based assays compared to in-vitro assays. One of the most common reasons is the presence of serum in the cell culture medium. Serum proteins, such as human serum albumin (HSA) and alpha1-acid glycoprotein (AAG), can bind to small molecule inhibitors, reducing their effective free concentration available to interact with the target kinase within the cell. The complex intracellular environment, including high ATP concentrations and the presence of scaffolding proteins, can also influence inhibitor efficacy.
Q3: Can the concentration of serum in my cell culture medium affect the activity of this compound?
Yes, the concentration of serum can significantly impact the apparent potency of this compound. Higher concentrations of serum introduce more proteins that can bind to the inhibitor, thereby reducing its bioavailability and leading to a higher IC50 value. For consistency, it is crucial to maintain a constant serum concentration across all experiments in a study. When comparing data across different studies, it is important to consider the serum concentrations used.
Q4: How can I minimize the impact of serum on my this compound experiments?
To minimize serum-related variability, you can:
-
Perform experiments in serum-free or low-serum media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this can provide a more accurate assessment of the inhibitor's intrinsic potency. However, be aware that serum starvation itself can activate the JNK pathway.
-
Use a consistent serum concentration: If serum is required for cell viability, use the same concentration and lot of fetal bovine serum (FBS) for all related experiments to ensure consistency.
-
Pre-incubate with the inhibitor: Allow sufficient time for the inhibitor to enter the cells and engage with the target before applying a stimulus.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in a cell-based assay. | Serum Protein Binding: Components of the fetal bovine serum (FBS) in your culture medium are likely binding to this compound, reducing its effective concentration. | - Perform the assay in a medium with a lower serum concentration (e.g., 0.5-2% FBS) if tolerated by the cells. - If possible, conduct the experiment in serum-free medium. Note that serum starvation can induce JNK activity. - Ensure consistent serum concentration across all experiments for reliable comparisons. |
| High Cell Density: A high density of cells can metabolize the compound or reduce the effective inhibitor-to-cell ratio. | Optimize cell seeding density to ensure it is within the linear range of the assay. | |
| Inconsistent results between experimental repeats. | Variable Serum Lots: Different lots of FBS can have varying protein compositions, leading to batch-to-batch variability in inhibitor binding. | Use the same lot of FBS for an entire set of experiments. If a new lot must be used, perform a bridging experiment to compare its effect on the IC50. |
| Inconsistent Cell Passages: Cells at very high or low passage numbers can exhibit altered signaling responses. | Use cells within a consistent and defined passage number range for all experiments. | |
| No inhibitory effect observed at expected concentrations. | Serum-induced JNK Activation: Growth factors and cytokines in the serum can strongly activate the JNK pathway, potentially masking the inhibitory effect of this compound at lower concentrations. | Serum-starve the cells for a few hours (e.g., 2-4 hours) prior to adding the inhibitor and subsequent stimulation. This will lower the basal JNK activity. |
| Compound Stability: The inhibitor may be unstable in the culture medium over the course of a long incubation period. | Determine the stability of this compound in your specific culture medium and conditions. Consider shorter incubation times if stability is an issue. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for various kinases in HepG2 human hepatoma cells.
| Kinase | Binding Affinity (Kd) |
| Jnk1-u | 11 µM |
| p38α-u | 18 µM |
| ERK2-u | 18 µM |
Data obtained from MedchemExpress product information.
The IC50 for the inhibition of the upstream kinase MKK7 by this compound is 7.8µM.
Experimental Protocols
Protocol 1: In-Vitro JNK1 Kinase Assay
This protocol is adapted from standard non-radioactive kinase assay procedures and is designed to determine the in-vitro IC50 of this compound.
Materials:
-
Recombinant active JNK1 enzyme
-
c-Jun fusion protein (substrate)
-
Kinase Assay Buffer
-
ATP
-
This compound
-
3X SDS Sample Buffer
-
Phospho-c-Jun (Ser63) Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO vehicle control.
-
In a microcentrifuge tube, combine the recombinant JNK1 enzyme, c-Jun substrate, and the appropriate dilution of this compound or vehicle.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP in Kinase Assay Buffer.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding 3X SDS Sample Buffer.
-
Boil the samples for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Phospho-c-Jun (Ser63).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and calculate the percent inhibition for each this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Assay for JNK Inhibition
This protocol measures the ability of this compound to inhibit the phosphorylation of c-Jun in a cellular context.
Materials:
-
Cells cultured in appropriate growth medium (e.g., HeLa or A375)
-
This compound
-
JNK-activating stimulus (e.g., Anisomycin or UV radiation)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Protein assay reagent (e.g., BCA)
-
Antibodies: Phospho-JNK (Thr183/Tyr185), Total JNK, Phospho-c-Jun (Ser63), Total c-Jun, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Optional: Serum-starve the cells for 2-4 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK-activating agent (e.g
Validation & Comparative
Validating JNK1 Inhibition: A Comparative Guide to JNK-1-IN-1 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNK-1-IN-1, a known c-Jun N-terminal kinase 1 (JNK1) inhibitor, with other commonly used JNK inhibitors. The objective is to offer a data-driven resource for researchers to validate JNK1 inhibition in their experiments, supported by detailed experimental protocols and visualizations of key cellular pathways and workflows.
Introduction to JNK1 Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in various cellular processes, including stress responses, apoptosis, and inflammation. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. Given their involvement in numerous pathological conditions, including cancer and neurodegenerative diseases, the development of specific JNK inhibitors is of significant interest in drug discovery.
This compound has been identified as an inhibitor of JNK1. However, like many kinase inhibitors, its selectivity and potential off-target effects are critical considerations for accurate experimental interpretation. This guide compares this compound with other well-characterized JNK inhibitors, providing quantitative data on their potency and selectivity to aid in the selection of the most appropriate tool for specific research needs.
Comparative Inhibitor Performance
The following tables summarize the inhibitory activity of this compound and a selection of alternative JNK inhibitors against the three JNK isoforms. The data has been compiled from various biochemical and cellular assays.
Table 1: Inhibitor Potency (IC50) Against JNK Isoforms
| Inhibitor | JNK1 IC50 | JNK2 IC50 | JNK3 IC50 | Comments |
| This compound | Single-digit µM[1] | Single-digit µM[1] | Single-digit µM[1] | Also inhibits MKK7 (IC50 = 7.8 µM) and shows binding to p38α and ERK2.[2] |
| JNK-IN-8 | 4.7 nM[3] | 18.7 nM[3] | 1 nM[3] | A potent and selective covalent inhibitor.[1] |
| SP600125 | 40 nM | 40 nM | 90 nM | Known to have off-target effects on other kinases.[4] |
| BI-78D3 | 280 nM (overall JNK) | - | - | A substrate-competitive inhibitor. |
| TCS JNK 6o | 2 nM (Ki) | 4 nM (Ki) | 52 nM (Ki) | Highly selective over other MAP kinases. |
Table 2: Selectivity Profile of JNK Inhibitors
| Inhibitor | Known Off-Targets | Selectivity Notes |
| This compound | Abl, c-kit, DDR1/2, MKK7, p38α, ERK2[1][2] | Binds to multiple kinases, indicating a broader selectivity profile. |
| JNK-IN-8 | Minimal off-targets reported in broad kinase screening. | Considered a highly selective covalent JNK inhibitor.[1] |
| SP600125 | Known to inhibit other kinases such as PI3K. | Use with caution and validate findings with other methods. |
| BI-78D3 | >100-fold selectivity over p38α. | Substrate-competitive mechanism may offer a different selectivity profile. |
| TCS JNK 6o | High selectivity against a panel of other kinases. | A potent and selective ATP-competitive inhibitor. |
Signaling Pathway and Experimental Workflow
To effectively validate JNK1 inhibition, it is crucial to understand the underlying signaling pathway and to employ a rigorous experimental workflow.
JNK Signaling Pathway
The diagram above illustrates a simplified JNK signaling cascade. Extracellular stimuli activate a series of upstream kinases (MAP3Ks and MKKs), which in turn phosphorylate and activate JNK1. Activated JNK1 then phosphorylates downstream targets such as the transcription factor c-Jun, leading to changes in gene expression and cellular responses like apoptosis.
Experimental Workflow for JNK1 Inhibition Validation
This workflow outlines the key steps for validating JNK1 inhibition. It begins with cell culture and treatment with the inhibitor of interest, followed by a series of assays to measure the inhibitor's effect on JNK1 activity and target engagement.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following are detailed methodologies for the key assays used to validate JNK1 inhibition.
Biochemical Kinase Assay (Z'-LYTE™ Assay)
This assay is used to determine the in vitro potency (IC50) of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant JNK1 enzyme
-
Z'-LYTE™ Kinase Assay Kit (containing FRET-peptide substrate, ATP, development reagent, and stop reagent)
-
Test inhibitor (e.g., this compound)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of fluorescence resonance energy transfer (FRET) measurements
Procedure:
-
Prepare Reagents: Dilute the JNK1 enzyme, FRET-peptide substrate, and ATP to their optimal concentrations in the provided kinase buffer. Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction:
-
Add the diluted JNK1 enzyme to the wells of the assay plate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Development Reaction:
-
Add the development reagent to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide substrate.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Stop Reaction and Read Plate:
-
Add the stop reagent to each well.
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-c-Jun
This cellular assay measures the inhibition of JNK1 activity in cells by detecting the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
Cultured cells (e.g., HeLa or A375)
-
Test inhibitor
-
JNK pathway activator (e.g., anisomycin or UV radiation)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser73) and anti-total c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Stimulate the JNK pathway with an activator (e.g., anisomycin).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to the total c-Jun levels to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the engagement of an inhibitor with its target protein in a cellular environment.[1][5]
Materials:
-
Cultured cells
-
Test inhibitor
-
PBS
-
Liquid nitrogen
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and western blotting reagents as described above
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler to generate a melting curve, or to a single optimized temperature for isothermal dose-response experiments.[5]
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.[1]
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble JNK1 in each sample by western blotting using a JNK1-specific antibody.[1]
-
-
Data Analysis:
-
Melting Curve: Plot the amount of soluble JNK1 against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response: At a fixed temperature, plot the amount of soluble JNK1 against the inhibitor concentration to determine the cellular EC50 for target engagement.
-
Conclusion
Validating the inhibition of JNK1 by any compound requires a multi-faceted approach. While this compound is a useful tool, its broader selectivity profile necessitates careful experimental design and interpretation. For studies requiring high selectivity, inhibitors like JNK-IN-8 or TCS JNK 6o may be more suitable alternatives. By employing a combination of biochemical and cellular assays, as outlined in this guide, researchers can confidently assess the on-target efficacy of their chosen inhibitor and generate robust and reliable data. The provided protocols and workflows serve as a foundation for building a comprehensive validation strategy for JNK1 inhibition.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN-VITRO KINASE ASSAY [whitelabs.org]
- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNK Inhibitors: JNK-1-IN-1 versus SP600125
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity and potency of two prominent c-Jun N-terminal kinase (JNK) inhibitors: JNK-1-IN-1 and SP600125. This analysis is supported by experimental data on their biochemical and cellular activities.
This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal assays, and includes visual diagrams of relevant signaling pathways and experimental workflows to facilitate a clear understanding of their comparative performance.
Executive Summary
This compound and SP600125 are both widely utilized inhibitors in the study of JNK signaling, a critical pathway implicated in inflammation, apoptosis, and cancer. While both compounds effectively inhibit JNK activity, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action. SP600125 is a well-established, reversible, ATP-competitive pan-JNK inhibitor with nanomolar potency against JNK isoforms.[1] In contrast, this compound is a covalent inhibitor, demonstrating a different mechanism of action and a distinct selectivity profile. This guide aims to provide a detailed, data-driven comparison to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Data Presentation
Biochemical Potency
The half-maximal inhibitory concentration (IC50) values for this compound and SP600125 against the three main JNK isoforms (JNK1, JNK2, and JNK3) are presented below. These values were determined using in vitro kinase assays.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 4.7 | 18.7 | 1.0 |
| SP600125 | 40 | 40 | 90[1][2] |
Cellular Potency
The half-maximal effective concentration (EC50) for the inhibition of c-Jun phosphorylation, a direct downstream target of JNK, was assessed in cellular assays.
| Inhibitor | Cell Line | Cellular EC50 (µM) |
| This compound (analog) | HeLa | ~0.1 |
| SP600125 | Jurkat T cells | 5 - 10[2] |
Kinase Selectivity Profile
The specificity of a kinase inhibitor is crucial to minimize off-target effects. KinomeScan profiling provides a broad assessment of an inhibitor's interaction with a large panel of kinases.
SP600125: While potent against JNKs, SP600125 has been shown to inhibit other kinases with similar or greater potency, including Aurora kinase A, FLT3, and TRKA.[2][3] It exhibits greater than 10-fold selectivity against MKK4 and 25-fold selectivity against MKK3, MKK6, PKB, and PKCα.[2] However, it shows limited selectivity against a broader panel of serine/threonine kinases.[3]
This compound: A KinomeScan profiling of this compound at a concentration of 10 µM revealed significant binding to JNK1, JNK2, and JNK3, as well as the imatinib targets Abl and c-Kit, and DDR1/2.[4] More detailed selectivity data from supplementary materials of the primary publication would be required for a comprehensive comparison.
Mechanism of Action
This compound is a covalent inhibitor that forms an irreversible bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms.[4]
SP600125 is a reversible, ATP-competitive inhibitor.[3] It binds to the ATP-binding site of JNK, preventing the binding of ATP and subsequent phosphorylation of substrates.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Biochemical Kinase Assay (Z'-LYTE™)
This protocol is a general guideline for determining the IC50 values of JNK inhibitors using the Z'-LYTE™ kinase assay technology. Specific conditions may vary based on the kinase and substrate.
-
Reagent Preparation : Prepare a 2X working solution of the JNK enzyme and a 2X peptide substrate/ATP mixture in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Inhibitor Dilution : Prepare a serial dilution of the test compound (this compound or SP600125) in 1% DMSO.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the inhibitor dilution to each well. Add 5 µL of the 2X kinase solution. Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Development : Add 5 µL of the Development Reagent to each well.
-
Incubation : Incubate at room temperature for 60 minutes.
-
Detection : Add 5 µL of the Stop Reagent. Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).
-
Data Analysis : Calculate the emission ratio and percent inhibition to determine the IC50 value.
Cellular Assay for c-Jun Phosphorylation by Western Blot
This protocol describes a general method to assess the cellular potency of JNK inhibitors by measuring the phosphorylation of c-Jun.
-
Cell Culture : Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation : Starve the cells in serum-free medium for 16-24 hours.
-
Inhibitor Pre-treatment : Pre-incubate the cells with varying concentrations of this compound or SP600125 for 1-2 hours.
-
Stimulation : Stimulate the cells with a JNK activator, such as anisomycin (10 µg/mL), for 30 minutes.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting :
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis : Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control to determine the EC50 value.
Conclusion
This compound and SP600125 represent two distinct classes of JNK inhibitors with different potencies, selectivities, and mechanisms of action. SP600125 is a potent, reversible, pan-JNK inhibitor that is well-characterized but has known off-target effects. This compound is a covalent inhibitor with high potency, particularly for JNK3, and a different off-target profile. The choice between these inhibitors should be guided by the specific requirements of the experiment, with careful consideration of their respective properties. For studies requiring a reversible inhibitor with a long history of use, SP600125 may be suitable. For applications where a covalent and potentially more selective inhibitor is desired, this compound and its analogs present a valuable alternative. Researchers should always validate the effects of any inhibitor in their specific experimental system.
References
- 1. SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JNK Inhibitors: JNK-1-IN-1 and JNK-IN-8
For researchers, scientists, and drug development professionals navigating the landscape of c-Jun N-terminal kinase (JNK) inhibitors, a clear understanding of the available tools is paramount. This guide provides a detailed, data-driven comparison of two notable JNK inhibitors: JNK-1-IN-1 and JNK-IN-8. While both compounds target the JNK signaling pathway, they exhibit distinct mechanisms of action, potency, and selectivity profiles.
JNK-IN-8 has emerged as a potent and selective covalent pan-JNK inhibitor, extensively characterized across biochemical and cellular assays. In contrast, this compound presents a different modality as a non-ATP site inhibitor of JNK1, also demonstrating activity against the upstream kinase MKK7. This comparison aims to consolidate the experimental data for both inhibitors to aid in the selection of the most appropriate tool for specific research applications.
Biochemical and Cellular Performance: A Quantitative Look
The efficacy and selectivity of this compound and JNK-IN-8 have been evaluated through various in vitro and cellular assays. The following tables summarize the key quantitative data for a direct comparison of their performance characteristics.
Table 1: Biochemical Activity of this compound and JNK-IN-8
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Binding Affinity (Kd) |
| This compound | MKK7 | 7800[1] | Non-ATP Site | Jnk1-u: 11 µM[1] |
| p38α-u | 18 µM[1] | |||
| ERK2-u | 18 µM[1] | |||
| JNK-IN-8 | JNK1 | 4.7[2] | Covalent | - |
| JNK2 | 18.7[2] | Covalent | - | |
| JNK3 | 1.0[2] | Covalent | - |
Table 2: Cellular Activity of JNK-IN-8
| Inhibitor | Cell Line | Assay | EC50 (nM) |
| JNK-IN-8 | HeLa | c-Jun Phosphorylation | 486[2] |
| A375 | c-Jun Phosphorylation | 338[2] |
Mechanism of Action: Two Distinct Approaches to JNK Inhibition
This compound and JNK-IN-8 employ fundamentally different strategies to inhibit the JNK signaling pathway.
This compound is characterized as a non-ATP site inhibitor of JNK1. This mode of action suggests that it does not compete with the endogenous ATP substrate for binding to the kinase's active site. Instead, it likely binds to an allosteric site, inducing a conformational change that impedes kinase activity. Additionally, this compound has been shown to inhibit MKK7, an upstream kinase that directly phosphorylates and activates JNKs.[1]
JNK-IN-8 , on the other hand, is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.[2][3][4] This covalent modification permanently inactivates the enzyme, leading to potent and sustained inhibition of JNK signaling. Specifically, it targets Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[3]
Kinase Selectivity
This compound has demonstrated binding affinity for unphosphorylated JNK1 (Jnk1-u), as well as for unphosphorylated p38α (p38α-u) and ERK2 (ERK2-u) in HepG2 human hepatoma cells.[1] This suggests a degree of cross-reactivity with other MAPK family members. Its inhibitory activity against MKK7 further broadens its target profile.[1]
JNK-IN-8 has undergone extensive kinase selectivity profiling and has been shown to be a highly selective inhibitor of the JNK family. When profiled against a large panel of kinases, it demonstrated minimal off-target activity, making it a valuable tool for specifically probing JNK-dependent cellular processes.[2]
Experimental Protocols
To facilitate the replication and validation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (for JNK-IN-8)
This protocol outlines the measurement of the inhibitory activity of JNK-IN-8 against purified JNK enzymes.
-
Reaction Setup: In a suitable assay plate, combine the recombinant JNK enzyme (JNK1, JNK2, or JNK3), a peptide substrate (e.g., a c-Jun-derived peptide), and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of JNK-IN-8 or a vehicle control (e.g., DMSO) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent Assay: Employing an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot for Phospho-c-Jun (for JNK-IN-8)
This protocol describes the assessment of JNK-IN-8's ability to inhibit the phosphorylation of the endogenous JNK substrate, c-Jun, in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and grow to the desired confluency. Treat the cells with various concentrations of JNK-IN-8 or a vehicle control for a specified duration.
-
Stimulation (Optional): If necessary, stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation) for a defined period to induce c-Jun phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli sample buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-c-Jun to a loading control (e.g., β-actin or total c-Jun) to determine the dose-dependent inhibition by JNK-IN-8 and calculate the EC50 value.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
This compound and JNK-IN-8 represent two distinct classes of JNK inhibitors with different mechanisms, potencies, and selectivity profiles. JNK-IN-8 is a highly potent and selective covalent pan-JNK inhibitor, making it an excellent choice for studies requiring robust and specific inhibition of all JNK isoforms. Its well-characterized properties and extensive supporting data provide a high degree of confidence in its application.
This compound, with its non-ATP competitive mechanism and dual activity against JNK1 and MKK7, offers an alternative approach to modulating the JNK pathway. While less potent than JNK-IN-8 in direct JNK inhibition, its unique mechanism may be advantageous in specific experimental contexts or for studying the interplay between different tiers of the MAPK cascade.
The choice between these two inhibitors will ultimately depend on the specific research question, the desired level of selectivity, and the experimental system being employed. This guide provides the foundational data to make an informed decision and to design rigorous and reproducible experiments in the pursuit of advancing our understanding of JNK signaling in health and disease.
References
JNK1 siRNA Knockdown: A Guide to Confirming JNK-1-IN-1 Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using JNK1 siRNA knockdown to validate the effects of the pharmacological inhibitor JNK-1-IN-1. It includes supporting experimental data, detailed protocols for key experiments, and a comparative analysis of alternative validation methods.
Introduction
c-Jun N-terminal kinase 1 (JNK1) is a critical signaling protein involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation.[1] Its role in various diseases has made it an attractive target for therapeutic intervention. This compound is a known inhibitor of JNK1. To ensure the observed effects of such inhibitors are specifically due to the inhibition of the target kinase and not off-target effects, it is crucial to employ validation strategies. One of the most common and effective methods is the use of small interfering RNA (siRNA) to specifically silence the expression of the target gene, in this case, MAPK8 (which encodes JNK1). This guide outlines the experimental framework for using JNK1 siRNA to confirm the on-target effects of this compound.
Comparison of this compound and JNK1 siRNA Effects
The following tables summarize quantitative data from various studies, comparing the effects of JNK inhibitors and JNK1 siRNA on kinase activity, cell viability, and apoptosis. It is important to note that the data are compiled from different studies and cell lines, and direct comparisons should be made with consideration of the experimental context.
Table 1: Inhibition of JNK1 Kinase Activity
| Method/Compound | Target(s) | IC50 | Assay Type | Reference |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.67 nM, 18.7 nM, 0.98 nM | Biochemical Assay | [2] |
| JNK-1-IN-4 | JNK1, JNK2, JNK3 | 2.7 nM, 19.0 nM, 9.0 nM | Biochemical Assay | [3] |
| SP600125 | JNK1, JNK2, JNK3 | 40-90 nM | Biochemical Assay | [4] |
| JNK1 siRNA | JNK1 mRNA | Not Applicable | Gene Silencing | [1][5] |
Table 2: Effects on Cell Viability and Apoptosis
| Treatment | Cell Line | Effect on Cell Viability | Induction of Apoptosis | Reference |
| JNK1 siRNA | PC-3 (Prostate Cancer) | 40.7% viability after 96h | 26% apoptotic rate after 5 days | [5] |
| JNK1 siRNA | Ovarian Cancer Cells | 30-40% reduction in cell growth | Increased apoptosis | [1] |
| JNK inhibitor (WBZ_4) | Ovarian Cancer Cells | Dose-dependent growth inhibition | Increased apoptosis | [1] |
| JNK inhibitor (IQ-1S) | MCF7 (Breast Cancer) | Reduced cell proliferation | Significant increase in apoptosis | [6] |
| JNK inhibitor (SP600125) | SH-SY5Y (Neuroblastoma) | Reduced cell survival | Dependent on stimulus | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: JNK1 siRNA Knockdown and Western Blot Analysis
Objective: To specifically reduce JNK1 protein levels in cells using siRNA and to confirm the knockdown efficiency by Western blotting.
Materials:
-
JNK1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JNK1, anti-phospho-JNK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute JNK1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-JNK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal loading.
-
Protocol 2: In Vitro Kinase Assay for this compound IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of JNK1 kinase activity in a cell-free system.
Materials:
-
Recombinant active JNK1 enzyme
-
JNK substrate (e.g., ATF2 or c-Jun)
-
This compound inhibitor
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper for radiolabeled assay
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure (using ADP-Glo™ Assay):
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant JNK1 enzyme, and the JNK substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound treatment or JNK1 siRNA knockdown on cell proliferation and viability.
Materials:
-
Cells treated with this compound or transfected with JNK1 siRNA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound or transfect with JNK1 siRNA as described previously. Include appropriate controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.
Alternatives to siRNA for Target Validation
While siRNA is a powerful tool, other methods can also be used to validate the specificity of a drug target. Each has its own advantages and limitations.
Table 3: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing (transient) | Rapid and relatively easy to implement; does not require genomic integration.[9] | Transient effect; potential for off-target effects; variable knockdown efficiency.[9] |
| shRNA (short hairpin RNA) | Transcriptional gene silencing (stable) | Can create stable cell lines with long-term gene suppression. | Requires vector delivery (e.g., lentivirus); potential for off-target effects and cellular toxicity.[10] |
| CRISPR/Cas9 | Gene editing at the DNA level (knockout) | Permanent and complete gene knockout; high specificity. | More technically complex; potential for off-target genomic edits; lethal if the target gene is essential.[11] |
| CRISPRi/a (interference/activation) | Transcriptional repression or activation without DNA cleavage | Reversible gene knockdown or overexpression; can target non-coding regions. | Requires expression of a modified Cas9 protein; potential for off-target effects. |
Discussion and Conclusion
The validation of a small molecule inhibitor's on-target effects is a cornerstone of robust drug discovery. JNK1 siRNA-mediated knockdown serves as an excellent method to phenocopy the effects of a specific JNK1 inhibitor like this compound. A strong correlation between the cellular effects of JNK1 siRNA and this compound, such as a similar reduction in cell viability or induction of apoptosis, provides compelling evidence that the inhibitor's mechanism of action is indeed through the targeted inhibition of JNK1.
References
- 1. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. synthego.com [synthego.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
JNK-1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-1, with other alternatives. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of JNK Inhibitors
The selection of a suitable JNK inhibitor is critical for targeted research and therapeutic development. This compound is a notable inhibitor, and its performance is best understood in comparison to other well-characterized JNK inhibitors. The table below summarizes key quantitative data for this compound and several alternative compounds.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Other Notable Targets/Selectivity | Mechanism of Action |
| This compound | ~1540[1] | ~1990[1] | ~750[1] | MKK7 (IC50 = 7.8 µM) | Covalent |
| SP600125 | 40[1][2][3] | 40[1][2][3] | 90[2][3][4] | Broad kinase activity, low specificity[5] | ATP-competitive, reversible[2] |
| JNK-IN-8 | 4.7[2][3][6] | 18.7[2][3][6] | 1[2][3][6] | >10-fold selectivity against MNK2, Fms[6] | Covalent, irreversible[6] |
| Tanzisertib (CC-930) | 61[3][6] | 7[3][6] | 6[3][6] | Selective against ERK1 (IC50 = 0.48 µM) and p38α (IC50 = 3.4 µM)[3] | ATP-competitive[6] |
| AS601245 | 150[4] | 220[4] | 70[4] | ATP-competitive | ATP-competitive |
| BI-78D3 | 280[6][7] | - | - | >100-fold selective over p38α; no activity at mTOR, PI3K[6][7] | Substrate-competitive[7] |
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli, including cytokines, UV irradiation, and osmotic shock. The core of the pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K, specifically MKK4 and MKK7), and a MAP kinase (JNK). Activated JNK then phosphorylates a range of transcription factors and other proteins, leading to diverse cellular responses such as apoptosis, inflammation, and cell proliferation.
References
- 1. JNK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JNK-1-IN-1 and Alternative JNK Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-1-IN-1, with two widely used alternative inhibitors: SP600125 and JNK Inhibitor VIII. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by providing a detailed analysis of their performance, supported by experimental data and protocols.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock. The JNK signaling pathway is implicated in a wide range of cellular processes, from apoptosis and inflammation to cell differentiation and proliferation.[1] Dysregulation of this pathway has been linked to numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making JNKs attractive therapeutic targets.
This compound is a potent and irreversible inhibitor of JNK isoforms.[2] This guide compares its activity with SP600125, a first-generation, reversible, ATP-competitive JNK inhibitor, and JNK Inhibitor VIII, another potent and selective JNK inhibitor.
Quantitative Performance Comparison
The following table summarizes the inhibitory activities of this compound, SP600125, and JNK Inhibitor VIII against the three main JNK isoforms. The data presented are IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, which are key parameters for assessing inhibitor potency. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | JNK1 | JNK2 | JNK3 | Mechanism of Action | Reference |
| This compound | IC50: 4.67 nM | IC50: 18.7 nM | IC50: 0.98 nM | Irreversible | [2] |
| SP600125 | IC50: 40 nM | IC50: 40 nM | IC50: 90 nM | Reversible, ATP-competitive | |
| JNK Inhibitor VIII | Ki: 2 nM, IC50: 45 nM | Ki: 4 nM, IC50: 160 nM | Ki: 52 nM | Not Specified | [3] |
Note: Lower IC50 and Ki values indicate higher potency.
JNK Signaling Pathway
The diagram below illustrates the core JNK signaling cascade, which is a key component of the mitogen-activated protein kinase (MAPK) pathway. Stress signals lead to the activation of a cascade of kinases, ultimately resulting in the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream substrates, including the transcription factor c-Jun, to elicit a cellular response.
Experimental Protocols
This section provides a detailed methodology for a common assay used to determine the dose-response of JNK inhibitors: a cell-based Western blot analysis of c-Jun phosphorylation.
Experimental Workflow: JNK Inhibition Assay
The following diagram outlines the key steps in performing a JNK inhibition assay to generate a dose-response curve.
Detailed Protocol: Cell-Based JNK Phosphorylation Assay
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
The following day, replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Prepare a series of dilutions of the JNK inhibitor (e.g., this compound) in a serum-free medium.
-
Pre-treat the cells with the different concentrations of the inhibitor or vehicle (e.g., DMSO) for 1-2 hours.
2. JNK Activation:
-
Following inhibitor pre-treatment, stimulate the cells with a known JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes or UV irradiation). Include a non-stimulated control.
3. Cell Lysis and Protein Quantification:
-
After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control protein (e.g., GAPDH or β-actin).
6. Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated c-Jun signal to the total c-Jun signal and the loading control.
-
Plot the normalized signal against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Interpreting the Dose-Response Curve
The dose-response curve is a fundamental tool for characterizing the potency of an inhibitor. The following diagram illustrates a typical sigmoidal dose-response curve.
The IC50 value represents the concentration of an inhibitor at which 50% of the maximum inhibitory effect is observed. A lower IC50 value signifies a more potent inhibitor. This curve allows for a quantitative comparison of the efficacy of different inhibitors under specific experimental conditions.
References
JNK-1-IN-1: A Comparative Analysis of its Cross-reactivity with Other Kinases
For Immediate Release
This guide provides a detailed comparison of the kinase inhibitor JNK-1-IN-1, focusing on its cross-reactivity profile with other kinases. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and visual representations of the pertinent signaling pathways to offer a comprehensive understanding of the inhibitor's selectivity.
Summary of Kinase Cross-Reactivity
This compound (CAS: 1262406-02-9), a known inhibitor of c-Jun N-terminal kinase 1 (JNK1), has been evaluated for its activity against other kinases. The following table summarizes the available quantitative data on its cross-reactivity.
| Target Kinase | Measurement | Value | Cell Line/System |
| MKK7 | IC50 | 7.8 µM | HepG2 human hepatoma cells |
| Jnk1-u | Kd | 11 | HepG2 human hepatoma cells |
| p38α-u | Kd | 18 | HepG2 human hepatoma cells |
| ERK2-u | Kd | 18 | HepG2 human hepatoma cells |
Data sourced from Comess KM, et al. ACS Chem Biol. 2011 Mar 18;6(3):234-44.[1]
Signaling Pathway Analysis
To visualize the interaction of this compound with its primary target and off-targets, the following diagram illustrates the canonical JNK signaling pathway and the related MAPK pathways involving p38α and ERK2.
Caption: this compound targets the JNK pathway and shows cross-reactivity with other MAPK pathways.
Experimental Protocols
The following are the methodologies for the key experiments cited in this guide.
MKK7 Inhibition Assay
The inhibitory activity of this compound against MKK7 was determined in HepG2 human hepatoma cells. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, was measured. The specific details of the assay, including substrate concentrations and incubation times, are as described in the original publication.
Kinase Binding Affinity Assay (Kd)
The binding affinities (Kd) of this compound for Jnk1-u, p38α-u, and ERK2-u were also assessed in the HepG2 cellular context. This assay measures the equilibrium dissociation constant, with a lower Kd value indicating a higher binding affinity. The experimental conditions for these binding assays are detailed in the referenced study.[1]
Conclusion
This compound demonstrates inhibitory activity against its primary target, JNK1, and also interacts with other kinases, namely MKK7, p38α, and ERK2. The provided data indicates that while it binds to p38α and ERK2 with similar affinity to Jnk1-u in a cellular context, its inhibitory effect on MKK7 is less potent. Researchers and drug development professionals should consider this cross-reactivity profile when utilizing this compound as a pharmacological tool or developing it as a therapeutic agent. Further comprehensive kinome-wide screening would be beneficial to fully elucidate the selectivity of this inhibitor.
References
Synergistic Effects of JNK Inhibition: A Comparative Guide for Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when combining JNK inhibitors with other therapeutic agents. The following sections detail experimental data, protocols, and relevant signaling pathways to support the rationale for and evaluation of JNK inhibitor combination strategies in cancer therapy.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, influencing apoptosis, inflammation, and cell proliferation.[1] In the context of cancer, JNK signaling can be a double-edged sword, either promoting or suppressing tumorigenesis depending on the cellular context and the nature of the stimulus.[2] Dysregulation of the JNK pathway has been implicated in the development of various cancers and in the emergence of therapeutic resistance.[1] This has led to the exploration of JNK inhibitors as potential anticancer agents. While JNK inhibitors have shown promise, their efficacy is often enhanced when used in combination with other inhibitors or standard chemotherapies. This guide explores the synergistic potential of JNK inhibitors, focusing on combinations with chemotherapy, other targeted inhibitors, and immunotherapy.
Quantitative Analysis of Synergistic Effects
The synergistic effects of combining JNK inhibitors with other anticancer agents have been evaluated across various cancer types. The tables below summarize the quantitative data from key studies, primarily focusing on the widely studied JNK inhibitors SP600125 and JNK-IN-8, as specific data for JNK-1-IN-1 in synergistic contexts is limited. The data is presented to allow for easy comparison of the efficacy of different combination therapies.
Table 1: Synergistic Effects of JNK Inhibitors with Chemotherapy and Targeted Agents
| Cancer Type | JNK Inhibitor | Combination Agent | Cell Line(s) | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma | JNK-IN-8 | FOLFOX (5-FU + Oxaliplatin) | P411-T1, P422-T1, CFPAC-1, MIA PaCa-2 | JNK-IN-8 enhanced FOLFOX-mediated growth inhibition and reversed FOLFOX-induced JUN activation. The combination showed synergistic effects, particularly at lower doses where individual drugs had minimal impact.[1][2][3][4][5][6][7] | Lipner et al., JCI Insight, 2020 |
| Glioblastoma | SP600125 | PI3K Inhibitor (TGX-221) | U-87 MG | The combination of SP600125 and the p110β inhibitor TGX-221 resulted in a synergistic inhibition of cell proliferation. Combination Index (CI) values were reported to be less than 0.9, indicating synergy.[8][9] | Zhao et al., Journal of Experimental & Clinical Cancer Research, 2016 |
| Ovarian Cancer | SP600125 | Paclitaxel | MOVCAR7, 4306 | SP600125 showed a synergistic effect with paclitaxel in inhibiting the proliferation of ovarian cancer cells, allowing for effective inhibition at lower doses of paclitaxel.[10] | G-S. Hong et al., Molecular Cancer Therapeutics, 2007 |
| Triple-Negative Breast Cancer | JNK-IN-8 | Lapatinib | MDA-MB-231, MDA-MB-436 | JNK-IN-8 and lapatinib synergistically decreased cell viability and induced apoptosis. The combination also significantly increased the survival of mice with xenograft tumors.[11][12] | Ebelt et al., Oncotarget, 2017 |
| Bladder Cancer | SP600125 | Anti-PD-1 Immunotherapy | MB49 (murine) | The combination of SP600125 and anti-PD-1 therapy resulted in a more potent tumor-suppressive effect compared to either monotherapy, with an inhibition rate of approximately 70%. | K. Chen et al., Clinical Cancer Research, 2022 |
Signaling Pathways and Experimental Workflows
To understand the basis of these synergistic interactions, it is crucial to visualize the targeted signaling pathways and the experimental workflows used to assess them.
Caption: A simplified diagram of the JNK signaling cascade.
The diagram above illustrates the activation of the JNK pathway by various stress stimuli, leading to the regulation of gene expression involved in key cellular processes. JNK inhibitors block this pathway at the level of JNK, thereby modulating these cellular outcomes.
Caption: A typical experimental workflow for evaluating drug synergy.
This workflow outlines the key steps in assessing the synergistic effects of drug combinations, from initial in vitro cell-based assays to in vivo validation in animal models.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in studies of drug synergy.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the JNK inhibitor, the combination agent, and the combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
Western blotting is used to detect changes in the protein levels and activation states of key signaling molecules.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., total JNK, phospho-JNK, total c-Jun, phospho-c-Jun, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The available evidence strongly suggests that combining JNK inhibitors with other anticancer agents can lead to synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug developers to design and evaluate novel combination therapies targeting the JNK signaling pathway. Further investigation into the synergistic potential of specific JNK-1 inhibitors like this compound is warranted to expand the therapeutic armamentarium against various cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K p110β isoform synergizes with JNK in the regulation of glioblastoma cell proliferation and migration through Akt and FAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Jun N-terminal Kinase Inhibitor II (SP600125) Activates Müllerian Inhibiting Substance Type II Receptor-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
JNK-1-IN-1 vs JNK2/3 inhibitors in specific assays
An Objective Comparison of JNK-IN-1 and Selective JNK2/3 Inhibitors for Researchers
This guide provides a detailed comparison between the pan-c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-1, and inhibitors with selectivity for the JNK2 and JNK3 isoforms. The JNK family of proteins, comprising JNK1, JNK2, and JNK3, are key regulators in stress-induced signaling pathways. While JNK1 and JNK2 are widely expressed, JNK3 is found predominantly in the brain, heart, and testes.[1] Growing evidence suggests distinct and sometimes opposing roles for these isoforms; for instance, JNK1 is often associated with pro-apoptotic signaling, whereas JNK2 can promote cell survival.[2][3] This functional divergence underscores the need for isoform-selective inhibitors to accurately dissect JNK signaling and develop targeted therapeutics.
JNK-IN-1 and its analogs (e.g., JNK-IN-8) are potent, irreversible inhibitors that covalently bind to a conserved cysteine residue across all JNK isoforms.[4] In contrast, significant efforts have been made to develop inhibitors that selectively target JNK2 and/or JNK3 over JNK1, such as the covalent inhibitor YL5084 and the ATP-competitive inhibitor IQ-1S, to probe the specific functions of these isoforms.[2][5]
Quantitative Data Comparison
The following table summarizes the inhibitory activities of JNK-IN-8 (a well-characterized analog of JNK-IN-1), the JNK2-selective covalent inhibitor YL5084, and the JNK3-preferential inhibitor IQ-1S against the three JNK isoforms.
| Inhibitor | Target Profile | JNK1 | JNK2 | JNK3 | Selectivity Highlight | Reference |
| JNK-IN-8 | Pan-JNK (Irreversible) | IC₅₀: 4.7 nM | IC₅₀: 18.7 nM | IC₅₀: 1 nM | Potent across all isoforms | [4] |
| YL5084 | JNK2-Selective (Covalent) | k_inact/K_I: Low | k_inact/K_I: High | IC₅₀: 84 nM | ~20-fold higher k_inact/K_I for JNK2 vs JNK1 | [2][3] |
| IQ-1S | JNK3-Preferential | K_d: 390 nM | K_d: 360 nM | K_d: 87 nM | ~4.5-fold higher affinity for JNK3 vs JNK1/2 | [5][6] |
-
IC₅₀: The half-maximal inhibitory concentration.
-
K_d: The equilibrium dissociation constant, indicating binding affinity.
-
k_inact/K_I: The inactivation efficiency constant for covalent inhibitors.
Signaling Pathway and Experimental Overviews
The diagrams below illustrate the JNK signaling cascade and the general workflows for assays used to characterize these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key assays.
In Vitro Kinase Activity Assay (IC₅₀ Determination)
This protocol is designed to measure the direct inhibitory effect of a compound on purified JNK enzyme activity.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC₅₀).
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase substrate (e.g., GST-c-Jun).
-
Kinase Assay Buffer (e.g., 25 mM HEPES, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT).
-
ATP solution (with γ-³²P ATP for radioactive detection or unlabeled ATP for luminescence-based detection).
-
Test inhibitors (JNK-IN-1, JNK2/3 inhibitors) at various concentrations.
-
96-well plates or microcentrifuge tubes.
-
Phosphocellulose paper or ADP-Glo™ Assay reagents (Promega).
Procedure:
-
Reaction Setup: In a 96-well plate or tube, combine the recombinant JNK enzyme, the kinase substrate (e.g., 1 µg GST-c-Jun), and the kinase assay buffer.[7]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture. Allow a pre-incubation period of 10-15 minutes at room temperature for the inhibitor to bind the enzyme.[5]
-
Initiation: Start the kinase reaction by adding ATP. For radioactive assays, this will include a spike of γ-³²P ATP.[7] For luminescence assays, unlabeled ATP is used.
-
Incubation: Incubate the reaction at 30°C for a defined period, typically 30 to 60 minutes.[7][8]
-
Termination and Detection:
-
Radioactive Method: Terminate the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.[9]
-
Luminescence Method (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Measure the resulting luminescence.[8]
-
-
Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Assay: Western Blot for c-Jun Phosphorylation
This assay measures an inhibitor's ability to block JNK signaling within a cellular context by assessing the phosphorylation of its direct substrate, c-Jun.
Objective: To evaluate the efficacy of JNK inhibitors in blocking the JNK signaling cascade in live cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293).
-
JNK-activating agent (e.g., Anisomycin, UV radiation).
-
Test inhibitors.
-
Ice-cold PBS and cell lysis buffer.
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total JNK.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with various concentrations of the JNK inhibitor (or DMSO control) for 1-2 hours.[5]
-
JNK Activation: Stimulate the cells with a JNK-activating agent (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce the JNK pathway. Include an unstimulated control group.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer to extract total cellular proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-c-Jun. To normalize, the membrane can be stripped and re-probed for total JNK or a loading control like β-actin. Compare the levels of c-Jun phosphorylation in inhibitor-treated samples to the stimulated control.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. abcam.cn [abcam.cn]
A Head-to-Head Comparison of JNK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable c-Jun N-terminal kinase (JNK) inhibitor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of commonly used JNK inhibitors, summarizing their in vitro potency, isoform selectivity, and cellular activity. Detailed experimental protocols for key assays are also provided to support the reproducibility of findings.
The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in a myriad of cellular processes, including inflammation, apoptosis, and cell proliferation.[1][2] Dysregulation of this pathway is implicated in various pathologies such as neurodegenerative diseases, inflammatory disorders, and cancer, making JNK inhibitors a subject of intense research and therapeutic interest.[2][3] This guide focuses on a head-to-head comparison of several widely studied JNK inhibitors to aid in the selection of the most appropriate tool for specific research needs.
JNK Signaling Pathway Overview
The JNK signaling cascade is typically initiated by exposure to cellular stressors like inflammatory cytokines, UV radiation, or heat shock.[4] This leads to the activation of a phosphorylation cascade involving MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks), ultimately resulting in the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which modulates gene expression related to cellular stress responses.[4]
Comparative Analysis of JNK Inhibitors
The following tables summarize the in vitro potency and isoform selectivity of several prominent JNK inhibitors. The data presented is compiled from various literature sources and commercial suppliers.
In Vitro Potency (IC50, nM)
| Inhibitor | JNK1 | JNK2 | JNK3 | Reference(s) |
| SP600125 | 40 | 40 | 90 | [1][5] |
| AS601245 | 150 | 220 | 70 | [6][7] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [2][3][5] |
| BI-78D3 | 280 (pan-JNK) | 280 (pan-JNK) | 280 (pan-JNK) | [5] |
| TCS JNK 5a | >10,000 | 320 | 200 | [8] |
Selectivity Profile
| Inhibitor | Primary Targets | Notable Off-Targets (IC50/Ki, nM) | Reference(s) |
| SP600125 | JNK1, JNK2, JNK3 | MKK4 (~10-fold selective vs JNKs), MKK3/6, PKB, PKCα (~25-fold selective), Aurora kinase A (60), FLT3 (90), TRKA (70) | [1][5] |
| AS601245 | JNK1, JNK2, JNK3 | c-src, CDK2, c-Raf (10- to 20-fold selective vs JNKs) | [6][9] |
| JNK-IN-8 | JNK1, JNK2, JNK3 (irreversible) | >10-fold selectivity against MNK2, Fms; no inhibition of c-Kit, Met, PDGFRβ | [3][5] |
| BI-78D3 | JNKs (substrate competitive) | >100-fold selectivity over p38α; no activity at mTOR and PI-3K | [5][10] |
| TCS JNK 5a | JNK2, JNK3 | p38α (>10,000), EGFR, ErbB2, cdk2, PLK-1, Src (>10,000) | [8] |
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the validation of inhibitor activity. Below are detailed methodologies for key experiments commonly employed in the characterization of JNK inhibitors.
In Vitro JNK Kinase Assay (Luminescent)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific JNK isoform by detecting the amount of ADP produced.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., ATF2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test compound (JNK inhibitor)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the JNK enzyme solution to each well.
-
Add 2 µL of a mixture of the JNK substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11]
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µL of Kinase Detection Reagent to each well.[11]
-
Incubate at room temperature for 30 minutes.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[11]
Western Blot for Phospho-c-Jun (Cell-Based)
This method assesses the intracellular efficacy of a JNK inhibitor by measuring the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
Cell culture reagents
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
Test compound (JNK inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63) and anti-total c-Jun or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator for the appropriate duration (e.g., 30 minutes with anisomycin).[11]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[4]
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[11]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an ECL substrate.[4]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-Jun or a loading control.[13]
Concluding Remarks
The choice of a JNK inhibitor should be guided by the specific requirements of the study. For broad inhibition of all JNK isoforms with high potency, JNK-IN-8 stands out, although its irreversible nature should be considered. SP600125 , a widely used inhibitor, offers a balance of potency against JNK1 and JNK2 but exhibits off-target effects on other kinases. AS601245 provides an alternative with reasonable potency and good selectivity. For studies requiring isoform-specific inhibition, particularly of JNK2 and JNK3, TCS JNK 5a is a valuable tool. BI-78D3 represents a different class of inhibitor that acts via a substrate-competitive mechanism, offering a distinct mode of action.
Researchers are encouraged to carefully consider the data presented in this guide and to perform their own validation experiments to ensure the suitability of a chosen inhibitor for their specific cellular or in vivo model. The provided protocols offer a starting point for these essential validation studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TCS JNK 5a | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. origene.com [origene.com]
- 13. benchchem.com [benchchem.com]
Reproducibility of JNK-1-IN-1 Findings: A Comparative Guide
An in-depth analysis of the experimental data and methodologies surrounding the c-Jun N-terminal kinase inhibitor, JNK-1-IN-1, reveals a consistent, albeit limited, reproducibility of its core findings across independent studies. This guide provides a comparative overview of the reported biological activities, experimental protocols, and the broader context of JNK inhibition for researchers, scientists, and drug development professionals.
This compound is a pioneering, irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases pivotal in cellular responses to stress, inflammation, and apoptosis.[1] The initial discovery of this compound and its more potent analogs, such as JNK-IN-8, demonstrated a novel covalent inhibition mechanism targeting a conserved cysteine residue within the ATP-binding site of JNK isoforms.[1] This guide synthesizes the available data to offer a clear comparison of the findings related to this compound and its closely related analogs, providing a valuable resource for researchers investigating the JNK signaling pathway.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported biochemical and cellular potencies (IC50 values) of this compound and its analogs from the primary discovery study. Subsequent independent studies specifically reporting on this compound are limited; however, the data for its more potent and selective successor, JNK-IN-8, is included to provide a broader context of the activity of this class of inhibitors.
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM, c-Jun Phos.) | Cell Line | Reference |
| This compound | JNK1 | 1100 | >10000 | HeLa | [1] |
| JNK2 | 1600 | >10000 | HeLa | [1] | |
| JNK3 | 1200 | >10000 | HeLa | [1] | |
| JNK-IN-8 | JNK1 | 4.7 | 486 | HeLa | [1] |
| JNK2 | 18.7 | 486 | HeLa | [1] | |
| JNK3 | 1 | 486 | HeLa | [1] | |
| JNK1 | 4.7 | 338 | A375 | [1] | |
| JNK2 | 18.7 | 338 | A375 | [1] | |
| JNK3 | 1 | 338 | A375 | [1] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of findings, a detailed understanding of the experimental protocols is crucial. The following sections outline the key methodologies employed in the characterization of this compound and its analogs.
Biochemical Kinase Assays
The in vitro potency of JNK inhibitors was initially determined using the Z'-LYTE™ Kinase Assay .
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET) to measure kinase activity. A peptide substrate is phosphorylated by the kinase, which prevents it from being cleaved by a site-specific protease. The resulting FRET signal is proportional to the amount of phosphorylated substrate and thus indicative of kinase inhibition.
-
Protocol Outline:
-
Recombinant JNK1, JNK2, or JNK3 enzyme is incubated with the test compound (e.g., this compound) at varying concentrations.
-
The kinase reaction is initiated by the addition of a FRET-labeled peptide substrate and ATP.
-
After a defined incubation period, a development reagent containing a site-specific protease is added.
-
The FRET signal is measured, and IC50 values are calculated from the dose-response curves.
-
Cellular Assays for JNK Inhibition
The cellular activity of the inhibitors was assessed by measuring the inhibition of c-Jun phosphorylation, a direct downstream target of JNK.
-
Principle: Activated JNK phosphorylates the transcription factor c-Jun at Serine 63 and Serine 73. The level of phosphorylated c-Jun (p-c-Jun) can be quantified to determine the extent of JNK inhibition in a cellular context.
-
Protocol Outline (Immunoblotting):
-
HeLa or A375 cells are pre-treated with the JNK inhibitor for a specified time.
-
The JNK pathway is stimulated with an appropriate agonist, such as anisomycin or UV radiation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for p-c-Jun and total c-Jun (as a loading control).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
EC50 values are determined from the inhibitor concentration-dependent reduction in the p-c-Jun/total c-Jun ratio.
-
Kinase Selectivity Profiling
The selectivity of JNK inhibitors against a broad panel of kinases is critical to understanding their potential off-target effects.
-
Method: KinomeScan™ is a widely used competition binding assay to quantitatively measure the interactions between a test compound and a large number of kinases.
-
Principle: The test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured, and the results are reported as the percentage of the kinase that remains bound in the presence of the test compound. This provides a comprehensive profile of the inhibitor's selectivity. For this compound, it was profiled at a concentration of 10 μM against a panel of 400 kinases.[1]
JNK Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JNK signaling pathway and highlights the point of action for this compound and its analogs.
Caption: The JNK signaling cascade and covalent inhibition by this compound.
Alternative JNK Inhibitors
For comparative purposes, it is important to consider other well-characterized JNK inhibitors.
-
SP600125: A reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3. It is one of the most widely used JNK inhibitors in preclinical research, though it has been shown to have off-target effects on other kinases.[2]
-
AS601245: Another reversible ATP-competitive JNK inhibitor with reported in vivo efficacy.[1]
-
CC-930 (Tanzisertib): A potent and selective, orally available JNK inhibitor that has been evaluated in clinical trials.[3][4]
-
BI-78D3: A substrate-competitive JNK inhibitor that targets the JIP1-JNK interaction site, offering a different mechanism of action compared to ATP-competitive inhibitors.[5]
References
Introduction to JNK-1-IN-1 and Cellular Target Engagement
A researcher's guide to confirming JNK-1-IN-1 target engagement in a cellular context, with a comparative analysis of alternative inhibitors and validation methodologies.
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a variety of cellular processes, including apoptosis, inflammation, and stress responses.[1][2][3][4] The JNK signaling pathway is activated by stimuli such as inflammatory cytokines and environmental stress.[2][5][6] Dysregulation of this pathway is implicated in numerous diseases, making JNKs attractive therapeutic targets.
This compound is a known inhibitor of JNK-1.[7] For any kinase inhibitor, confirming direct interaction with its intended target within the complex cellular environment—a concept known as target engagement—is a critical step in drug development.[8][9] This ensures that the observed biological effects are a direct result of the inhibitor binding to its target, rather than off-target interactions. This guide compares common methodologies for confirming and quantifying the cellular target engagement of this compound, providing a framework for researchers to design and interpret their experiments.
Comparative JNK Inhibitors
To provide a comprehensive evaluation, this compound's performance can be benchmarked against other well-characterized JNK inhibitors.
| Inhibitor | Type | Target(s) | Reported IC50 | Reference |
| This compound | Reversible | JNK1, MKK7 | JNK1 (Kd): 11 nM; MKK7: 7.8 µM | [7] |
| SP600125 | ATP-competitive | JNK1, JNK2, JNK3 | JNK1: 40 nM; JNK2: 40 nM; JNK3: 90 nM | [4] |
| JNK-IN-8 | Covalent/Irreversible | JNK1, JNK2, JNK3 | JNK1: 4.7 nM; JNK2: 18.7 nM; JNK3: 1 nM | [10] |
| Tanzisertib (CC-930) | ATP-competitive | JNK1, JNK2, JNK3 | JNK1: 61 nM; JNK2: 5 nM; JNK3: 5 nM | [10] |
| Bentamapimod (AS602801) | ATP-competitive | JNK1, JNK2, JNK3 | JNK1: 80 nM; JNK2: 90 nM; JNK3: 230 nM | [10] |
Methodologies for Confirming Target Engagement
Three orthogonal, cell-based assays are commonly employed to validate this compound target engagement.
Western Blotting: Assessing Downstream Signaling
Western blotting is a widely used technique to indirectly measure target engagement by quantifying the phosphorylation status of a kinase's downstream substrates.[11] For JNK, a reduction in the phosphorylation of its direct substrate, c-Jun (at Ser63/Ser73), upon inhibitor treatment provides strong evidence of target engagement.[12]
Experimental Workflow
Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) to reach 70-80% confluency. Serum-starve cells for 4-6 hours. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with a JNK activator (e.g., Anisomycin 25 µg/mL for 30 minutes) to induce c-Jun phosphorylation.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge to pellet debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and boil samples in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[13][14]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies for phospho-c-Jun (Ser73), total c-Jun, and a loading control (e.g., β-actin).[15] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the phospho-c-Jun signal to total c-Jun.[13]
NanoBRET™ Target Engagement Assay: Direct Binding in Live Cells
The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a target protein in living cells.[11] It measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged JNK1 and a cell-permeable fluorescent tracer that binds to the kinase's active site.[16][17] A competing compound like this compound will displace the tracer, causing a loss of BRET signal, which allows for the calculation of cellular affinity.[16][18]
Experimental Workflow
Protocol: JNK1 NanoBRET™ Assay
-
Cell Preparation: Transfect HEK293 cells with a vector encoding for a JNK1-NanoLuc® fusion protein. After 24 hours, seed the transfected cells into 96-well assay plates.[19]
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the appropriate wells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[19]
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells. Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[19]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA): Ligand-Induced Stabilization
CETSA is a biophysical method that directly assesses target engagement in cells or cell lysates.[20][21] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[9][22][23] In a CETSA experiment, cells treated with a compound are heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][20]
Experimental Workflow
Protocol: CETSA for JNK1
-
Cell Treatment: Treat cultured cells with either this compound at a fixed concentration or a vehicle control for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]
-
Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles. Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[22]
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble JNK1 protein at each temperature point using Western blotting as described in the previous section.
-
Data Analysis: Quantify the JNK1 band intensity for each temperature and normalize it to the intensity at the lowest temperature. Plot the normalized intensity against temperature to generate melting curves. A rightward shift in the curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.
JNK Signaling Pathway and Comparison Logic
Understanding the JNK signaling cascade and the logic of comparing different validation methods is crucial for a comprehensive analysis.
References
- 1. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAPK/JNK Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. carnabio.com [carnabio.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
JNK-1-IN-1 and JNK1 Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinases (JNKs) are key regulators of a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation. As a member of the mitogen-activated protein kinase (MAPK) family, the JNK signaling pathway has emerged as a critical therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1] Dissecting the specific roles of JNK isoforms, particularly JNK1, is paramount for the development of targeted therapies. Researchers commonly employ two powerful approaches to investigate JNK1 function: pharmacological inhibition using small molecules like JNK-1-IN-1 and genetic ablation through knockout models.
This guide provides an objective comparison of these two methodologies, summarizing their performance, presenting supporting experimental data, and offering detailed protocols for key experiments.
Comparing Pharmacological Inhibition and Genetic Knockout
Pharmacological inhibitors and genetic knockout models each offer distinct advantages and disadvantages for studying protein function. Small molecule inhibitors, such as this compound, provide temporal control over protein activity, allowing for the investigation of acute effects. However, the potential for off-target effects is a significant consideration. Conversely, genetic knockout models offer high specificity by completely ablating the target protein, but they may induce compensatory mechanisms and do not allow for the study of acute protein inhibition in adult animals without the use of more complex inducible knockout systems.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of the JNK1 inhibitor this compound and the reported phenotypes of JNK1 knockout mice.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | JNK1 | [1] |
| IC50 (MKK7) | 7.8 µM | [2] |
| Comments | Binds to MKK7cp and acts as a JNK1 inhibitor. | [2] |
Table 2: Phenotypes of JNK1 Knockout Mice
| Phenotype | Observation in JNK1 Knockout Mice | Reference |
| Inflammatory Arthritis | Protection from collagen-induced arthritis. | [3] |
| Steatohepatitis & Insulin Resistance | Failure to develop high-fat diet-induced increases in total body and liver weight. Decreased serum glucose and insulin levels. | [4] |
| T-Cell Function | Impaired activation of CD8+ T cells. | [5] |
| Skin Tumorigenesis | Enhanced skin tumorigenesis. | [5] |
| Apoptosis (TNF-α-induced) | Resistant to TNF-α-induced apoptosis. | [5] |
| Behavior | Stronger explorative behavior compared to wild-type mice. | [6] |
Signaling Pathways and Experimental Workflows
To visualize the cellular context and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Western Blot for Phosphorylated JNK
This protocol is designed to detect the activated, phosphorylated form of JNK.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or vehicle control, followed by a JNK activator (e.g., anisomycin).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge to collect the supernatant.[7]
2. Protein Quantification:
-
Determine protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated JNK signal to total JNK or a loading control like β-actin.
JNK Kinase Assay
This assay measures the enzymatic activity of JNK1.
1. Immunoprecipitation of JNK1:
-
Incubate cell lysates (200-500 µg of protein) with an anti-JNK1 antibody for 1-2 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another hour to capture the antibody-JNK1 complex.
-
Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing ATP and a JNK substrate (e.g., recombinant c-Jun).
-
Incubate the reaction at 30°C for 30 minutes.
3. Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun (Ser63)).
Conclusion
Both pharmacological inhibition with molecules like this compound and genetic knockout of JNK1 are invaluable tools for elucidating the complex roles of this kinase. While this compound offers the advantage of temporal control, its off-target effects, particularly on MKK7, must be considered. JNK1 knockout models provide unparalleled specificity, revealing essential, non-redundant functions of JNK1 in various physiological and pathological processes. The choice of methodology will ultimately depend on the specific research question. For validating the on-target effects of a JNK1 inhibitor, parallel experiments in JNK1 knockout models are highly recommended. Future studies directly comparing this compound and JNK1 knockout models will be instrumental in further refining our understanding of JNK1 signaling and advancing the development of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNK1, but Not JNK2, Is Required in Two Mechanistically Distinct Models of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of JNK1 and JNK2 Inhibition on Murine Steatohepatitis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout of c-Jun N-terminal kinases 1, 2 or 3 isoforms induces behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of JNK-1-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a c-Jun N-terminal Kinase Inhibitor
For researchers and drug development professionals, the proper disposal of potent, research-grade compounds like JNK-1-IN-1 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal procedure should follow established protocols for cytotoxic and hazardous chemical waste. Kinase inhibitors, as a class, are often potent molecules with biological activity that necessitates careful handling and disposal to prevent harm to personnel and the environment.
Core Principles for Disposal
The disposal of this compound, like other kinase inhibitors used in research, should be guided by the principle of containment and destruction through high-temperature incineration. These compounds should never be disposed of down the drain or in regular trash. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
All materials that have come into contact with this compound should be considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated labware, including vials, pipette tips, and culture plates.
-
-
-
Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. This container should be clearly labeled with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and shatter-proof container. This container must also be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration. Do not mix incompatible waste streams.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
-
Disposal Request:
-
When the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal vendor.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and storage information for similar research-grade kinase inhibitors.
| Parameter | Guideline | Source |
| Storage of Powder | Store at -20°C for up to 3 years. | [1] |
| Storage in Solvent | Store at -80°C for up to 1 year. | [1] |
| Shipping Condition | Shipped with blue ice or at ambient temperature. | [1] |
| General Handling | For research use only. Not for human or veterinary use. | [2] |
Experimental Protocols
As this document pertains to disposal, detailed experimental protocols for the use of this compound are not included. However, it is imperative that any experimental protocol involving this compound includes a section on waste disposal that aligns with the procedures outlined above.
Disposal Workflow Visualization
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling JNK-1-IN-1
Essential Safety and Handling Guide for JNK-1-IN-1
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a closely related compound, JNK Inhibitor IX, indicates potential hazards. The Globally Harmonized System (GHS) classification for this similar compound suggests that this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling stock solutions or the neat compound. |
| Body Protection | Laboratory Coat | An impermeable or chemically resistant lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95) | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[1] |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
All work with solid this compound, including weighing and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.
-
Ensure a calibrated analytical balance is available within the containment area.
-
An eyewash station and safety shower must be readily accessible in the laboratory.
2. Stock Solution Preparation:
-
This compound is often soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3]
-
Workflow for Stock Solution Preparation:
-
Don all required PPE as specified in the table above.
-
Perform all operations within a chemical fume hood.
-
Tare a sterile, conical tube on a calibrated balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Cap the tube securely and vortex until the compound is fully dissolved. Sonication may be used to aid dissolution if necessary.[2]
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
3. Storage:
-
Store the solid compound and stock solutions at -20°C for long-term stability.[2]
-
For short-term storage, stock solutions can be kept at 4°C for a limited period, but it is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable PPE (gloves, lab coats, etc.), contaminated absorbent materials, and empty vials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused stock solutions and experimental liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific disposal procedures.[4]
Experimental Protocol: Inhibition of JNK Phosphorylation
This protocol provides a general method for assessing the inhibitory effect of this compound on the phosphorylation of its downstream target, c-Jun, in a cellular context using Western blotting.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a relevant cell line) at an appropriate density and allow them to adhere overnight.
-
The following day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known JNK activator (e.g., anisomycin or UV radiation) for a predetermined time to induce JNK pathway activation. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (p-c-Jun) overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control protein (e.g., β-actin).[5]
-
Experimental Workflow Diagram:
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, such as inflammatory cytokines, UV radiation, and heat shock.[6][7] Activation of this pathway can lead to various cellular outcomes, including apoptosis, inflammation, and cell differentiation. The pathway is a classic three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK), which in this case is JNK.
JNK Signaling Pathway Diagram:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. JNK-1-IN-3 | Inhibitor | Anticancer | c-Jun&c-Fos | p53 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. paulogentil.com [paulogentil.com]
- 7. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
